molecular formula C11H9NO2 B1395090 2-(Isoquinolin-3-YL)acetic acid CAS No. 72033-13-7

2-(Isoquinolin-3-YL)acetic acid

Cat. No.: B1395090
CAS No.: 72033-13-7
M. Wt: 187.19 g/mol
InChI Key: FBDXNIMSTUCEIF-UHFFFAOYSA-N
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Description

2-(Isoquinolin-3-YL)acetic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Isoquinolin-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDXNIMSTUCEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695238
Record name (Isoquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72033-13-7
Record name (Isoquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-(isoquinolin-3-yl)acetic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of reaction schemes to offer a deeper, field-proven perspective on the strategic choices and causal relationships that underpin successful synthesis. We will explore several key pathways, including the elaboration of pre-functionalized isoquinoline precursors and cross-coupling strategies, providing detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Isoquinoline-3-acetic Acid Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Functionalization at the C-3 position, in particular with an acetic acid moiety, provides a valuable handle for further molecular elaboration and can significantly influence the biological activity of the parent molecule. 2-(Isoquinolin-3-yl)acetic acid and its derivatives are key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the carboxylic acid group allows for the formation of amide bonds, esterifications, and other transformations, making it a versatile building block for drug discovery and development programs.

This guide will focus on the most practical and scientifically robust methods for the synthesis of this important molecule, providing the necessary detail for replication and adaptation in a research setting.

Strategic Approaches to Synthesis

The synthesis of 2-(isoquinolin-3-yl)acetic acid can be broadly categorized into two main strategies:

  • Strategy A: Functional Group Manipulation of a Pre-formed Isoquinoline Core. This is often the most direct and versatile approach, starting with a readily available 3-substituted isoquinoline and elaborating the side chain to the desired acetic acid.

  • Strategy B: Construction of the Isoquinoline Ring with a Pre-installed Acetic Acid Precursor. This approach involves the use of classical isoquinoline syntheses with starting materials that already contain the C2-acid side chain or a masked equivalent.

This guide will primarily focus on Strategy A, as it offers greater flexibility and is more commonly employed. We will delve into specific, validated protocols for key transformations.

Synthesis via Side-Chain Elongation of Isoquinoline-3-carboxaldehyde

A highly effective and frequently utilized method involves a two-step sequence starting from isoquinoline-3-carboxaldehyde: a Horner-Wadsworth-Emmons olefination followed by reduction and hydrolysis.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[2][3] In this context, it is used to convert isoquinoline-3-carboxaldehyde into an α,β-unsaturated ester, typically ethyl 2-(isoquinolin-3-yl)acrylate. The reaction proceeds via the nucleophilic attack of a stabilized phosphonate ylide on the aldehyde.[2]

HWE_Reaction

Causality Behind Experimental Choices:

The choice of base is critical in the HWE reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to deprotonate the phosphonate ester, generating the reactive ylide.[4] The use of stabilized ylides, such as that derived from triethyl phosphonoacetate, generally leads to the formation of the thermodynamically more stable (E)-alkene as the major product.

Experimental Protocol: Synthesis of Ethyl (E)-2-(isoquinolin-3-yl)acrylate

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a clear solution.

  • Olefination: Dissolve isoquinoline-3-carboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-2-(isoquinolin-3-yl)acrylate as a solid.

Reduction and Hydrolysis

The resulting α,β-unsaturated ester can be converted to the target acetic acid in a two-step sequence: catalytic hydrogenation to reduce the double bond, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of 2-(Isoquinolin-3-YL)acetic acid

  • Reduction: Dissolve ethyl (E)-2-(isoquinolin-3-yl)acrylate (1.0 equivalent) in ethanol in a hydrogenation flask. Add palladium on carbon (10 wt. %, 0.05 equivalents).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(isoquinolin-3-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours.[5]

  • Monitor the hydrolysis by TLC. Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(isoquinolin-3-YL)acetic acid.

Synthesis via Cross-Coupling Reactions of 3-Haloisoquinolines

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the construction of the C-C bond at the 3-position of the isoquinoline ring. The Heck reaction is particularly well-suited for this transformation.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[6] In this case, a 3-haloisoquinoline (e.g., 3-bromoisoquinoline) can be coupled with an acrylate ester, such as ethyl acrylate, to directly form the α,β-unsaturated ester intermediate.[1]

Heck_Reaction

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, and base is crucial for a successful Heck reaction. A common catalytic system involves a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine. A hindered organic base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide generated during the catalytic cycle.

Experimental Protocol: Heck Coupling of 3-Bromoisoquinoline with Ethyl Acrylate

  • To a sealed tube, add 3-bromoisoquinoline (1.0 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and triethylamine (2.0 equivalents).

  • Add ethyl acrylate (1.5 equivalents) and anhydrous N,N-dimethylformamide (DMF).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl (E)-2-(isoquinolin-3-yl)acrylate.

  • The subsequent reduction and hydrolysis can be carried out as described in section 3.2.

Alternative Synthetic Routes

While the Horner-Wadsworth-Emmons and Heck reaction pathways are robust and widely applicable, other methods can also be employed, each with its own advantages and limitations.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[7][8] This multi-step sequence involves the conversion of isoquinoline-3-carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and a nucleophile (e.g., water) yields the homologated carboxylic acid.

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, are available.[9]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[10][11] Isoquinoline-3-carboxaldehyde can be reacted with ethyl bromoacetate and activated zinc to yield ethyl 2-hydroxy-2-(isoquinolin-3-yl)acetate. Subsequent dehydration and reduction would provide the desired acetic acid derivative.

Data Summary

Method Starting Material Key Reagents Intermediate Advantages Disadvantages
Horner-Wadsworth-Emmons Isoquinoline-3-carboxaldehydeTriethyl phosphonoacetate, NaHEthyl (E)-2-(isoquinolin-3-yl)acrylateHigh yields, good stereocontrolRequires synthesis of the starting aldehyde
Heck Reaction 3-BromoisoquinolineEthyl acrylate, Pd(OAc)₂, PPh₃Ethyl (E)-2-(isoquinolin-3-yl)acrylateConvergent, utilizes readily available starting materialsRequires palladium catalyst, potential for side reactions
Arndt-Eistert Homologation Isoquinoline-3-carboxylic acidDiazomethane, Ag₂OIsoquinoline-3-diazoketoneDirect homologation of the carboxylic acidUse of hazardous diazomethane
Reformatsky Reaction Isoquinoline-3-carboxaldehydeEthyl bromoacetate, ZnEthyl 2-hydroxy-2-(isoquinolin-3-yl)acetateMilder conditions than Grignard reactionsRequires an extra dehydration step

Conclusion

The synthesis of 2-(isoquinolin-3-yl)acetic acid can be achieved through several reliable and well-established synthetic routes. The choice of a particular method will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. The Horner-Wadsworth-Emmons and Heck reaction pathways represent the most versatile and commonly employed strategies, offering good yields and a high degree of control. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this important molecule and its derivatives.

References

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  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 2005, 7, 575-578.
  • Isoquinoline.pptx. Slideshare. [Link]

  • Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). YouTube. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

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  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis, 2005, 15, 663-838.
  • Reformatsky Reaction. NROChemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922.
  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021, 26(18), 5467.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 2021, 40, 116188.
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  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 2020, 120 (14), 6738–6789.
  • Ethyl acrylate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer; 1999.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

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  • Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

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  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega, 2021, 6 (30), 19685–19699.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Polymer Chemistry, 2017, 8, 6746-6753.
  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 2022, 12, 11488-11496.
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. [Link]

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  • Isoquinoline Synthesis. Bartleby. [Link]

  • Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. Acta Crystallographica Section E, 2011, 67(Pt 5), o1148.
  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 2018, 14, 219–244.
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  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003, 2003(8), 93-101.
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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 2-(Isoquinolin-3-YL)acetic acid in Modern Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have shown promise as antimicrobial, anti-inflammatory, and even anticancer agents.[2][3] 2-(Isoquinolin-3-YL)acetic acid, a member of this important class of compounds, holds potential as a valuable building block or an active pharmaceutical ingredient (API) in its own right. A thorough understanding of its physicochemical properties is paramount for any successful drug development program, as these characteristics fundamentally influence a compound's biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide provides a comprehensive overview of the core physicochemical properties of 2-(Isoquinolin-3-YL)acetic acid. Where experimental data is not publicly available, we present high-quality predicted values and detail the established methodologies for their empirical determination. This approach is designed to equip researchers with the foundational knowledge and practical insights necessary to advance their investigations with this promising molecule.

I. Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of all physicochemical characterization.

Chemical Structure:

Caption: 2D Structure of 2-(Isoquinolin-3-YL)acetic acid.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 2-(Isoquinolin-3-yl)acetic acidN/A
Synonyms 3-Isoquinolineacetic acid[6][7][8]
CAS Number 72033-13-7[6][7][8]
Molecular Formula C₁₁H₉NO₂[6][7]
Molecular Weight 187.19 g/mol [6][7]
SMILES O=C(O)CC1=CN=C2C=CC=CC2=C1[6]

II. Physicochemical Properties: Predicted and Experimental Approaches

The following sections detail the key physicochemical parameters of 2-(Isoquinolin-3-YL)acetic acid. For each property, we provide the best available data and a concise, field-proven protocol for its experimental determination.

A. Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. It directly impacts the manufacturing processes, such as milling and formulation.

Predicted Data: Currently, there is no publicly available experimental melting point for 2-(Isoquinolin-3-YL)acetic acid.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the thermal transitions of a material.[9][10][11][12]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep Weigh 1-5 mg of 2-(Isoquinolin-3-YL)acetic acid seal Hermetically seal in an aluminum DSC pan prep->seal instrument Place sample and reference pans in DSC cell seal->instrument Load program Heat at a controlled rate (e.g., 10 °C/min) under inert atmosphere (N₂) instrument->program data Record heat flow vs. temperature program->data thermogram Analyze the thermogram data->thermogram Output onset Determine the onset temperature of the endothermic peak thermogram->onset melting_point Melting Point (°C) onset->melting_point

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

  • Small Sample Size (1-5 mg): Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting endotherm.

  • Hermetic Sealing: Prevents sample loss due to sublimation and minimizes exposure to atmospheric moisture, which could affect the melting behavior.

  • Controlled Heating Rate (10 °C/min): A standard rate that provides a good balance between resolution and experimental time. Faster rates can lead to thermal lag and artificially elevated melting points.

  • Inert Atmosphere (Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

B. Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, posing a significant challenge in drug development.[13]

Predicted Data: No quantitative predicted or experimental solubility data for 2-(Isoquinolin-3-YL)acetic acid is currently available. However, the presence of both a carboxylic acid and a basic nitrogen atom suggests that its solubility will be highly pH-dependent.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination by UV-Vis Spectrophotometry

This method leverages the chromophoric nature of the isoquinoline ring to quantify the amount of dissolved compound at different pH values.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Add excess solid to a series of buffers (pH 2-10) equilibrate Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours with agitation prep->equilibrate filter Filter the saturated solutions to remove undissolved solid equilibrate->filter Sample dilute Dilute an aliquot of the filtrate with the corresponding buffer filter->dilute measure Measure absorbance at λmax using a UV-Vis spectrophotometer dilute->measure calculate Calculate the concentration in the filtrate using the calibration curve measure->calculate Absorbance calibration Prepare a calibration curve of known concentrations calibration->calculate solubility Solubility (mg/mL or µM) calculate->solubility

Caption: Workflow for pH-Dependent Solubility Determination.

Self-Validating System:

  • Equilibration Time (24-48 hours): Ensures that a true equilibrium between the solid and dissolved states is reached. This can be verified by taking measurements at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration has plateaued.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.99) validates the adherence to the Beer-Lambert law within the measured concentration range.[14][15]

C. Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, permeability across biological membranes, and interaction with target proteins. 2-(Isoquinolin-3-YL)acetic acid is an amphoteric molecule, possessing both a basic isoquinoline nitrogen and an acidic carboxylic acid group.

Predicted Data:

ParameterPredicted Value
Acidic pKa (Carboxylic Acid) ~4-5 (Estimated based on similar structures)
Basic pKa (Isoquinoline Nitrogen) ~5.14 (For the parent isoquinoline)[3]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve a known amount of the compound in water or a co-solvent system adjust_ph Adjust the initial pH to the fully protonated or deprotonated state dissolve->adjust_ph titrate Titrate with a standardized acid or base titrant adjust_ph->titrate Sample record Record pH and titrant volume at regular intervals titrate->record plot Plot pH vs. titrant volume record->plot Data inflection Identify the inflection points on the titration curve plot->inflection pka Determine pKa from the half-equivalence points inflection->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Expertise & Experience: The choice of a co-solvent (e.g., methanol or acetonitrile) may be necessary if the aqueous solubility of the neutral species is low. In such cases, a series of titrations in different co-solvent ratios are performed, and the apparent pKa values are extrapolated to 0% co-solvent to obtain the aqueous pKa.[16]

D. Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a key factor in membrane permeability and is often correlated with both pharmacokinetic and pharmacodynamic properties.

Predicted Data:

ParameterPredicted ValueSource
LogP 1.8619[6][7]

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[3][5][19]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis dissolve Dissolve the compound in one phase (e.g., pH 7.4 buffer) add_phases Add an equal volume of the immiscible solvent (n-octanol) dissolve->add_phases shake Shake the mixture vigorously for a set period (e.g., 1-2 hours) add_phases->shake Mixture separate Separate the two phases by centrifugation shake->separate measure Measure the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) separate->measure Phases calculate Calculate LogD = log([Concentration]octanol / [Concentration]buffer) measure->calculate

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Trustworthiness: To ensure accurate results, both the n-octanol and the aqueous buffer should be pre-saturated with each other before the experiment. This minimizes volume changes during partitioning and ensures that the properties of the solvents are constant.

III. Solid-State Properties

The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability.

A. Stability

Chemical stability is a critical quality attribute of any API. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

General Considerations: Stability testing should be conducted according to ICH guidelines.[4] This involves subjecting the API to various stress conditions to identify potential degradation pathways.

Key Stability Studies:

  • Forced Degradation: Exposing the compound to harsh conditions (e.g., high temperature, humidity, acid, base, oxidation, and light) to identify degradation products and establish the stability-indicating nature of analytical methods.[4]

  • Long-Term and Accelerated Stability: Storing the API at different temperature and humidity conditions for extended periods to determine its shelf-life and appropriate storage conditions.

B. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.

Experimental Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

GSA provides a detailed profile of how a material's weight changes with varying relative humidity (RH).

Methodology:

  • A small amount of the sample is placed on a microbalance in a humidity-controlled chamber.

  • The RH is systematically increased in a stepwise manner (e.g., from 10% to 90% RH), and the change in mass is recorded at each step after equilibration.

  • The process is then reversed to assess the desorption profile.

  • The results are plotted as a moisture sorption-desorption isotherm.

C. Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability.[1][6]

Polymorph Screening: A comprehensive polymorph screen is essential to identify the most stable crystalline form for development. This involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., fast vs. slow evaporation, cooling crystallization, anti-solvent addition). The resulting solids are then analyzed by techniques such as:

  • X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.

  • Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

  • Microscopy: To observe different crystal habits.

IV. Summary of Physicochemical Properties

The table below summarizes the available physicochemical data for 2-(Isoquinolin-3-YL)acetic acid. It is important to note that most of these values are predicted and should be confirmed by experimental determination.

Table 2: Summary of Physicochemical Properties

PropertyValueType
Molecular Weight 187.19 g/mol Calculated
Melting Point Not AvailableExperimental Data Needed
Aqueous Solubility pH-dependentExperimental Data Needed
pKa (acidic) ~4-5Estimated
pKa (basic) ~5.14Based on parent
LogP 1.8619Predicted
Topological Polar Surface Area (TPSA) 50.19 ŲPredicted
Boiling Point 389.0 ± 17.0 °CPredicted
Density 1.297 ± 0.06 g/cm³Predicted
Stability Not AvailableExperimental Data Needed
Hygroscopicity Not AvailableExperimental Data Needed
Polymorphism Not KnownExperimental Data Needed

V. Conclusion

2-(Isoquinolin-3-YL)acetic acid is a compound of significant interest within the landscape of medicinal chemistry. This guide has outlined its key physicochemical properties, providing a blend of predicted data and established experimental protocols for their determination. While a complete experimental characterization is yet to be published, the information and methodologies presented here offer a robust framework for researchers and drug development professionals. A thorough empirical investigation into the properties outlined—particularly solubility, pKa, stability, and solid-state characteristics—will be crucial for unlocking the full therapeutic potential of this and related isoquinoline derivatives.

References

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An In-depth Technical Guide to 2-(Isoquinolin-3-YL)acetic acid (CAS 72033-13-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds, both from natural and synthetic origins.[1][2] From the potent analgesic properties of morphine to the broad-spectrum antimicrobial activity of berberine, isoquinoline alkaloids have long been a fertile ground for drug discovery.[1] The structural rigidity and the presence of a basic nitrogen atom in the isoquinoline ring system provide a versatile scaffold for designing molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] This guide focuses on a specific synthetic derivative, 2-(Isoquinolin-3-YL)acetic acid (CAS 72033-13-7), providing a comprehensive technical overview of its chemical properties, a plausible synthetic route, and detailed protocols for the evaluation of its potential biological activities. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this and related compounds.

Compound Profile: 2-(Isoquinolin-3-YL)acetic acid

PropertyValueSource
CAS Number 72033-13-7[5][6]
Molecular Formula C₁₁H₉NO₂[5][6]
Molecular Weight 187.19 g/mol [5][6]
Appearance Off-white to light yellow solid[7]
Purity (Typical) ≥97%[6]
SMILES C1=CC2=CC(=NC=C2C=C1)CC(=O)O[6]
Topological Polar Surface Area (TPSA) 50.19 Ų[6]
logP (Predicted) 1.8619[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]
Storage Conditions -20°C, sealed storage, away from moisture[6]

Safety and Handling: 2-(Isoquinolin-3-YL)acetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis A 3-Methylisoquinoline B Isoquinoline-3-carbaldehyde A->B  Oxidizing Agent (e.g., SeO2) D Ethyl 2-(isoquinolin-3-yl)acrylate B->D C Ethyl (triphenylphosphoranylidene)acetate C->D E Ethyl 2-(isoquinolin-3-yl)acetate D->E  H2, Pd/C F 2-(Isoquinolin-3-YL)acetic acid E->F  Aqueous Base (e.g., NaOH), then Acidification

Caption: Proposed multi-step synthesis of 2-(Isoquinolin-3-YL)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Isoquinoline-3-carbaldehyde from 3-Methylisoquinoline

  • To a solution of 3-methylisoquinoline in a suitable solvent such as dioxane, add a stoichiometric amount of selenium dioxide (SeO₂).

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield isoquinoline-3-carbaldehyde.

Step 2: Synthesis of Ethyl 2-(isoquinolin-3-yl)acrylate via Wittig Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinoline-3-carbaldehyde and ethyl (triphenylphosphoranylidene)acetate in an anhydrous solvent such as toluene.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate ethyl 2-(isoquinolin-3-yl)acrylate.

Step 3: Reduction to Ethyl 2-(isoquinolin-3-yl)acetate

  • Dissolve ethyl 2-(isoquinolin-3-yl)acrylate in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain ethyl 2-(isoquinolin-3-yl)acetate, which can be used in the next step without further purification if sufficiently pure.

Step 4: Hydrolysis to 2-(Isoquinolin-3-YL)acetic acid

  • Dissolve the ethyl 2-(isoquinolin-3-yl)acetate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(Isoquinolin-3-YL)acetic acid.

Biological Evaluation: Protocols and Potential Mechanisms of Action

The isoquinoline scaffold is associated with a wide array of biological activities.[1][3] Based on the literature for related compounds, 2-(Isoquinolin-3-YL)acetic acid is a promising candidate for screening as an anticancer and antibacterial agent.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer compounds.[9][10]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of 2-(Isoquinolin-3-YL)acetic acid B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at ~570 nm G->H

Caption: A typical workflow for evaluating anticancer activity using the MTT assay.

Detailed Protocol for MTT Assay

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[11]

  • Compound Treatment: Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14]

Workflow for MIC Determination

G A Prepare serial two-fold dilutions of 2-(Isoquinolin-3-YL)acetic acid in broth B Dispense dilutions into a 96-well plate A->B C Inoculate each well with a standardized bacterial suspension B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution

  • Preparation of Compound Dilutions: Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate to achieve a range of concentrations.[13][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14]

  • Inoculation: Inoculate each well containing the compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[13]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[13][14]

Potential Mechanisms of Action

Based on the known activities of isoquinoline derivatives, 2-(Isoquinolin-3-YL)acetic acid may exert its biological effects through several mechanisms:

  • Topoisomerase Inhibition: Many isoquinoline-based compounds are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and transcription.[16] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.[16][17] The planar aromatic structure of the isoquinoline ring is well-suited for intercalation into DNA, a key step in this inhibitory mechanism.

  • Modulation of the NF-κB Signaling Pathway: The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[18] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[18] Some natural compounds containing isoquinoline scaffolds, such as berberine, have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[19]

Potential NF-κB Signaling Inhibition by an Isoquinoline Derivative

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimulus (e.g., TNF-α) B IKK Complex A->B F Phosphorylation and Ubiquitination of IκBα B->F C IκBα C->F D NF-κB (p50/p65) D->C H Nuclear Translocation of NF-κB D->H E 2-(Isoquinolin-3-YL)acetic acid E->B Inhibition G Proteasomal Degradation of IκBα F->G I NF-κB H->I J Gene Transcription (Inflammation, Proliferation) I->J

Caption: Proposed mechanism of NF-κB signaling inhibition by 2-(Isoquinolin-3-YL)acetic acid.

Analytical Characterization

For comprehensive characterization and quality control, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. While specific data for 2-(Isoquinolin-3-YL)acetic acid is not publicly available, the expected chemical shifts can be predicted based on the isoquinoline core and the acetic acid side chain. For instance, the protons on the isoquinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the methylene protons of the acetic acid group would likely be a singlet in the range of δ 3.5-4.5 ppm.[20]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide valuable structural information.[4][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic or acetic acid) would be appropriate for this analysis.[22]

Conclusion and Future Directions

2-(Isoquinolin-3-YL)acetic acid represents a promising, yet underexplored, molecule within the pharmacologically rich class of isoquinoline derivatives. This guide has provided a comprehensive technical foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a clear path to obtaining the compound, while the detailed protocols for anticancer and antibacterial screening provide a robust framework for investigating its therapeutic potential. The outlined potential mechanisms of action, namely topoisomerase inhibition and modulation of the NF-κB pathway, offer initial targets for more in-depth mechanistic studies.

Future research should focus on the practical execution of the proposed synthesis and the subsequent biological screening. Further derivatization of the isoquinoline ring or the acetic acid side chain could lead to the discovery of analogues with improved potency and selectivity. In-depth mechanistic studies, including enzyme inhibition assays and gene expression analysis, will be crucial for elucidating the precise molecular targets of this compound. The information compiled in this guide serves as a valuable resource for researchers poised to unlock the full therapeutic potential of 2-(Isoquinolin-3-YL)acetic acid and its derivatives.

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Unlocking the Therapeutic Potential of 2-(Isoquinolin-3-YL)acetic Acid: A Strategic Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, neuroprotective, anti-infective, and anti-inflammatory properties.[1][2][3] Despite the extensive exploration of this chemical space, 2-(Isoquinolin-3-YL)acetic acid remains a largely uncharacterized molecule. Its structure, combining the versatile isoquinoline core with a strategic acetic acid side chain, presents a compelling starting point for novel drug discovery campaigns. This guide provides a comprehensive, forward-looking framework for systematically investigating the biological activity of 2-(Isoquinolin-3-YL)acetic acid. We will outline hypothesized biological targets based on established structure-activity relationships and present a detailed, phased research workflow—from initial phenotypic screening to mechanism of action studies—complete with actionable experimental protocols. This document is designed to serve as a strategic roadmap for researchers seeking to unlock the therapeutic potential of this promising compound.

The Isoquinoline Scaffold: A Foundation for Diverse Pharmacology

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[4] Its rigid structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[5] Nature has extensively utilized this scaffold in alkaloids like morphine and berberine, which exhibit powerful physiological effects.[3] Synthetic chemistry has further expanded its utility, leading to drugs for treating a wide array of diseases, from cancer and infections to cardiovascular and nervous system disorders.[2][6]

The subject of this guide, 2-(Isoquinolin-3-YL)acetic acid, features an acetic acid moiety at the 3-position. This functional group can serve multiple roles: it can act as a pharmacophore itself, mimicking a substrate or interacting with charged residues in a binding pocket, or it can serve as a versatile synthetic handle for creating derivatives and probes. Given the established activities of related structures, we can formulate several primary hypotheses for its potential biological activities.

Hypothesized Therapeutic Areas:

  • Oncology: The isoquinoline core is present in numerous compounds with cytotoxic and antiproliferative effects.[5]

  • Neurodegenerative Diseases: Derivatives have shown inhibitory activity against key enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE).[7]

  • Infectious Diseases: The scaffold is associated with broad-spectrum antibacterial, antifungal, and antiviral properties.[1][8]

  • Inflammation: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anti-inflammatory effects.[6][9]

A Phased Approach to Biological Characterization

A systematic and logical workflow is essential to efficiently characterize a novel compound. We propose a multi-phase approach that begins with broad screening to identify potential activities and progressively narrows the focus to elucidate the specific mechanism of action (MOA).

G cluster_0 Phase 1: Discovery & Initial Profiling cluster_1 Phase 2: Target ID & MOA Elucidation cluster_2 Phase 3: Lead Optimization & In Vivo Models synthesis Compound Synthesis & Quality Control pheno_screen Broad Phenotypic Screening (Cancer, Microbes, etc.) synthesis->pheno_screen hit_id Hit Identification & Prioritization pheno_screen->hit_id target_id Target Deconvolution (e.g., Chemoproteomics) hit_id->target_id Identified 'Hit' Activity biochem_assay In Vitro Biochemical Assays (e.g., Enzyme Inhibition) target_id->biochem_assay cell_validation Cell-Based Target Validation (e.g., Western Blot, Reporter Assays) biochem_assay->cell_validation sar Structure-Activity Relationship (SAR) Studies cell_validation->sar Validated MOA adme ADME/Tox Profiling sar->adme invivo In Vivo Efficacy Studies (e.g., Xenograft Model) adme->invivo G cluster_legend Hypothetical Target RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) key Inhibited by Compound G start Hypothesis: Compound inhibits PI3K/Akt Pathway kinase_assay Biochemical Assay: Test direct inhibition of purified kinases (PI3K, Akt) start->kinase_assay Step 1 cellular_assay Cell-Based Assay: Measure phosphorylation of downstream targets (p-Akt) kinase_assay->cellular_assay Step 2 (If kinase inhibition observed) conclusion Conclusion: MOA Validated cellular_assay->conclusion Step 3 (If cellular inhibition observed)

Caption: Logical workflow for Mechanism of Action (MOA) validation.

Synthesis Route

The availability of the compound is a prerequisite for any study. While not widely commercialized, 2-(Isoquinolin-3-YL)acetic acid can be prepared through established synthetic routes. A common approach involves the construction of the isoquinoline core followed by modification to introduce the acetic acid side chain. For instance, derivatives can be synthesized from starting materials like isoquinoline itself or substituted phenylacetonitriles, employing reactions such as the Bischler-Napieralski or Pictet-Spengler cyclizations followed by functional group manipulations. Researchers should consult synthetic organic chemistry literature for detailed procedures.

2-(Isoquinolin-3-YL)acetic acid represents an intriguing, underexplored molecule built upon a pharmacologically validated scaffold. This guide provides a robust, hypothesis-driven framework for its systematic biological evaluation. By progressing from broad phenotypic screening to specific mechanism-of-action studies, researchers can efficiently identify and validate its therapeutic potential.

Should a promising activity and mechanism be confirmed, as in our hypothetical anticancer case study, the subsequent steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy Testing: Assessing the compound's therapeutic effect in relevant animal models of the disease.

This structured approach ensures that research efforts are logical, efficient, and built upon a foundation of scientific integrity, paving the way for the potential development of a novel therapeutic agent.

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2-(Isoquinolin-3-YL)acetic acid derivatives synthesis and activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Activity of 2-(Isoquinolin-3-YL)acetic Acid Derivatives

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This structural motif is prevalent in a vast array of natural alkaloids, such as morphine, codeine, and berberine, which have been used in medicine for centuries for their potent analgesic, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic relevance of the isoquinoline core has inspired chemists to develop numerous synthetic derivatives, leading to approved drugs like the anesthetic Quinisocaine and the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Roxadustat.[4]

Among the diverse class of synthetic isoquinoline-based compounds, derivatives featuring an acetic acid side chain, particularly at the 3-position, have emerged as a significant area of research. The 2-(isoquinolin-3-yl)acetic acid framework serves as a versatile scaffold for interacting with various biological targets. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling potent and specific interactions with enzyme active sites and receptors. This guide provides a comprehensive overview of the synthetic strategies used to access these molecules, their diverse pharmacological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: Core Synthetic Methodologies

The synthesis of 2-(isoquinolin-3-yl)acetic acid derivatives can be broadly approached through two strategic disconnections: (1) building the acetic acid side chain onto a pre-existing isoquinoline core, or (2) constructing the isoquinoline ring system from precursors already containing the acetic acid moiety or its progenitor.

Ring-Forming Strategies: Constructing the Isoquinoline Core

Classical named reactions for isoquinoline synthesis are often adapted to produce the desired 3-substituted acetic acid derivatives. These methods offer the advantage of building complexity and installing the key functional group during the core scaffold's formation.

Bischler-Napieralski Cyclization

This powerful method involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[5][6] Subsequent oxidation or reduction yields the fully aromatic isoquinoline or a tetrahydroisoquinoline, respectively.

  • Causality in Experimental Choice: The selection of a strong Lewis acid like POCl₃ is critical for activating the amide carbonyl for electrophilic aromatic substitution. The reaction's success often depends on electron-donating groups on the phenyl ring, which stabilize the cationic intermediate formed during the cyclization.[5] To synthesize a 2-(isoquinolin-3-yl)acetic acid derivative, the starting β-phenylethylamine must be acylated with a succinic acid derivative or a similar four-carbon chain that can be later converted to the acetic acid group.

Protocol 1: General Synthesis via Bischler-Napieralski Reaction

This protocol outlines a representative, multi-step synthesis of a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative, a common precursor to the fully aromatized target compounds.

Step 1: Amide Formation

  • Dissolve 3-methoxyphenylacetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) and stir at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve the appropriate β-phenylethylamine (1.0 eq) and a base like triethylamine (2.5 eq) in DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C and allow the reaction to warm to room temperature overnight.

  • Perform an aqueous workup to isolate the N-acyl derivative.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acyl derivative (1.0 eq) in anhydrous acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Basify with aqueous ammonia to precipitate the 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction to Tetrahydroisoquinoline

  • Suspend the crude 3,4-dihydroisoquinoline intermediate in methanol.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and perform an aqueous workup followed by column chromatography to purify the final THIQ derivative.[5]

Self-Validation: The identity and purity of intermediates and the final product must be confirmed at each stage using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been obtained before proceeding.

Post-Formation Functionalization

An alternative approach involves modifying an existing isoquinoline ring. This strategy is particularly useful when the desired isoquinoline core is commercially available or readily synthesized by other means. For instance, a 3-methylisoquinoline can be halogenated and then subjected to cross-coupling reactions or converted into a nitrile, which can then be hydrolyzed to the desired acetic acid.

Caption: Bischler-Napieralski synthesis workflow for isoquinoline precursors.

Part 2: Biological Activities and SAR

2-(Isoquinolin-3-yl)acetic acid derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating their versatility as privileged scaffolds in drug design.

Enzyme Inhibition

A primary area of activity for these compounds is enzyme inhibition, targeting key players in various disease pathways.

  • Aldose Reductase (AR) Inhibition: Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia in diabetes.[7] Inhibition of AR is a therapeutic strategy to prevent diabetic complications. Several 2-oxoquinoline-1-acetic acid derivatives, which share a similar structural concept, have shown potent AR inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[7][8] The N-acylglycine fragment is a key pharmacophore for this activity.[8]

  • HIV-1 Integrase (IN) Inhibition: The isoquinoline scaffold has been explored for developing allosteric inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[9] These inhibitors do not bind to the active site but to an alternative pocket, offering a different mechanism to overcome resistance to traditional active-site inhibitors.

  • Protein Kinase CK2 Inhibition: Protein kinase CK2 is implicated in cancer due to its role in cell growth, proliferation, and apoptosis suppression. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[10]

Anti-inflammatory and Antiallergic Activity

Isoquinolinone indole acetic acids have been developed as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[11] CRTH2 is a receptor for prostaglandin D₂, which plays a crucial role in allergic inflammatory diseases like asthma. By blocking this receptor, these compounds can mitigate the inflammatory response. One such derivative was shown to be efficacious in mouse and guinea pig models of allergic lung inflammation.[11]

Antimicrobial and Anticancer Activities

The isoquinoline core is a common feature in compounds with antimicrobial and anticancer properties.[1][12]

  • Antibacterial Activity: Fused isoquinoline derivatives, such as tricyclic pyrrolo[2,1-a]isoquinolines, have demonstrated activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium.[13]

  • Anticancer Activity: The ability of isoquinoline alkaloids to target nucleic acids and modulate DNA stability contributes to their anticancer effects.[12] Synthetic derivatives have been designed to inhibit enzymes like topoisomerase I, which are vital for cancer cell replication.[4]

Aldose_Reductase_Pathway cluster_enzyme Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ AR_Enzyme Aldose Reductase (AR) Target Enzyme Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Inhibitor 2-(Isoquinolin-3-yl)acetic acid Derivative Inhibitor->AR_Enzyme Inhibition

Caption: Inhibition of the Polyol Pathway by Aldose Reductase inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial information for optimizing lead compounds.

  • The Acetic Acid Moiety: The carboxylic acid group is often essential for activity, particularly in enzyme inhibitors, where it can form critical salt bridges or hydrogen bonds with amino acid residues in the active site. Esterification or conversion to an amide can significantly reduce or alter activity, though in some cases, amides are used to improve cell permeability.[8]

  • Substituents on the Isoquinoline Ring: The position and nature of substituents on the benzene portion of the isoquinoline ring heavily influence potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the ring system and affect binding affinity. For example, in CRTH2 antagonists, specific substitution patterns on the benzyl group attached to the heterocyclic core were found to be critical for potency.[14]

  • Core Modifications: Altering the isoquinoline core itself, for instance by reducing it to a tetrahydroisoquinoline or oxidizing it to an isoquinolinone, can dramatically impact the biological profile, sometimes leading to new activities or improved properties.[5]

Table 1: Summary of Biological Activities

Compound ClassBiological TargetActivity Metric (IC₅₀/Kᵢ)Reference
2-Oxoquinoline-1-acetic acidsAldose Reductase (Rat Lens)0.45 - 6.0 µM[8]
Isoquinolinone indole acetic acidsCRTH2 AntagonistEfficacious in vivo @ 20-40 mg/kg[11]
Quinoline-3-carboxylic acidsProtein Kinase CK20.65 - 18.2 µM[10]
Pyrrolo[2,1-a]isoquinolinesS. aureus (Gram-positive)MIC = 16 µg/mL[13]
Quinazolinone acetic acidsAldose ReductaseKᵢ = 61.20 nM (lead compound)[7]

Conclusion and Future Perspectives

2-(Isoquinolin-3-yl)acetic acid and its structural analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. The development of robust synthetic routes, including adaptations of classical named reactions like the Bischler-Napieralski synthesis, has enabled the exploration of a broad chemical space. These efforts have led to the discovery of potent inhibitors of clinically relevant enzymes such as aldose reductase and HIV-1 integrase, as well as receptor antagonists for treating inflammatory diseases.

Future research will likely focus on several key areas:

  • Lead Optimization: Fine-tuning the substitution patterns on the isoquinoline ring to enhance potency, selectivity, and pharmacokinetic profiles (ADME properties).

  • New Biological Targets: Screening these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

  • Combating Drug Resistance: Developing derivatives with novel mechanisms of action, such as allosteric inhibitors, to address the growing challenge of drug resistance in infectious diseases and cancer.[9]

The rich pharmacology and synthetic tractability of the 2-(isoquinolin-3-yl)acetic acid scaffold ensure that it will remain a fruitful area of investigation for scientists and drug development professionals for years to come.

References

  • Buta, R.-O., et al. (2025).
  • Yadav, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Unknown. (2024). Isoquinoline derivatives and its medicinal activity.
  • Al-Mughaid, H., et al. (2024).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Mahadeviah, B. P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Unknown. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Norman, M. H., et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry.
  • Sönmez, F., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research.
  • De Luca, L. (2020). 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors.
  • Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry.
  • Sun, Q., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules.
  • DeRuiter, J., et al. (1986).
  • Sandham, D. A., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization.
  • Unknown. (n.d.).

Sources

mechanism of action of isoquinoline acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline Acetic Acid Derivatives

Foreword: From Scaffold to Strategy

As a Senior Application Scientist, one becomes intimately familiar with the journey of a chemical scaffold from a mere structural curiosity to a viable therapeutic strategy. The isoquinoline framework, a bicyclic aromatic heterocycle, is one such scaffold that has consistently demonstrated its pharmacological versatility.[1][2] When functionalized with an acetic acid moiety, this core structure gives rise to a class of derivatives with a remarkable breadth of biological activities, ranging from anticancer and anti-inflammatory to neuroprotective effects.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a simple cataloging of effects in favor of a deep dive into the how and the why—the molecular mechanisms that underpin the therapeutic potential of isoquinoline acetic acid derivatives. We will explore the causality behind experimental choices, dissect key signaling pathways, and provide field-proven protocols to empower your own research endeavors. The narrative that follows is a synthesis of established knowledge, grounded in authoritative references, to provide a trustworthy and comprehensive resource on this compelling class of compounds.

Section 1: The Therapeutic Versatility of the Isoquinoline Acetic Acid Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs.[2][3] The addition of an acetic acid group (-CH₂COOH) is a critical functionalization. This group can act as a hydrogen bond donor and acceptor, a metal chelator, or a bioisosteric mimic of other carboxylate-containing natural ligands. Its presence fundamentally influences the molecule's physicochemical properties, enabling it to engage with a diverse array of biological targets with high specificity.

The result is a class of compounds whose mechanisms of action are not monolithic but are instead highly dependent on the specific substitution patterns on the isoquinoline ring system. This guide will dissect these mechanisms by therapeutic area, focusing on the most well-characterized and promising activities.

Section 2: Mechanisms of Action in Oncology

Isoquinoline derivatives have long been explored for their anticancer properties.[6][7] The acetic acid variants, in particular, have been shown to interfere with multiple signaling cascades critical for tumor growth and survival.

Interruption of Pro-Survival Kinase Signaling

A primary mechanism for anticancer activity involves the inhibition of protein kinases that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently dysregulated in cancer.[3][5]

Certain isoquinoline acetic acid derivatives are designed to compete with ATP at the kinase domain of key proteins in this pathway, such as PI3K or Akt itself. By blocking the phosphorylation and subsequent activation of downstream targets, these compounds can halt the cell cycle and induce apoptosis.[3] Another critical target is the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase overexpressed in some breast cancers. Isoquinoline derivatives have been developed that show potent and selective inhibitory activity against HER2, outperforming their simpler quinoline counterparts.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor Isoquinoline Acetic Acid Derivative Inhibitor->PI3K Inhibitor->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Methodology Spotlight: In Vitro Kinase Inhibition Assay

The rationale for this experiment is to quantify the direct inhibitory effect of a compound on a specific kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common, robust method.

  • Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled antibody (donor) binds to a tagged kinase, and a fluorescent "tracer" (acceptor) binds to the kinase's ATP pocket. In the absence of an inhibitor, excitation of the Eu results in energy transfer to the tracer, producing a high FRET signal. A competitive inhibitor displaces the tracer, disrupting FRET.

  • Step-by-Step Protocol:

    • Prepare a dilution series of the isoquinoline acetic acid derivative in the assay buffer (e.g., 10 concentrations from 100 µM to 1 pM).

    • In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO vehicle) and background (no kinase).

    • Add the kinase-GST fusion protein and the Alexa Fluor™-labeled tracer to each well.

    • Add the Eu-anti-GST antibody to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Disruption of DNA Topology and Repair

Topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Many successful chemotherapeutics function by trapping these enzymes on the DNA, leading to double-strand breaks and cell death. Certain N-substituted isoquinoline derivatives have been shown to act as topoisomerase I inhibitors by stabilizing the covalent enzyme-DNA complex, similar to the action of camptothecin.[3]

Methodology Spotlight: Topoisomerase I DNA Relaxation Assay

This assay visually demonstrates the inhibition of topoisomerase I activity.

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the products are run on an agarose gel, the relaxed and supercoiled forms migrate differently. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the isoquinoline acetic acid derivative at various concentrations.

    • Initiate the reaction by adding human Topoisomerase I enzyme. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR™ Safe).

    • Perform electrophoresis to separate the DNA forms.

    • Visualize the DNA bands under UV light. The negative control will show a band corresponding to relaxed DNA, while effective inhibitor concentrations will show a band corresponding to supercoiled DNA.

Section 3: Mechanisms of Action in Inflammation and Immunology

Chronic inflammation is a hallmark of many diseases. Isoquinoline acetic acid derivatives can mitigate inflammatory responses by targeting key enzymes and signaling pathways.[4][10]

Modulation of Inflammatory Signaling Cascades

The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response, driving the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11] Studies on BV2 microglial cells have shown that isoquinoline-1-carboxamide derivatives can potently suppress the lipopolysaccharide (LPS)-induced activation of these pathways.[11] The mechanism involves inhibiting the phosphorylation of IκB, which prevents the nuclear translocation of NF-κB, and reducing the phosphorylation of MAPKs like ERK, JNK, and p38.[11][12]

MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Inhibitor Isoquinoline Acetic Acid Derivative Inhibitor->MAPKs Inhibitor->IKK NFkB_n->Genes activates transcription

Figure 2: Inhibition of the MAPKs/NF-κB inflammatory pathway.

Antagonism of Pro-Allergic Receptors

In allergic diseases, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) plays a key role in mediating the effects of prostaglandin D2 (PGD2), recruiting eosinophils, basophils, and Th2 lymphocytes to sites of inflammation. Isoquinolinone indole acetic acids have been specifically designed and identified as potent and selective antagonists of the CRTH2 receptor.[13][14]

Methodology Spotlight: Intracellular Calcium Mobilization Assay

This assay is fundamental for studying GPCRs like CRTH2, which signal through the release of intracellular calcium stores.

  • Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Upon receptor activation by an agonist, Gq protein coupling leads to an increase in intracellular Ca²⁺, which is detected as a change in fluorescence. An antagonist will block this response.

  • Step-by-Step Protocol:

    • Culture CHO or HEK293 cells stably expressing the human CRTH2 receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) by incubating them with the dye in assay buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reads.

    • Add the isoquinoline acetic acid derivatives at various concentrations and incubate for 15-30 minutes.

    • Add a known CRTH2 agonist (e.g., PGD2) at a concentration that elicits a submaximal response (EC₈₀).

    • Measure the fluorescence intensity over time.

    • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the percent inhibition against the antagonist concentration to determine the IC₅₀.

Section 4: Mechanisms in Neuroprotection and Metabolic Disease

The structural features of isoquinoline acetic acid derivatives also allow them to interact with targets relevant to neurodegenerative and metabolic disorders.

Cholinesterase and Monoamine Oxidase Inhibition

In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy.[15] Furthermore, monoamine oxidase B (MAO-B) is involved in oxidative stress in the brain. Benzothiazole-isoquinoline derivatives have been synthesized and shown to be dual inhibitors of Butyrylcholinesterase (BuChE) and MAO-B, suggesting potential for treating neurodegenerative diseases.[16][17]

Aldose Reductase Inhibition

In diabetic patients, high glucose levels can lead to complications like neuropathy and retinopathy. This is partly mediated by the polyol pathway, where the enzyme aldose reductase converts glucose to sorbitol.[18] Substituted 2-oxoquinoline-1-acetic acid derivatives and related structures have been shown to be potent inhibitors of aldose reductase, with IC₅₀ values in the micromolar range, presenting a strategy to prevent diabetic complications.[18][19]

Methodology Spotlight: General Workflow for Target Identification and Validation

The process of elucidating a mechanism of action follows a logical, multi-step workflow.

Workflow A Phenotypic Screening (e.g., Cell Viability Assay) B Target Hypothesis Generation (e.g., Transcriptomics, Proteomics, SAR Analysis) A->B C In Vitro Biochemical Assay (e.g., Kinase or Enzyme Inhibition) B->C D Target Engagement Assay in Cells (e.g., Cellular Thermal Shift Assay) C->D E Pathway Analysis (e.g., Western Blot for Downstream Markers) D->E F Target Validation (e.g., siRNA/CRISPR Knockdown) E->F G In Vivo Model Testing (e.g., Xenograft or Disease Model) F->G

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A Technical Guide to the Solubility of 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and clinical efficacy. 2-(Isoquinolin-3-YL)acetic acid is a molecule of interest within medicinal chemistry, leveraging the biologically significant isoquinoline scaffold. Due to a lack of publicly available experimental data, this technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. We will dissect the molecule's physicochemical properties, predict its behavior in various solvent systems, and provide robust, step-by-step protocols for both thermodynamic and kinetic solubility determination. This document is intended to serve as a foundational resource for researchers in drug discovery and development, enabling a proactive, science-driven approach to characterization.

Introduction: The Central Role of Solubility

In the landscape of drug discovery, the adage "a drug must be in solution to be active" remains a fundamental truth. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in formulation and inadequate absorption, distribution, metabolism, and excretion (ADME) profiles.[1] 2-(Isoquinolin-3-YL)acetic acid (CAS: 72033-13-7) belongs to a class of compounds, isoquinoline derivatives, known to exhibit a wide range of biological activities. Understanding its solubility is not merely a data collection exercise; it is a crucial first step in assessing its potential as a therapeutic agent.

This guide moves beyond theoretical discussion to provide actionable protocols. We will first establish a predictive foundation based on the molecule's intrinsic chemical properties and then detail the "gold standard" experimental methods required to generate reliable, reproducible solubility data.

Physicochemical Profile and Solubility Prediction

A molecule's structure dictates its function and its physical properties. By examining the key features of 2-(Isoquinolin-3-YL)acetic acid, we can formulate a robust hypothesis regarding its solubility behavior.

Molecular Structure and Key Functional Groups

The structure of 2-(Isoquinolin-3-YL)acetic acid is amphipathic and amphoteric, containing both polar and nonpolar regions, as well as acidic and basic functional groups.

Caption: Key functional groups of 2-(Isoquinolin-3-YL)acetic acid.

Intrinsic Properties

The predicted and known physicochemical properties provide a quantitative basis for our solubility predictions.

PropertyValueSourceSignificance
CAS Number 72033-13-7ChemBK, ChemScene[2]Unique chemical identifier.
Molecular Formula C₁₁H₉NO₂ChemBK, ChemScene[2]Defines elemental composition.
Molecular Weight 187.19 g/mol ChemBK, ChemScene[2]Influences diffusion and crystal lattice energy.
Predicted pKa (Acid) 1.30 ± 0.30ChemBK[2]Governs deprotonation of the carboxylic acid.
pKa (Base) ~5.14 (estimated)Wikipedia[2]Based on parent isoquinoline; governs protonation of the ring nitrogen.
Calculated LogP 1.86ChemSceneIndicates a moderate degree of lipophilicity.
TPSA 50.19 ŲChemSceneTopological Polar Surface Area; suggests moderate cell permeability.
Predicted Solubility Profile

Based on the structure and properties, we can predict the compound's solubility in different solvent classes. This serves as an essential hypothesis to be tested experimentally.

  • Aqueous Media (e.g., Water, Buffers): The molecule is an ampholyte.

    • At low pH (e.g., < 1), the carboxylic acid will be neutral (-COOH) and the isoquinoline nitrogen will be protonated (cationic), resulting in a soluble salt form.

    • At mid-range pH (e.g., ~3-4), the molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum aqueous solubility .

    • At high pH (e.g., > 6), the carboxylic acid will be deprotonated (anionic, -COO⁻) and the nitrogen will be neutral, again forming a soluble salt. Therefore, aqueous solubility is expected to be low but highly pH-dependent .

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid and nitrogen heteroatom, moderate to high solubility is anticipated through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate polar molecules. High solubility is expected in DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's polarity from the carboxylic acid and nitrogen will dominate over the nonpolar aromatic rings. Consequently, very low solubility is predicted in these solvents.

Experimental Protocols for Solubility Determination

The following protocols describe rigorous, self-validating methods for quantifying the solubility of 2-(Isoquinolin-3-YL)acetic acid. The choice between kinetic and thermodynamic methods depends on the stage of research.

Workflow for Comprehensive Solubility Assessment

A logical workflow ensures that resources are used efficiently, starting with high-throughput screening and progressing to definitive thermodynamic measurements for key compounds.

G A Start: Pure Compound Available B Kinetic Solubility Assay (High-Throughput Screening) A->B C Is Solubility > Target Threshold? (e.g., >10 µM) B->C D Thermodynamic Solubility Assay (Shake-Flask Method) C->D Yes G Stop or Reformulate C->G No E pH-Dependent Solubility Profile (Physiologically Relevant Buffers) D->E F Data Analysis & Profiling E->F

Caption: Logical workflow for solubility characterization.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This is the "gold standard" method for determining the intrinsic solubility of a compound and is essential for regulatory submissions and biopharmaceutical classification.[3][4]

Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline 2-(Isoquinolin-3-YL)acetic acid to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., glass vial).

    • Causality: An excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[3] Visual confirmation of remaining solid at the end of the experiment is a key validation step.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator. The standard equilibration time is 24 to 48 hours.

    • Causality: Sufficient time and consistent temperature are required to reach true thermodynamic equilibrium.[4] Shorter times may lead to an underestimation of solubility.

  • Phase Separation: Allow the suspension to settle for a defined period (e.g., 1-2 hours) or centrifuge to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

    • Causality: To avoid aspirating solid particles, which would artificially inflate the measured concentration, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Trustworthiness: The analytical method must be validated for linearity, accuracy, and precision using a standard curve prepared from a known stock solution of the compound.

Protocol 2: pH-Dependent Aqueous Solubility

This experiment is crucial for predicting how a drug's solubility will change as it passes through the variable pH environments of the gastrointestinal tract.

Principle: The shake-flask method is performed in parallel using a series of buffers across a physiologically relevant pH range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) that mimic physiological conditions. Ensure the buffer species do not interact with the test compound.

  • Execution: Perform the Thermodynamic Equilibrium Solubility protocol (Section 3.2) simultaneously for each buffer.

  • Data Analysis: Plot the measured solubility (in log scale) against the pH of the buffer. The resulting curve will reveal the pH of minimum solubility and the impact of ionization on dissolution.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Table 1: Predicted Qualitative Solubility of 2-(Isoquinolin-3-YL)acetic Acid

Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWater, pH-adjusted BuffersLow & pH-DependentAmphoteric nature; zwitterionic form likely has minimal solubility.
Polar ProticMethanol, EthanolModerate to HighStrong hydrogen bonding with -COOH and isoquinoline N.
Polar AproticDMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and H-bond acceptance.
NonpolarHexane, TolueneVery LowPolar functional groups dominate, preventing dissolution in nonpolar media.

Table 2: Example Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (mM)Method Used
pH 1.2 Buffer25Shake-Flask
pH 7.4 Buffer25Shake-Flask
Water25Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask

Conclusion

References

  • Isoquinolin-3-yl-acetic acid. ChemBK. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • solubility experimental methods.pptx. SlideShare. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (PMC). [Link]

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Unlocking the Therapeutic Potential of 2-(Isoquinolin-3-YL)acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, 2-(Isoquinolin-3-YL)acetic acid, providing a comprehensive exploration of its potential therapeutic targets. Drawing upon the established bioactivities of structurally related heterocyclic acetic acid compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will delve into the scientific rationale for investigating key protein classes, including cyclooxygenase (COX) enzymes, receptor tyrosine kinases (RTKs), and aldose reductase. For each potential target, this guide outlines detailed, field-proven experimental protocols for validation, from initial in vitro screening to cell-based functional assays. Our objective is to provide a robust framework to accelerate the investigation of 2-(Isoquinolin-3-YL)acetic acid as a potential therapeutic agent.

Introduction: The Promise of the Isoquinoline Core

The isoquinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents.[2] Its derivatives are known to exhibit a wide array of biological effects, making them attractive starting points for drug discovery campaigns.[3] While much research has focused on complex isoquinoline alkaloids, simpler synthetic derivatives like 2-(Isoquinolin-3-YL)acetic acid represent a compelling and synthetically accessible area of investigation. The introduction of the acetic acid moiety at the 3-position of the isoquinoline ring introduces a key functional group that can participate in various molecular interactions, potentially mimicking endogenous ligands or acting as a pharmacophore to engage with specific enzyme active sites or receptor binding pockets.

This guide will explore the most promising therapeutic avenues for 2-(Isoquinolin-3-YL)acetic acid based on a synthesis of existing knowledge on related chemical classes. We will focus on three primary areas of investigation: anti-inflammatory, anticancer, and metabolic disease targets.

Potential Therapeutic Target Classes and Validation Strategies

Based on the known activities of isoquinoline and heterocyclic acetic acid derivatives, we have identified three high-priority target classes for initial investigation. The following sections provide the scientific rationale for each and a detailed experimental workflow for validation.

Cyclooxygenase (COX) Enzymes: An Anti-Inflammatory Avenue

Scientific Rationale:

Inflammation is a critical component of numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Molecular docking studies of other isoquinoline derivatives have suggested a plausible binding mode within the COX-2 active site, indicating a potential mechanism for anti-inflammatory activity.[4] The acetic acid group of 2-(Isoquinolin-3-YL)acetic acid could potentially mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX enzymes, thereby acting as a competitive inhibitor.

Experimental Validation Workflow:

The following workflow is designed to systematically evaluate the inhibitory potential of 2-(Isoquinolin-3-YL)acetic acid against COX-1 and COX-2.

COX_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cell-Based Functional Assay a COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) b Determine IC50 values a->b Dose-response curve c Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) b->c If IC50 < 10 µM d Determine Ki and inhibition type (competitive, non-competitive, etc.) c->d e LPS-stimulated Macrophage Assay d->e If potent inhibitor f Measure Prostaglandin E2 (PGE2) production (ELISA) e->f

Caption: Workflow for validating COX inhibition.

Detailed Experimental Protocols:

Protocol 2.1.1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Isoquinolin-3-YL)acetic acid against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human COX-1 and COX-2 enzymes (Cayman Chemical or similar).

    • COX Inhibitor Screening Assay Kit (Fluorometric or Colorimetric, e.g., Cayman Chemical #701050).

    • 2-(Isoquinolin-3-YL)acetic acid (test compound).

    • Celecoxib (selective COX-2 inhibitor, positive control).

    • SC-560 (selective COX-1 inhibitor, positive control).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in DMSO.

    • Create a serial dilution of the test compound and controls in assay buffer.

    • Follow the manufacturer's protocol for the COX inhibitor screening assay kit. Typically, this involves adding the enzyme, heme, assay buffer, and the test compound or control to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the fluorescence or absorbance using a microplate reader.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.1.2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

  • Objective: To assess the ability of 2-(Isoquinolin-3-YL)acetic acid to inhibit PGE2 production in a cellular context.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • DMEM supplemented with 10% FBS and antibiotics.

    • Lipopolysaccharide (LPS).

    • 2-(Isoquinolin-3-YL)acetic acid.

    • PGE2 ELISA kit (e.g., R&D Systems #KGE004B).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-(Isoquinolin-3-YL)acetic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the effect of the compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(Isoquinolin-3-YL)acetic acidExperimentalExperimentalCalculated
Celecoxib>10~0.005>2000
SC-560~0.009>10<0.001
Receptor Tyrosine Kinases (RTKs): A Strategy for Cancer Therapy

Scientific Rationale:

The EGFR/PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Certain heterocyclic acetic acid derivatives have demonstrated potential in targeting this pathway, particularly in triple-negative breast cancer.[5] The isoquinoline scaffold itself is present in numerous compounds with anticancer properties.[1] It is plausible that 2-(Isoquinolin-3-YL)acetic acid could function as an inhibitor of a key receptor tyrosine kinase (RTK) at the apex of this cascade, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Validation Workflow:

This workflow outlines the steps to investigate the potential of 2-(Isoquinolin-3-YL)acetic acid as an RTK inhibitor.

RTK_Inhibition_Workflow cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cell-Based Assays a Kinase Panel Screening (e.g., against EGFR, VEGFR, PDGFR) b Identify hit kinases a->b c In Vitro Kinase Assay for Hit Kinase b->c For promising hits d Determine IC50 value c->d e Western Blot Analysis d->e If potent inhibitor g Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) d->g f Measure phosphorylation of downstream targets (e.g., p-AKT, p-ERK) e->f

Caption: Workflow for validating RTK inhibition.

Detailed Experimental Protocols:

Protocol 2.2.1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the IC50 of 2-(Isoquinolin-3-YL)acetic acid against a specific RTK (e.g., EGFR).

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

    • ATP.

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • 2-(Isoquinolin-3-YL)acetic acid.

    • Gefitinib (positive control).

  • Procedure:

    • Follow the protocol for the chosen kinase assay kit.

    • Prepare serial dilutions of the test compound and control.

    • In a 96-well plate, combine the kinase, substrate, ATP, and the compound.

    • Incubate at 30°C for the recommended time.

    • Add the detection reagent to stop the reaction and measure the signal (luminescence, fluorescence, or absorbance).

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of activity against the compound concentration.

Protocol 2.2.2: Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of 2-(Isoquinolin-3-YL)acetic acid on the phosphorylation of key downstream signaling proteins in a relevant cancer cell line (e.g., A549 for EGFR).

  • Materials:

    • A549 human lung carcinoma cell line.

    • RPMI-1640 medium with 10% FBS.

    • Epidermal Growth Factor (EGF).

    • 2-(Isoquinolin-3-YL)acetic acid.

    • Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Culture A549 cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat with various concentrations of the test compound for 1-2 hours.

    • Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary and secondary antibodies.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the total protein and loading control.

Aldose Reductase: A Target for Diabetic Complications

Scientific Rationale:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia. The accumulation of sorbitol, the product of this reaction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Notably, 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives have been identified as potent and selective inhibitors of human aldose reductase.[6] The structural similarity of 2-(Isoquinolin-3-YL)acetic acid to these compounds suggests it may also possess aldose reductase inhibitory activity.

Experimental Validation Workflow:

The following workflow details the process for evaluating 2-(Isoquinolin-3-YL)acetic acid as an aldose reductase inhibitor.

Aldose_Reductase_Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Cell-Based Model a Aldose Reductase Inhibition Assay (Spectrophotometric) b Determine IC50 value a->b c Rat Lens Organ Culture b->c If potent inhibitor d Measure sorbitol accumulation under high glucose conditions c->d

Caption: Workflow for validating aldose reductase inhibition.

Detailed Experimental Protocols:

Protocol 2.3.1: In Vitro Aldose Reductase Inhibition Assay

  • Objective: To determine the IC50 of 2-(Isoquinolin-3-YL)acetic acid against purified human aldose reductase.

  • Materials:

    • Recombinant human aldose reductase.

    • NADPH.

    • DL-glyceraldehyde (substrate).

    • 2-(Isoquinolin-3-YL)acetic acid.

    • Epalrestat (positive control).

    • Spectrophotometer.

  • Procedure:

    • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme.

    • Add various concentrations of the test compound or control.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the initial exploration of the therapeutic potential of 2-(Isoquinolin-3-YL)acetic acid. By focusing on well-validated target classes with established links to the bioactivity of related heterocyclic compounds, researchers can efficiently screen for and validate the mechanism of action of this novel molecule. The detailed experimental protocols offer a clear and actionable path for these investigations.

Positive results in any of these primary screening cascades should be followed by more in-depth studies, including selectivity profiling against related enzymes or receptors, pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vivo efficacy studies in relevant animal models of inflammation, cancer, or diabetes. The journey from a promising scaffold to a clinical candidate is long and complex, but the systematic approach outlined in this guide provides a solid foundation for the successful evaluation of 2-(Isoquinolin-3-YL)acetic acid.

References

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Arch Pharm Res. 1998 Apr;21(2):193-7. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. 2017; 11: 100. [Link]

  • Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews. 2024; 22(02): 1348–1355. [Link]

  • Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. Molecules. 2022; 27(15): 4989. [Link]

  • Heterocyclic acetic acid compounds and compositions for treating bone diseases.
  • Syntheses of heterocylic fused thiazole acetic acids. 2. J Med Chem. 1980; 23(12): 1376-80. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. 2022; 27(19): 6634. [Link]

  • Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase. Eur J Med Chem. 2018; 152: 160-174. [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules. 2022; 27(18): 6081. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. 2024; 14(7): 1-13. [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-(Isoquinolin-3-YL)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the various substituted isoquinolines, 2-(Isoquinolin-3-YL)acetic acid presents a unique and versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning applications of the 2-(Isoquinolin-3-YL)acetic acid scaffold in modern drug discovery. We will delve into established and potential therapeutic targets, analyze structure-activity relationships of its derivatives, and provide detailed synthetic methodologies to empower researchers in their quest for new medicines.

Introduction: The Power of the Isoquinoline Nucleus

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals.[1] Nature has long utilized this scaffold in a vast family of alkaloids, including the well-known analgesic morphine and the antimicrobial agent berberine.[2][3] The inherent structural features of the isoquinoline ring system, including its planarity, hydrogen bonding capabilities, and potential for diverse substitution patterns, make it an attractive starting point for medicinal chemists.[1][4] Derivatives of isoquinoline have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5]

This guide focuses specifically on the promise of 2-(Isoquinolin-3-YL)acetic acid as a foundational structure for drug design. The strategic placement of the acetic acid moiety at the 3-position offers a key vector for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Physicochemical Properties and Synthesis of the Core Scaffold

A thorough understanding of the core molecule is paramount for its effective utilization in drug discovery programs.

Chemical and Physical Properties

The fundamental properties of 2-(Isoquinolin-3-YL)acetic acid are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 72033-13-7[6]
Appearance Solid (predicted)
pKa (Predicted)

Note: Experimental data for some properties may be limited; predicted values are provided as a guideline.

Synthesis of the 2-(Isoquinolin-3-YL)acetic Acid Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery campaign. While a single, universally adopted protocol for 2-(Isoquinolin-3-YL)acetic acid is not extensively documented in readily available literature, a retrosynthetic analysis points to several viable strategies leveraging modern synthetic methodologies. A highly plausible approach involves the functionalization of a 3-haloisoquinoline precursor.

Diagram: Retrosynthetic Analysis of 2-(Isoquinolin-3-YL)acetic Acid

G Core 2-(Isoquinolin-3-YL)acetic Acid Intermediate1 Ethyl 2-(Isoquinolin-3-YL)acetate Core->Intermediate1 Ester Hydrolysis Intermediate2 3-Ethynylisoquinoline Intermediate1->Intermediate2 Carbonylation/ Reduction StartingMaterial 3-Bromoisoquinoline Intermediate2->StartingMaterial Sonogashira Coupling (with protected acetylene) G Scaffold 2-(Isoquinolin-3-YL)acetic Acid Derivatives Kinase Kinase Inhibition (e.g., EGFR, CK2) Scaffold->Kinase Apoptosis Induction of Apoptosis Scaffold->Apoptosis Topoisomerase Topoisomerase Inhibition Scaffold->Topoisomerase CellCycle Cell Cycle Arrest Scaffold->CellCycle

Sources

Methodological & Application

Application Notes and Protocols for 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Isoquinolin-3-YL)acetic acid is a member of the isoquinoline class of heterocyclic aromatic organic compounds. Isoquinoline and its derivatives are prevalent in natural products, particularly alkaloids, and form the core structure of numerous pharmacologically active compounds.[1][2] The isoquinoline scaffold is a key "pharmacophore" and has been extensively studied, leading to the development of drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The acetic acid moiety at the 3-position of the isoquinoline ring provides a handle for further chemical modification, making 2-(Isoquinolin-3-YL)acetic acid a valuable building block in medicinal chemistry and drug discovery programs.

This guide provides detailed experimental protocols for the synthesis, purification, characterization, and potential biological evaluation of 2-(Isoquinolin-3-YL)acetic acid, designed to be a practical resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Isoquinolin-3-YL)acetic acid is provided in the table below.

PropertyValueSource
CAS Number 72033-13-7[3][4]
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [4]
Appearance Off-white to light yellow solid[4]
Storage -20°C, sealed, away from moisture[4]

Synthesis of 2-(Isoquinolin-3-YL)acetic acid

The following protocol is a generalized procedure for the hydrolysis of a nitrile to a carboxylic acid, adapted for the synthesis of the target molecule.[5]

Diagram of Proposed Synthesis

Synthesis of 2-(Isoquinolin-3-YL)acetic acid cluster_0 Proposed Synthetic Pathway Isoquinoline-3-acetonitrile 2-(Isoquinolin-3-yl)acetonitrile Target_Molecule 2-(Isoquinolin-3-YL)acetic acid Isoquinoline-3-acetonitrile->Target_Molecule Acid or Base Hydrolysis (e.g., aq. HCl or aq. NaOH, heat)

Caption: Proposed synthesis of 2-(Isoquinolin-3-YL)acetic acid via hydrolysis.

Experimental Protocol: Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile

This protocol describes the hydrolysis of 2-(isoquinolin-3-yl)acetonitrile to 2-(isoquinolin-3-YL)acetic acid. This method is analogous to the hydrolysis of other nitriles to carboxylic acids.[5]

Materials:

  • 2-(Isoquinolin-3-yl)acetonitrile

  • 10% aqueous sodium hydroxide (NaOH) solution or 6 M hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(isoquinolin-3-yl)acetonitrile (1 equivalent).

  • Hydrolysis:

    • Base-catalyzed: Add a 10% aqueous solution of NaOH (approximately 10-15 mL per gram of nitrile).

    • Acid-catalyzed: Add 6 M HCl (approximately 10-15 mL per gram of nitrile).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up (Base-catalyzed):

    • Cool the reaction mixture to room temperature and then in an ice-water bath.

    • Carefully acidify the solution with cold 6 M HCl to a pH of approximately 2-3. Precipitation of the carboxylic acid should occur.

  • Work-up (Acid-catalyzed):

    • Cool the reaction mixture to room temperature and then in an ice-water bath. The product may precipitate directly. If not, carefully neutralize with a base (e.g., 10% NaOH) to the isoelectric point to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a moderate temperature.

Purification

The crude 2-(Isoquinolin-3-YL)acetic acid can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization

The choice of solvent is crucial for effective recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6] For carboxylic acids, solvent systems like ethanol/water or acetic acid/water are often effective.[6]

Materials:

  • Crude 2-(Isoquinolin-3-YL)acetic acid

  • Recrystallization solvent (e.g., ethanol, water, acetic acid, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but the product will crystallize upon cooling. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[7]

  • Drying: Dry the crystals to a constant weight.

Characterization

The identity and purity of the synthesized 2-(Isoquinolin-3-YL)acetic acid should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra should be consistent with the structure of 2-(Isoquinolin-3-YL)acetic acid. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure.[4]

Expected ¹H NMR Spectral Features:

  • Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the isoquinoline ring system.

  • A singlet for the methylene (-CH₂-) protons of the acetic acid side chain.

  • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the isoquinoline ring.

  • A signal for the methylene carbon.

  • A signal for the carbonyl carbon of the carboxylic acid (typically in the range of δ 170-180 ppm).[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A typical purity for commercially available 2-(Isoquinolin-3-YL)acetic acid is ≥97%.[4] A general reverse-phase HPLC method can be developed for this purpose.

Illustrative HPLC Method:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature Ambient

Note: This is a general method and may require optimization for the specific compound and HPLC system.[9]

Diagram of Characterization Workflow

Characterization Workflow cluster_1 Analytical Characterization Crude_Product Crude 2-(Isoquinolin-3-YL)acetic acid Purification Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR HPLC HPLC Purity Analysis Purified_Product->HPLC Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Purity_Determination Purity ≥ 97% HPLC->Purity_Determination

Caption: Workflow for the purification and characterization of the target compound.

Application Notes: Biological Activity Screening

Isoquinoline derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1] The following are general protocols for screening the potential biological activities of 2-(Isoquinolin-3-YL)acetic acid.

Antimicrobial Activity Assay

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • 2-(Isoquinolin-3-YL)acetic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • 2-(Isoquinolin-3-YL)acetic acid

  • Lipopolysaccharide (LPS)

  • DMEM medium supplemented with 10% FBS

  • Griess Reagent

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2-(Isoquinolin-3-YL)acetic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced by quantifying its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Diagram of Biological Screening Workflow

Biological Screening cluster_2 Biological Activity Evaluation Target_Compound 2-(Isoquinolin-3-YL)acetic acid Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Target_Compound->Antimicrobial_Assay Antiinflammatory_Assay Anti-inflammatory Assay (NO Inhibition) Target_Compound->Antiinflammatory_Assay Antimicrobial_Results Antimicrobial Activity Profile Antimicrobial_Assay->Antimicrobial_Results Antiinflammatory_Results Anti-inflammatory Potential Antiinflammatory_Assay->Antiinflammatory_Results

Caption: General workflow for biological activity screening.

References

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (n.d.). Frontiers. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2025). Molecules. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). Molecules. Retrieved from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). Molecules. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Isoquinoline Synthesis. (n.d.). Bartleby. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved from [Link]

  • Analytical Method MS 90.01 Revision 3. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). International Journal of Nanomedicine. Retrieved from [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

  • Reissert Indole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Certificate of Analysis: 2-(Isoquinolin-3-yl)acetic acid. (2023).
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2025). Heterocyclic Communications. Retrieved from [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). Molecules. Retrieved from [Link]

  • HPLC based procedure development for monitoring acetic acid in daclatasvir drug. (2025). ResearchGate. Retrieved from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). Molecules. Retrieved from [Link]

  • Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. (2022). ResearchGate. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). Molecules. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). OPUS at UTS. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Detection of 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isoquinolin-3-YL)acetic acid is a key heterocyclic compound with significant interest in pharmaceutical research and development due to its structural relation to various biologically active molecules. As a critical intermediate or potential impurity in drug synthesis, the ability to accurately and reliably detect and quantify this compound is paramount for ensuring product quality, safety, and efficacy.[1][2] This document provides a comprehensive guide to the analytical methodologies for the detection of 2-(Isoquinolin-3-YL)acetic acid, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles and are designed to be robust and reproducible.

The validation of analytical methods is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies like the FDA and EMA.[1] A properly validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the analytical results are reliable and consistent.[2][3] This guide will delve into the specifics of method development and validation for 2-(Isoquinolin-3-YL)acetic acid, covering techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of 2-(Isoquinolin-3-YL)acetic acid

A fundamental understanding of the analyte's physicochemical properties is crucial for developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[4]
Molecular Weight 187.19 g/mol [4]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in organic solvents such as methanol and DMSO.General Knowledge

The presence of the isoquinoline ring, a structural isomer of quinoline, imparts distinct spectroscopic characteristics.[5][6] The carboxylic acid group provides a site for ionization, which is a key consideration for chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[7][8][9] For 2-(Isoquinolin-3-YL)acetic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The acidic nature of 2-(Isoquinolin-3-YL)acetic acid allows for manipulation of its retention time by adjusting the pH of the mobile phase.

Experimental Workflow for HPLC Method Development

Caption: A streamlined workflow for HPLC method development.

Detailed HPLC Protocol

1. Reagents and Materials:

  • 2-(Isoquinolin-3-YL)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 2-(Isoquinolin-3-YL)acetic acid reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substances, a simple dissolution in a suitable solvent may be sufficient. For more complex matrices like biological fluids, a sample cleanup step such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove interferences.[10][11]

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid or Formic acid in water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is often preferred to ensure good separation from potential impurities and to reduce the analysis time. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the analyte and then any less polar components.

    • Example Gradient: 0-5 min (10% B), 5-15 min (10-90% B), 15-20 min (90% B), 20-21 min (90-10% B), 21-25 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance. Based on the isoquinoline structure, a wavelength in the range of 210-230 nm is a reasonable starting point.[9][12]

4. System Suitability:

Before analyzing samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.[7] Key parameters to evaluate include:

  • Tailing Factor: Should be ≤ 2.

  • Theoretical Plates: Should be > 2000.

  • Repeatability of Injections (RSD): The relative standard deviation of the peak area for replicate injections of a standard solution should be ≤ 2%.

5. Method Validation:

Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][7][13] The validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[3] This is demonstrated by showing that there are no interfering peaks at the retention time of 2-(Isoquinolin-3-YL)acetic acid from the matrix, impurities, or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 2-(Isoquinolin-3-YL)acetic acid in complex matrices like biological fluids, LC-MS/MS is the method of choice.[14][15][16]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After separation on the LC column, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion (the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected. This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[16]

Experimental Workflow for LC-MS/MS Method Development

Caption: A typical workflow for developing an LC-MS/MS method.

Detailed LC-MS/MS Protocol

1. Reagents and Materials:

  • All reagents listed for the HPLC protocol.

  • Volatile buffers such as ammonium formate or ammonium acetate may be preferred over non-volatile buffers like phosphate to avoid contamination of the mass spectrometer.[17]

2. Sample Preparation for Complex Matrices:

For biological samples (e.g., plasma, urine), a robust sample preparation method is critical to remove proteins, phospholipids, and salts that can cause ion suppression and contaminate the LC-MS system.[18][19]

  • Protein Precipitation (PPT): A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[14]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous sample and an immiscible organic solvent.[11]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[16]

3. LC Conditions:

The LC conditions can be similar to those used for HPLC, but often a faster gradient and a shorter column are employed to increase throughput.

  • Column: A shorter C18 column (e.g., 50-100 mm length) with smaller particle size (e.g., 1.8 µm) can provide sufficient separation with shorter run times.[16]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Formic acid is a common mobile phase additive for LC-MS as it is volatile and promotes protonation of the analyte in positive ion mode.[18]

  • Flow Rate: 0.3-0.5 mL/min.

4. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) is typically used. For 2-(Isoquinolin-3-YL)acetic acid, both positive ([M+H]⁺, m/z 188.06) and negative ([M-H]⁻, m/z 186.05) ion modes should be evaluated to determine which provides better sensitivity.

  • MRM Transitions: The precursor ion (Q1) is the protonated or deprotonated molecule. The product ions (Q3) are determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. The most intense and stable product ions are selected for the MRM transitions. For example, for a related compound, indole-3-acetic acid, the transition 176.1 > 130.0 is used.[14]

  • Optimization of MS Parameters: Key parameters such as capillary voltage, nebulizer pressure, drying gas flow and temperature, and collision energy should be optimized to maximize the signal intensity for the selected MRM transitions.[20]

5. Method Validation for Bioanalytical Assays:

In addition to the validation parameters for HPLC, bioanalytical method validation also includes:

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.[21]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural confirmation of 2-(Isoquinolin-3-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.[5][22] The chemical shifts will be characteristic of the isoquinoline ring system and the acetic acid side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[5] Key characteristic absorption bands for 2-(Isoquinolin-3-YL)acetic acid would include:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹

  • C=N and C=C stretches (aromatic rings): Bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the wavelengths of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC.[5][23] The isoquinoline chromophore will exhibit characteristic absorption bands in the UV region.

Conclusion

The selection of an appropriate analytical method for 2-(Isoquinolin-3-YL)acetic acid depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control and quantification in drug substances, a validated RP-HPLC method with UV detection is often sufficient. For trace-level analysis in complex biological matrices, a more sensitive and selective LC-MS/MS method is necessary. Spectroscopic techniques are essential for the initial structural confirmation of the compound. By following the detailed protocols and validation principles outlined in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data for 2-(Isoquinolin-3-YL)acetic acid.[2]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Benchchem.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
  • SAMPLE PREPAR
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Vibrational spectroscopic study of some quinoline derivatives.
  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
  • Protocols & Guidelines. Princeton University.
  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Whe
  • Certificate of Analysis: 2-(Isoquinolin-3-yl)acetic acid. LGC.
  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry.
  • Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • HPLC based procedure development for monitoring acetic acid in daclatasvir drug. (2025).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Journal of Pharmaceutical Research and Analysis.
  • New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Neg
  • A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent.
  • Analytical Method MS 90.01 Revision 3. EPA.
  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. (2020). NIH.

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 2-(Isoquinolin-3-YL)acetic Acid

Abstract

This comprehensive application note provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Isoquinolin-3-YL)acetic acid. Recognizing the analytical challenges posed by this polar aromatic carboxylic acid, the protocol employs an ion-suppression reversed-phase technique to ensure high retention, excellent peak symmetry, and reproducible quantification. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, purity assessment, or pharmacokinetic analysis of this compound and its analogues. The guide explains the scientific rationale behind method development choices, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure successful implementation.

Introduction and Analytical Rationale

2-(Isoquinolin-3-YL)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key structural motif and building block for more complex molecules. Accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of final products.

The analytical challenge presented by this molecule lies in its dual chemical nature. It possesses a hydrophobic aromatic isoquinoline ring system and a polar, ionizable carboxylic acid group. In standard reversed-phase HPLC, polar compounds like this often exhibit poor retention and problematic peak shapes due to their high affinity for the polar mobile phase.[1] The key to a successful separation is to modulate the ionization state of the analyte to enhance its interaction with the nonpolar stationary phase.[2]

This method utilizes the principle of ion suppression . By maintaining the mobile phase at an acidic pH (well below the pKa of the carboxylic acid), the ionization of the carboxyl group is suppressed. This renders the molecule more neutral and significantly more hydrophobic, leading to increased retention on a C18 stationary phase and resulting in sharp, symmetrical peaks suitable for accurate quantification.[3]

Analyte Properties and Chromatographic Behavior

Understanding the physicochemical properties of 2-(Isoquinolin-3-YL)acetic acid is fundamental to developing a robust HPLC method. The molecule's behavior in solution, particularly its ionization state as a function of pH, directly governs its retention on a reversed-phase column.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[4][5]
Molecular Weight 187.19 g/mol [4][5]
CAS Number 72033-13-7[4][5]
Predicted LogP 1.86[5]
Predicted pKa (Acid) ~4.5 (Estimated for carboxylic acid)(Expert Est.)
Predicted pKa (Base) ~5.4 (Estimated for isoquinoline N)(Expert Est.)

The interplay between the acidic carboxylic acid group and the basic isoquinoline nitrogen means the molecule's net charge is highly pH-dependent. To achieve optimal retention in reversed-phase chromatography, the analyte should be in its most non-polar state. This is achieved at a pH between the two pKa values, where the carboxylic acid is protonated (neutral) and the nitrogen is also protonated (charged). However, for practical ion-suppression chromatography, acidifying the mobile phase to pH < 3.5 ensures the carboxylic acid is fully protonated and neutral, which is the dominant factor for retention.

Caption: Ionization states of 2-(Isoquinolin-3-YL)acetic acid at different pH values.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the analysis. All reagents should be of HPLC grade or higher, and water should be of 18.2 MΩ·cm quality.

Protocol 1: Preparation of Reagents and Standard Solutions

A. Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid (HCOOH).

  • Cap the bottle and mix thoroughly.

  • Sonicate for 10-15 minutes to degas the solution.

B. Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile

  • Measure 999 mL of HPLC-grade acetonitrile (ACN) into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid.

  • Cap the bottle and mix thoroughly.

  • Sonicate for 5-10 minutes to degas.

Rationale: Acetonitrile is chosen for its low viscosity and excellent UV transparency. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) detection if needed.[6][7]

C. Sample Diluent: 50:50 Acetonitrile/Water

  • Combine 50 mL of ACN and 50 mL of water in a clean glass container. Mix well. This composition ensures good solubility of the analyte and is compatible with the mobile phase to prevent peak distortion.[8]

D. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10.0 mg of 2-(Isoquinolin-3-YL)acetic acid reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of Sample Diluent.

  • Vortex/sonicate until the standard is fully dissolved.

  • Bring the volume to the 10 mL mark with the Sample Diluent. Mix thoroughly.

E. Working Standard Solution (e.g., 50 µg/mL)

  • Pipette 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the Sample Diluent and mix thoroughly.

  • Transfer the solution into an HPLC vial for analysis.

Protocol 2: HPLC Method Parameters

The following parameters have been optimized for a standard HPLC system equipped with a UV detector.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna, or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 225 nm
Run Time 15 minutes
Protocol 3: Sample Preparation from a Solid Matrix

This protocol is designed for analyzing a pure or semi-pure solid sample.

  • Accurately weigh ~10 mg of the sample powder into a 10 mL volumetric flask.

  • Follow steps D2-D4 from Protocol 1 to create a 1.0 mg/mL solution.

  • Perform a further dilution as needed to bring the concentration into the desired analytical range (e.g., 10-100 µg/mL).

  • Prior to injection, filter the diluted sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to prevent particulates from damaging the column.[8]

System Suitability and Expected Results

Before analyzing samples, the system performance must be verified. This is achieved by making 5-6 replicate injections of a working standard and evaluating the system suitability test (SST) parameters.

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures stable chromatographic conditions.
Peak Area RSD ≤ 2.0%Demonstrates injection and detection precision.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.

Expected Result: Under the conditions specified, 2-(Isoquinolin-3-YL)acetic acid should elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes.

Analytical Workflow Visualization

The entire analytical process, from sample preparation to final data reporting, is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Weigh Standard dissolve Dissolve in Diluent prep_standard->dissolve prep_sample Weigh Sample prep_sample->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_setup System Setup & Equilibration filter->hplc_setup sst_inject Inject SST Standard hplc_setup->sst_inject sample_inject Inject Samples sst_inject->sample_inject data_acq Chromatogram Acquisition sample_inject->data_acq integration Peak Integration data_acq->integration quant Quantification integration->quant report Generate Report quant->report

Caption: A streamlined workflow for the HPLC analysis of 2-(Isoquinolin-3-YL)acetic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No peak or very small peak Incorrect injection volume; Sample too dilute; Detector issue.Verify injection parameters and syringe. Prepare a more concentrated sample. Check detector lamp status.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuation; Column aging.Prepare fresh mobile phase. Ensure column oven is stable. Equilibrate the column for a longer period. Replace column if necessary.
Poor Peak Shape (Tailing) Sample overload; Mismatch between sample diluent and mobile phase; Column contamination.Dilute the sample.[8] Ensure sample diluent is weaker than or equal to the initial mobile phase strength. Flush the column with a strong solvent.
High Backpressure Blockage in the system (e.g., frit, guard column, column); Buffer precipitation.Systematically disconnect components to locate the blockage. Filter all mobile phases and samples. Never mix incompatible buffers.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Kielbasa, A. M., & Tarka, K. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • ChemBK. Isoquinolin-3-yl-acetic acid. [Link]

  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

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Application Note: Utilizing 2-(Isoquinolin-3-YL)acetic Acid in Cell-Based Assays for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic effects including antitumor, antibacterial, and anti-inflammatory properties.[1] The exploration of novel isoquinoline derivatives is a continuing focus in the quest for new therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 2-(Isoquinolin-3-YL)acetic acid, in relevant cell-based assays.

While the precise biological target of 2-(Isoquinolin-3-YL)acetic acid is still under investigation, its structural similarity to other bioactive small molecules suggests its potential as an enzyme inhibitor. A plausible and compelling hypothesis is its role as an inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. LDH is frequently overexpressed in various cancer cells and is considered a valid target for cancer therapy.[2] Therefore, this guide will focus on protocols to investigate the effects of 2-(Isoquinolin-3-YL)acetic acid on cell viability and LDH activity, providing a framework for its preclinical evaluation.

Principle of Investigation: Targeting Cellular Metabolism

Modern drug discovery often involves the strategic targeting of metabolic pathways that are dysregulated in disease states.[3] Cancer cells, for instance, predominantly rely on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect."[4] This metabolic shift makes enzymes in the glycolytic pathway, such as LDH, attractive targets for therapeutic intervention.[2][4] By inhibiting LDH, it is possible to disrupt the energy supply of cancer cells and induce cytotoxicity.

This application note outlines a logical workflow to test the hypothesis that 2-(Isoquinolin-3-YL)acetic acid acts as an LDH inhibitor. The workflow encompasses initial cytotoxicity screening to determine the compound's potency, followed by a specific enzyme activity assay to elucidate its mechanism of action.

Part 1: Cellular Viability and Cytotoxicity Assessment

The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This is typically achieved through a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50).

Recommended Assay: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells, which results in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination

Materials:

  • 2-(Isoquinolin-3-YL)acetic acid

  • Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Line e.g., MCF-7
Seeding Density 8,000 cells/well
Compound Incubation Time 72 hours
MTT Incubation Time 4 hours
Wavelength 570 nm

Part 2: LDH Activity Assay

Following the determination of the cytotoxic potential of 2-(Isoquinolin-3-YL)acetic acid, the next step is to investigate its direct effect on LDH activity. A commercially available LDH cytotoxicity assay kit can be used for this purpose.[6] This assay measures the amount of LDH released from damaged cells into the culture medium. However, to specifically assess the inhibitory effect of the compound on the enzyme itself, a cell-free LDH activity assay is more appropriate.

Recommended Assay: Cell-Free LDH Activity Assay

This assay measures the enzymatic activity of LDH by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[7]

Protocol: Cell-Free LDH Activity Assay

Materials:

  • 2-(Isoquinolin-3-YL)acetic acid

  • Purified LDH enzyme (from rabbit muscle or bovine heart)

  • Sodium pyruvate

  • NADH

  • Tris buffer (pH 7.4)

  • 96-well UV-transparent plate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris buffer, sodium pyruvate, and NADH.

    • Prepare a stock solution of 2-(Isoquinolin-3-YL)acetic acid and perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the different concentrations of 2-(Isoquinolin-3-YL)acetic acid to the respective wells. Include a positive control (a known LDH inhibitor like oxamic acid) and a negative control (vehicle).[4]

    • Initiate the reaction by adding the LDH enzyme to each well.

    • Immediately measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every minute) for 10-15 minutes.

Data Analysis:

  • Calculate the rate of NADH consumption (decrease in absorbance at 340 nm per minute) for each concentration of the inhibitor.

  • Determine the percentage of LDH inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for LDH inhibition.

Parameter Description
Enzyme Source Purified Rabbit Muscle LDH
Substrate Sodium Pyruvate
Cofactor NADH
Wavelength 340 nm
Temperature 37°C

Visualization of the Experimental Workflow

experimental_workflow cluster_viability Part 1: Cytotoxicity Assessment cluster_enzyme Part 2: LDH Inhibition Assay start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with 2-(Isoquinolin-3-YL)acetic acid (Dose-Response) seed->treat mtt Add MTT Reagent treat->mtt read_viability Measure Absorbance (570 nm) mtt->read_viability ic50_viability Calculate IC50 for Cytotoxicity read_viability->ic50_viability ic50_enzyme Calculate IC50 for LDH Inhibition ic50_viability->ic50_enzyme Correlate Cytotoxicity with Enzyme Inhibition prepare Prepare Cell-Free LDH Assay Reagents inhibit Incubate LDH with 2-(Isoquinolin-3-YL)acetic acid prepare->inhibit reaction Initiate Reaction with Substrate inhibit->reaction read_enzyme Measure Absorbance (340 nm) over Time reaction->read_enzyme read_enzyme->ic50_enzyme

Caption: Experimental workflow for evaluating 2-(Isoquinolin-3-YL)acetic acid.

Interpreting the Results and Further Steps

A potent cytotoxic effect (low IC50 in the MTT assay) coupled with a direct inhibitory effect on LDH activity (low IC50 in the cell-free assay) would strongly support the hypothesis that 2-(Isoquinolin-3-YL)acetic acid exerts its anticancer effects through the inhibition of LDH.

Further investigations could include:

  • Mechanism of Inhibition Studies: Kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive.[8]

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Metabolomics Analysis: To assess the impact of the compound on cellular metabolic pathways.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

Conclusion

This application note provides a comprehensive framework for the initial cell-based evaluation of 2-(Isoquinolin-3-YL)acetic acid, focusing on its potential as an LDH inhibitor. The detailed protocols and experimental design will enable researchers to systematically assess its cytotoxic activity and elucidate its mechanism of action. By following these guidelines, researchers can generate robust and reliable data to support the further development of this and other novel isoquinoline derivatives as potential therapeutic agents.

References

  • Parker, L. L., et al. (2011). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • D'Acunto, K. O., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • See, C. S., et al. (2019). Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery. Available at: [Link]

  • Grzegorzewicz, A. E., et al. (2012). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Journal of Biological Chemistry. Available at: [Link]

  • Chen, J., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. Available at: [Link]

  • Wang, S., et al. (2017). Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kurokawa, H., et al. (2021). Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species. Oncology Letters. Available at: [Link]

  • Ohtsuki, T., et al. (2021). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Marine Drugs. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules. Available at: [Link]

  • Rosenbaum, F. P., et al. (2021). Lactate metabolism in strictly anaerobic microorganisms with a soluble NAD+ -dependent L-lactate dehydrogenase. ResearchGate. Available at: [Link]

  • Li, S., et al. (2023). A Chemoproteomic Approach to Elucidate the Mechanism of Action of 6-Azasteroids with Unique Activity in Mycobacteria. ACS Infectious Diseases. Available at: [Link]

  • Ali, S. H., & Ali, H. S. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Journal of King Saud University - Science. Available at: [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Available at: [Link]

  • Perry, C. A., et al. (2021). Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. Microorganisms. Available at: [Link]

  • Li, Y., et al. (2022). Lactate Dehydrogenase-Inhibitors Isolated from Ethyl Acetate Extract of Selaginella doederleinii by Using a Rapid Screening Method with Enzyme-Immobilized Magnetic Nanoparticles. Frontiers in Bioscience (Landmark Edition). Available at: [Link]

  • Chen, Y., & Stevens, J. L. (1991). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed. Available at: [Link]

Sources

Application Note & Protocol: In Vitro Enzyme Inhibition Assay for 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This application note provides a comprehensive framework and a detailed, self-validating protocol for conducting an in vitro enzyme inhibition assay using 2-(Isoquinolin-3-YL)acetic acid. We delve into the critical aspects of assay development, optimization, execution, and data interpretation, emphasizing the scientific rationale behind each step. The goal is to empower researchers to reliably determine the inhibitory potency (IC₅₀) of this compound against a chosen enzyme target, a crucial step in early-stage drug discovery.

Introduction to Enzyme Inhibition Assays

Enzyme inhibitors are foundational to pharmacology and drug discovery, with many drugs functioning by modulating the activity of specific enzymes.[3] An enzyme inhibition assay is a laboratory procedure designed to measure the degree to which a compound, in this case, 2-(Isoquinolin-3-YL)acetic acid, can slow down or halt an enzyme-catalyzed reaction.[4] The fundamental principle involves quantifying the enzyme's activity—typically by monitoring the depletion of a substrate or the formation of a product over time—in the presence of varying concentrations of the potential inhibitor.[5] The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

This guide presents a generalized yet detailed protocol that can be adapted for various enzyme systems, using a standard 96-well plate format suitable for spectrophotometric detection.

Core Principles & Experimental Workflow

The assay measures the initial velocity of the enzymatic reaction.[6] Under controlled conditions, this rate is directly proportional to the amount of active enzyme. By adding an inhibitor, the concentration of active enzyme is effectively reduced, leading to a decrease in the reaction rate. This relationship allows for the quantification of inhibitory effect.

The overall workflow is a systematic process from initial optimization to final data analysis, ensuring reproducibility and accuracy.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Data Analysis Opt_Enzyme Enzyme Titration (Determine Optimal [E]) Opt_Substrate Substrate Titration (Determine Km) Opt_Enzyme->Opt_Substrate Use optimal [E] Prep Prepare Reagents (Buffer, S, E, I) Opt_Substrate->Prep Use [S] ≈ Km Serial_Dilute Serial Dilution of 2-(Isoquinolin-3-YL)acetic acid Prep->Serial_Dilute Assay_Plate Plate Assay: Controls + Inhibitor Series Serial_Dilute->Assay_Plate Incubate Pre-incubate E + I Assay_Plate->Incubate Initiate Initiate with Substrate Incubate->Initiate Read_Plate Kinetic Measurement (e.g., Absorbance over time) Initiate->Read_Plate Calc_V Calculate Initial Velocity (V) Read_Plate->Calc_V Calc_Inhib Calculate % Inhibition Calc_V->Calc_Inhib Plot_Curve Plot Dose-Response Curve (% Inhibition vs. log[I]) Calc_Inhib->Plot_Curve Calc_IC50 Non-linear Regression (Determine IC50) Plot_Curve->Calc_IC50 G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E_C E ES_C ES E_C->ES_C +S EI_C EI E_C->EI_C +I S_C S I_C I P_C E + P ES_C->P_C k_cat E_NC E ES_NC ES E_NC->ES_NC +S EI_NC EI E_NC->EI_NC +I S_NC S I_NC I ESI_NC ESI ES_NC->ESI_NC +I P_NC E + P ES_NC->P_NC k_cat EI_NC->ESI_NC +S

Sources

2-(Isoquinolin-3-YL)acetic acid for cancer cell line studies

This is hypothetical data for illustrative purposes only. A lower IC₅₀ value indicates higher potency. A significantly higher IC₅₀ in a non-cancerous cell line (like HEK293) suggests potential cancer-specific cytotoxicity. [8]

PART II: Mechanistic Elucidation

Section A: Assessment of Apoptosis

Principle of the Assay Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. [8]The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry method to detect apoptosis. [9]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [9][10] Protocol 2: Apoptosis Detection by Flow Cytometry

Materials:

  • Cells treated with 2-(Isoquinolin-3-YL)acetic acid (at its IC₅₀ concentration) and vehicle controls.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed and treat cells in 6-well plates for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine all cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [9]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation & Interpretation

The flow cytometer will generate dot plots separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Table 2: Exemplary Apoptosis Data in HCT116 Cells after 24h Treatment

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 94.13.22.7
Compound (12.8 µM) 55.328.516.2

This is hypothetical data for illustrative purposes only. A significant increase in the percentage of Annexin V-positive cells upon treatment indicates the induction of apoptosis.

Section B: Cell Cycle Analysis

Principle of the Assay Dysregulation of the cell cycle is a hallmark of cancer. [11]Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. [12]PI is a stoichiometric dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. [13] Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with 2-(Isoquinolin-3-YL)acetic acid (at its IC₅₀ concentration) and vehicle controls.

  • Cold PBS.

  • Cold 70% Ethanol.

  • PI Staining Solution (containing PI and RNase A). RNase A is crucial to prevent staining of double-stranded RNA. [12] Procedure:

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol (Protocol 2, Step 2).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). [14]4. Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

Data Presentation & Interpretation

The data is presented as a histogram of cell count versus DNA content (fluorescence intensity). The analysis software will gate the populations corresponding to the G0/G1, S, and G2/M phases. A sub-G1 peak may also be visible, which often represents apoptotic cells with fragmented DNA. [12] Table 3: Exemplary Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 52.331.516.2
Compound (12.8 µM) 25.115.459.5

This is hypothetical data for illustrative purposes only. A significant accumulation of cells in a specific phase (e.g., G2/M in the table above) suggests that the compound induces cell cycle arrest at that checkpoint.

Troubleshooting Guide

IssueProtocolPossible Cause(s)Suggested Solution(s)
High variability in MTT results 1Inconsistent cell seeding; Edge effects in the 96-well plate; Compound precipitation.Use a multichannel pipette for consistency; Avoid using the outermost wells; Check compound solubility in media.
High background in Annexin V staining 2Over-trypsinization causing membrane damage; Centrifugation speed too high.Use a gentler detachment method or shorter trypsin time; Ensure centrifugation speed is low (~300 x g).
Broad peaks in cell cycle histogram 3Cell clumping; Incomplete fixation; Incorrect flow rate.Filter cells through a mesh before analysis; Ensure proper fixation in cold ethanol; Use a slow flow rate during acquisition.

Conclusion

This document provides a foundational strategy for the initial in vitro evaluation of 2-(Isoquinolin-3-YL)acetic acid as a potential anti-cancer agent. By systematically applying these protocols for cell viability, apoptosis, and cell cycle analysis, researchers can generate robust, quantitative data to determine the compound's cytotoxic efficacy and elucidate its primary mechanism of action. Positive and significant results from this workflow would justify further investigation into specific molecular targets within the hypothesized signaling pathways, moving this promising compound through the preclinical drug discovery pipeline.

References

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • OUCI. (n.d.).
  • Sim, S., et al. (2025).
  • NIH. (n.d.).
  • NIH. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central.
  • ResearchGate. (n.d.). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • Semantic Scholar. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • BD Biosciences. (n.d.). Cell Cycle Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays.
  • NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Worsley, C.M., Veale, R.B., & Mayne, E.S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
  • MDPI. (n.d.). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid.
  • ChemScene. (n.d.). 2-(Isoquinolin-3-yl)acetic acid.
  • Bentham Science. (n.d.).
  • BLD Pharm. (n.d.). 2-(Isoquinolin-3-yl)acetic acid.
  • RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents.
  • MDPI. (n.d.). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid.
  • NIH. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • PubMed. (2011). Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones.
  • PubMed. (2020). Biologically active isoquinoline alkaloids covering 2014-2018.
  • CORE. (2020).
  • NIH. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • American Journal of Organic Chemistry. (2015).

Application Notes and Protocols for Antibacterial Activity Testing of 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Isoquinoline Scaffolds

The escalating crisis of antimicrobial resistance necessitates an urgent and sustained effort in the discovery and development of new antibacterial agents. Pathogens are increasingly evolving mechanisms to evade the action of existing drugs, rendering many infections difficult, and sometimes impossible, to treat. In this challenging landscape, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount.

Isoquinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] The isoquinoline nucleus is a key structural motif in numerous natural alkaloids and synthetic compounds that have demonstrated antibacterial efficacy.[1] The diverse mechanisms of action attributed to isoquinoline derivatives, such as the inhibition of bacterial cell division protein FtsZ or interference with DNA gyrase, suggest a rich potential for this scaffold in overcoming existing resistance pathways.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and standardized testing of the antibacterial activity of a specific novel compound, 2-(Isoquinolin-3-YL)acetic acid.

These protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[4] By adhering to these gold-standard methodologies, researchers can confidently evaluate the antibacterial potential of 2-(Isoquinolin-3-YL)acetic acid and contribute meaningful data to the global fight against antimicrobial resistance.

Physicochemical Properties of 2-(Isoquinolin-3-YL)acetic Acid

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[5][6]
Molecular Weight 187.19 g/mol [5][6]
Predicted Density 1.297±0.06 g/cm³[5]
Predicted pKa 1.30±0.30[5]

PART 1: Core Protocols for Antibacterial Susceptibility Testing

This section outlines the step-by-step protocols for determining the antibacterial activity of 2-(Isoquinolin-3-YL)acetic acid. The choice of method will depend on the specific research question, throughput requirements, and available resources.

Preparation of 2-(Isoquinolin-3-YL)acetic Acid Stock Solution

The accurate preparation of the test compound's stock solution is the cornerstone of reliable susceptibility testing. Due to the limited availability of experimental solubility data for 2-(Isoquinolin-3-YL)acetic acid, a preliminary solubility test is recommended. Dimethyl sulfoxide (DMSO) is a common solvent for novel heterocyclic compounds and is a recommended starting point.[7]

Materials:

  • 2-(Isoquinolin-3-YL)acetic acid powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preliminary Solubility Test:

    • Accurately weigh a small amount (e.g., 1-5 mg) of 2-(Isoquinolin-3-YL)acetic acid into a sterile microcentrifuge tube.

    • Add a small, measured volume of DMSO (e.g., 100 µL) to achieve a high concentration (e.g., 10-50 mg/mL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • Visually inspect the solution for any undissolved particulate matter against a dark background. If the compound is fully dissolved, this concentration can be considered for the stock solution. If not, gradually add more DMSO and repeat the vortexing until a clear solution is obtained. Record the final concentration.

  • Preparation of Stock Solution (e.g., 10 mg/mL):

    • Based on the preliminary solubility test, accurately weigh the desired amount of 2-(Isoquinolin-3-YL)acetic acid. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

    • Aseptically transfer the powder to a sterile, amber vial.

    • Add the calculated volume of sterile DMSO to achieve the final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of the compound).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Causality Behind Experimental Choices:

  • DMSO as the Initial Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it a suitable first choice for novel drug candidates.[7]

  • Sterility: Maintaining sterility throughout the process is crucial to prevent contamination of the subsequent antibacterial assays.

  • Amber Vials and Storage Conditions: Many organic compounds are light-sensitive and can degrade over time at room temperature. Storage in amber vials at low temperatures helps to maintain the stability and potency of the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This protocol is based on the CLSI M07 guidelines.[8]

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • 2-(Isoquinolin-3-YL)acetic acid stock solution

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

  • Solvent control (broth + inoculum + highest concentration of DMSO used)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator (35°C ± 2°C)

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start prep_compound Prepare serial dilutions of 2-(Isoquinolin-3-YL)acetic acid in CAMHB start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum add_compound Add diluted compound to 96-well plate prep_compound->add_compound add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum add_compound->add_inoculum add_controls Set up controls: - Growth - Sterility - Solvent add_inoculum->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end MIC Value read_mic->end Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum prep_disks Impregnate sterile disks with 2-(Isoquinolin-3-YL)acetic acid start->prep_disks inoculate_plate Inoculate MHA plate with bacterial suspension prep_inoculum->inoculate_plate apply_disks Apply impregnated disks and control disks to agar surface prep_disks->apply_disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure the zones of inhibition in millimeters incubate->measure_zones end Zone Diameter (mm) measure_zones->end

Caption: Workflow for the agar disk diffusion assay.

Protocol:

  • Disk Preparation:

    • Aseptically impregnate sterile paper disks with a known amount of 2-(Isoquinolin-3-YL)acetic acid solution. For example, apply 10 µL of a 1 mg/mL solution to each disk to obtain a 10 µg disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application and Incubation:

    • Within 15 minutes of inoculation, apply the impregnated disks and control antibiotic disks to the agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of breakpoints, which is beyond the scope of this initial screening protocol. For a novel compound, the zone diameter provides a qualitative measure of antibacterial activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

PART 2: Data Presentation and Interpretation

Tabulation of Results

Summarize the quantitative data from the MIC and MBC assays in a clear and organized table.

Bacterial StrainGram Stain2-(Isoquinolin-3-YL)acetic Acid MIC (µg/mL)2-(Isoquinolin-3-YL)acetic Acid MBC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureus ATCC® 29213™Positive[Ciprofloxacin]
Enterococcus faecalis ATCC® 29212™Positive[Gentamicin]
Escherichia coli ATCC® 25922™Negative[Ciprofloxacin]
Pseudomonas aeruginosa ATCC® 27853™Negative[Gentamicin]
Quality Control

Maintaining the integrity of the results is dependent on a robust quality control program.

Recommended Quality Control Strains:

QC StrainPurpose
Escherichia coli ATCC® 25922™ Recommended by both CLSI and EUCAST for routine QC of susceptibility tests for non-fastidious Gram-negative bacteria. [3][9][10]
Staphylococcus aureus ATCC® 29213™ A CLSI-recommended strain for broth microdilution QC with Gram-positive cocci. [11]
Staphylococcus aureus ATCC® 25923™ Recommended for disk diffusion QC with Gram-positive cocci. [9]
Pseudomonas aeruginosa ATCC® 27853™ A key QC strain for testing antimicrobials against this important opportunistic pathogen. [10]
Enterococcus faecalis ATCC® 29212™ Used for QC of susceptibility testing of enterococci. [9][11]

The MIC or zone of inhibition for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for the specific antimicrobial agent used as a positive control.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial evaluation of the antibacterial activity of 2-(Isoquinolin-3-YL)acetic acid. By adhering to these internationally recognized methodologies, researchers can generate high-quality, reproducible data that will be critical for the further development of this and other novel isoquinoline-based antibacterial candidates. The journey from a promising compound to a clinically effective drug is long and arduous, but it begins with rigorous and reliable in vitro testing.

References

  • Ashmore, J., Ung, A. T., & McDonagh, A. M. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Pharmaceuticals, 15(10), 1234. [Link]

  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (2022). EUCAST disk diffusion test methodology. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST of the European Society of Clinical Microbiology and Infectious Diseases. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20, O255-O266. [Link]

  • ChemBK. (n.d.). Isoquinolin-3-yl-acetic acid. [Link]

  • CLSI. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Ovid. (2013). Development of the EUCAST disk diffusion... : Clinical Microbiology & Infection. [Link]

  • Slideshare. (2015). M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. [Link]

  • EUCAST. (2021). Disk diffusion of anaerobic bacteria according to EUCAST - online seminar 2021-12-09. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(2), 99–109. [Link]

  • Kaczor, A. A., et al. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 22(12), 2097. [Link]

  • Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions. [Link]

  • Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International journal of molecular sciences, 23(24), 15993. [Link]

Sources

Application Note: Preparation and Handling of 2-(Isoquinolin-3-YL)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 2-(Isoquinolin-3-YL)acetic acid (CAS No. 72033-13-7). Intended for researchers in chemistry, biology, and drug development, these protocols are designed to ensure solution integrity, experimental reproducibility, and operator safety. We detail methodologies for solubilization in both organic solvents and aqueous basic buffers, explain the chemical principles behind these choices, and offer best practices for long-term stability and troubleshooting.

Introduction

2-(Isoquinolin-3-YL)acetic acid is a heterocyclic compound featuring an isoquinoline core linked to an acetic acid moiety.[1][2] As with many carboxylic acid-containing small molecules, its utility in experimental assays is critically dependent on proper solubilization and storage. The compound's aromatic, heterocyclic structure and its acidic functional group dictate its solubility profile, making solvent selection a non-trivial step for achieving accurate and reproducible concentrations. This guide provides validated protocols to mitigate common issues such as incomplete dissolution, precipitation, and degradation.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is essential for its effective use.

Physicochemical Data

The key properties of 2-(Isoquinolin-3-YL)acetic acid are summarized in the table below. The predicted LogP value of 1.8619 suggests moderate lipophilicity, indicating that while it has organic character, its polarity is significant.[1]

PropertyValueSource
CAS Number 72033-13-7[1][2][3]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [1]
Synonyms 3-Isoquinolineacetic acid[1][4]
Predicted LogP 1.8619[1]
Topological Polar Surface Area 50.19 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Recommended Storage -20°C, sealed, away from moisture[1]
Safety and Handling Precautions

While specific hazard data for this exact isomer is not consistently published, related isomers are known to cause skin, eye, and respiratory irritation.[5] Therefore, prudent laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields when handling the solid compound or its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[7][8] In all cases of significant exposure, seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Solvent Selection and Solubility Rationale

The choice of solvent is the most critical factor in preparing a stable stock solution. The carboxylic acid group makes the compound's solubility highly pH-dependent in aqueous media and favors polar organic solvents.

  • Recommended Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the primary recommended solvents. Their high polarity effectively solvates the molecule, making them suitable for preparing high-concentration stocks (e.g., 10-50 mM).

  • Aqueous Solvents: The compound is expected to have very low solubility in neutral water (pH 7). However, in basic aqueous solutions (e.g., prepared with NaOH or NaHCO₃, pH > 8), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is significantly more polar and thus more water-soluble. This method is useful for experiments where DMSO is cytotoxic or interferes with the assay.

  • Solvents to Avoid: Non-polar solvents such as hexane and toluene, and low-polarity solvents like diethyl ether and dichloromethane, are not suitable for this compound. Alcohols like ethanol and methanol may dissolve the compound to a limited extent but are generally less effective than DMSO for high-concentration stocks.

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing stock solutions. Always use high-purity, anhydrous grade solvents.

Protocol 4.1: Preparation in an Organic Solvent (DMSO)

This is the recommended primary method for most biological and chemical applications.

Workflow Diagram:

G cluster_0 A 1. Weigh Compound B 2. Add DMSO A->B Accurately transfer powder to vial C 3. Dissolve B->C Add calculated solvent volume D 4. Visually Inspect C->D Vortex / Sonicate (5-10 min) E 5. Aliquot D->E Confirm clear solution (no particulates) F 6. Store at -20°C E->F Create single-use volumes

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Calculation: Determine the mass of 2-(Isoquinolin-3-YL)acetic acid required for your desired stock concentration and volume.

    • Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight (187.19 mg/mmol)] / 1000

    • Example: For 5 mL of a 10 mM stock, you need 10 x 5 x 187.19 / 1000 = 9.36 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. To expedite dissolution, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied but is often unnecessary with sonication.

  • Verification: Visually inspect the solution against a bright light source to ensure that all solid material has dissolved and the solution is clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store sealed aliquots at -20°C or -80°C, protected from light.[1]

Protocol 4.2: Preparation in an Aqueous Basic Buffer

Use this method when DMSO is incompatible with the downstream application.

Methodology:

  • Calculation: Calculate the required mass as described in Protocol 4.1.

  • Initial Suspension: Weigh the solid into a suitable tube and add approximately 80% of the final required volume of purified water (e.g., Milli-Q). The compound will not dissolve at this stage.

  • Basification: While stirring or vortexing the suspension, add 1N NaOH dropwise until the solid completely dissolves. Monitor the pH to ensure it does not become excessively high (aim for pH 8-9). The formation of the sodium salt of the acid renders it soluble.

  • Volume Adjustment: Once the solid is dissolved, add purified water to reach the final desired volume.

  • Sterilization (Optional): If required for cell-based assays, sterile-filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Aliquoting and Storage: Store in single-use aliquots at -20°C. Note that aqueous solutions may be more prone to degradation than DMSO stocks.

Stability and Long-Term Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and evaporation of the solvent, altering the concentration. Single-use aliquots are strongly recommended to avoid this.

  • Temperature: For long-term storage (>1 month), -80°C is preferable to -20°C. As a solid, the compound should be stored at -20°C.[1]

  • Light Sensitivity: While not explicitly documented, many complex organic molecules are light-sensitive. It is best practice to store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient agitation or sonication. Compound purity issues.Sonicate for an additional 10-15 minutes. Gentle warming (37°C) may be applied. If it still fails, the solubility limit may have been exceeded; prepare a more dilute stock.
Solution is cloudy or has particulates. Incomplete dissolution. Insoluble impurities.Centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the clear supernatant to a new tube. Re-evaluate the concentration if significant precipitation occurred.
Precipitation occurs after freezing and thawing. Solution was not fully dissolved initially. Solubility limit exceeded at lower temperatures.Before use, warm the aliquot to room temperature and vortex/sonicate to ensure everything is back in solution. If precipitation persists, the stock may be supersaturated and should be remade at a lower concentration.
Precipitation occurs when diluting into aqueous buffer. The compound is crashing out of the organic solvent into the non-ideal aqueous environment.Ensure the final concentration of DMSO in the working solution is kept low (typically <0.5%). Perform serial dilutions. Add the stock solution to the aqueous buffer slowly while vortexing.

References

  • ChemBK. (n.d.). Isoquinolin-3-yl-acetic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
  • ChemBK. (n.d.). 2-(Isoquinolin-3-yl)acetic acid Shanghai Macklin Biochemical Co., Ltd. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isoquinolin-3-YL)acetic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and development. As with any chemical reagent, proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use. This document provides a detailed guide to the safe handling, storage, and use of 2-(Isoquinolin-3-YL)acetic acid, drawing upon established safety protocols for organic acids and data from structurally similar compounds.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂ChemScene[1]
Molecular Weight 187.19 g/mol ChemScene[1]
Appearance Solid (presumed)General knowledge
Purity ≥97%ChemScene[1]
Storage Temperature -20°C or 2-8°CChemScene, BLD Pharm[1][2]

Hazard Identification and Safety Precautions

While specific toxicity data for 2-(Isoquinolin-3-YL)acetic acid is limited, information from related isoquinoline acetic acid isomers suggests that it should be handled with care. The following potential hazards are based on data for 2-(Isoquinolin-1-YL)acetic acid and 2-(Isoquinolin-6-yl)acetic acid[3][4].

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-(Isoquinolin-3-YL)acetic acid:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use.

  • Protective Clothing: A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Caption: Personal Protective Equipment (PPE) Workflow.

Storage and Stability

Proper storage is crucial for maintaining the stability and purity of 2-(Isoquinolin-3-YL)acetic acid.

Storage Conditions

Conflicting storage temperature recommendations exist from different suppliers. To ensure maximum stability, it is advisable to adhere to the more stringent recommendation.

  • Recommended Storage: Store at -20°C in a tightly sealed container.[1]

  • Alternative Storage: If a -20°C freezer is unavailable, storage at 2-8°C is also suggested.[2]

  • Moisture Protection: The compound should be stored away from moisture.[1] Using a desiccator for long-term storage is a good practice.

  • Inert Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

Incompatible Materials

As an organic acid, 2-(Isoquinolin-3-YL)acetic acid should be segregated from the following classes of chemicals to prevent hazardous reactions:

  • Bases (e.g., sodium hydroxide, potassium carbonate): Can cause a vigorous and exothermic neutralization reaction.

  • Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates): Can lead to potentially explosive reactions.

  • Reducing Agents: May react exothermically.

  • Metals: Can cause corrosion and may generate flammable hydrogen gas.

Caption: Chemical Storage Segregation Diagram.

Handling Protocols

Adherence to strict handling protocols will minimize exposure and prevent contamination.

General Handling
  • Work Area: All handling of 2-(Isoquinolin-3-YL)acetic acid should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: When preparing solutions, always add the solid acid to the solvent slowly and with stirring.

  • Avoidance of Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 2-(Isoquinolin-3-YL)acetic acid in a suitable solvent (e.g., DMSO).

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary materials: 2-(Isoquinolin-3-YL)acetic acid, appropriate solvent (e.g., DMSO), calibrated balance, weigh paper, spatula, volumetric flask, and pipette.

    • Don the required PPE.

  • Weighing:

    • Tare the weigh paper on the analytical balance.

    • Carefully weigh the desired amount of 2-(Isoquinolin-3-YL)acetic acid (e.g., 1.87 mg for 1 mL of a 10 mM solution).

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add a small amount of the solvent to the flask and gently swirl to dissolve the solid.

    • Once dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage of Stock Solution:

    • Transfer the stock solution to a clearly labeled, tightly sealed vial.

    • Store the stock solution at -20°C for long-term use. For short-term use, 2-8°C may be acceptable.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material in a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Small Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Place the absorbent material in a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2-(Isoquinolin-3-YL)acetic acid must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

  • PubChem. 2-(Isoquinolin-6-yl)acetic acid. [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • Louisiana State University. Table of Incompatible Chemicals. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(Isoquinolin-3-YL)acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities span from antitumor and antimicrobial to anti-inflammatory and neuroprotective effects.[1][3] Prominent examples like papaverine, a vasodilator, and berberine, which has been studied in animal models for Alzheimer's disease, underscore the therapeutic promise of this chemical class.[4] The compound 2-(Isoquinolin-3-YL)acetic acid, the subject of this guide, is a synthetic derivative that warrants in vivo investigation to unlock its therapeutic potential. The presence of the acetic acid moiety at the 3-position of the isoquinoline ring suggests potential interactions with biological targets where a carboxylic acid group is crucial for binding or activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies of 2-(Isoquinolin-3-YL)acetic acid in relevant animal models.

Hypothesized Therapeutic Target and Rationale for In Vivo Studies

Given the broad bioactivity of isoquinoline derivatives, 2-(Isoquinolin-3-YL)acetic acid could be investigated for several therapeutic applications. Structurally related compounds, such as isoquinoline-3-carboxylic acid, have demonstrated significant antibacterial activity.[5] Furthermore, substitutions at the 3-position of the isoquinoline ring have been associated with anticancer activity.[3] Therefore, initial in vivo studies could logically focus on evaluating its potential as an anticancer or antibacterial agent.

This application note will primarily focus on a hypothetical in vivo study design for evaluating the antitumor efficacy of 2-(Isoquinolin-3-YL)acetic acid, as this is a common application for novel isoquinoline derivatives.[3][6]

Experimental Design: A Multi-faceted Approach to In Vivo Evaluation

A comprehensive in vivo evaluation of a novel compound involves a multi-tiered approach encompassing efficacy, pharmacokinetic (PK), and toxicology studies. This ensures a thorough understanding of the compound's behavior in a living system.

PART 1: In Vivo Antitumor Efficacy Study

The primary objective of this study is to determine if 2-(Isoquinolin-3-YL)acetic acid can inhibit tumor growth in a relevant animal model. A human tumor xenograft model in immunocompromised mice is a standard and appropriate choice for this initial efficacy assessment.[6]

G cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549) C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization (e.g., 1-2 weeks) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E Tumors reach ~100-150 mm³ F Daily Dosing (Vehicle, Test Compound, Positive Control) E->F G Tumor Volume & Body Weight Measurement (2-3 times/week) F->G H Euthanasia & Tumor Excision G->H Study endpoint criteria met I Tumor Weight Measurement H->I J Histopathological Analysis H->J G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Cannulated Rodents (e.g., Jugular Vein) C Intravenous (IV) Bolus A->C D Oral Gavage (PO) A->D B Compound Formulation B->C B->D E Serial Blood Collection at Pre-defined Time Points C->E D->E F Plasma Isolation E->F G LC-MS/MS Analysis of Compound Concentration F->G H Pharmacokinetic Modeling G->H

Caption: Workflow for a pharmacokinetic study.

  • Animal Model and Dosing:

    • Use healthy rodents (e.g., Sprague-Dawley rats), typically cannulated in the jugular vein for ease of blood sampling.

    • Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

    • Administer a single dose of 2-(Isoquinolin-3-YL)acetic acid (e.g., 5 mg/kg IV and 20 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at various time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of 2-(Isoquinolin-3-YL)acetic acid.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

PK ParameterIV AdministrationOral Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Bioavailability (%)
PART 3: Acute Toxicology Study

An acute toxicology study provides initial information on the safety profile of the compound and helps in determining the dose range for subsequent studies.

  • Animal Model and Dosing:

    • Use healthy rodents (e.g., Swiss albino mice).

    • Administer single, escalating doses of 2-(Isoquinolin-3-YL)acetic acid to different groups of animals.

  • Observation:

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Record clinical signs such as changes in behavior, posture, and grooming.

  • Endpoint:

    • Determine the LD50 (lethal dose for 50% of the animals), if possible, or the maximum tolerated dose (MTD).

    • At the end of the observation period, perform a gross necropsy on all animals.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanism of action of 2-(Isoquinolin-3-YL)acetic acid is unknown, isoquinoline alkaloids are known to modulate various cellular pathways. [4]For instance, some inhibit phosphodiesterases (PDEs), while others affect apoptotic pathways. [4]If the compound shows anticancer activity, it could potentially be acting through pathways like EGFR inhibition, as seen with some quinolin-2-one derivatives. [7]

G cluster_pathway Potential Anticancer Mechanism Compound 2-(Isoquinolin-3-YL)acetic acid Target Potential Target (e.g., EGFR, Tubulin, PDE) Compound->Target Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Downstream Modulation Effect Cellular Effects Downstream->Effect Proliferation Decreased Proliferation Effect->Proliferation Apoptosis Increased Apoptosis Effect->Apoptosis

Caption: Hypothesized signaling pathway for anticancer activity.

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo evaluation of 2-(Isoquinolin-3-YL)acetic acid. The proposed studies will generate crucial data on its efficacy, safety, and pharmacokinetic profile. Positive results from these initial studies would warrant further investigation, including chronic toxicology studies, formulation development, and exploration of other potential therapeutic applications based on the broad bioactivity of the isoquinoline scaffold.

References

  • Todorova, I., T. Tzanova, and V. Christov. "Ex Vivo and In Vivo Study of Some Isoquinoline Precursors." Scientia Pharmaceutica 90.2 (2022): 37. [Link]

  • Todorova, I., T. Tzanova, and V. Christov. "Ex Vivo and In Vivo Study of Some Isoquinoline Precursors." ResearchGate. Jun. 2022. [Link]

  • Todorova, I., T. Tzanova, and V. Christov. "Ex Vivo and In Vivo Study of Some Isoquinoline Precursors." Semantic Scholar. 2022. [Link]

  • "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." Semantic Scholar. [Link]

  • "Biologically active isoquinoline alkaloids covering 2019–2022." ResearchGate. [Link]

  • "Isoquinoline derivatives and its medicinal activity." Preprints.org. 2024. [Link]

  • Xiao, Z., et al. "Biologically Active Isoquinoline Alkaloids covering 2014-2018." RSC Advances 9.49 (2019): 28544-28563. [Link]

  • Wojniak, M., et al. "Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity." Molecules 28.8 (2023): 3503. [Link]

  • Kim, J., et al. "In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385." Pharmaceutics 13.11 (2021): 1883. [Link]

  • Wojniak, M., et al. "Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity." Molecules 28.8 (2023): 3503. [Link]

  • "In vivo pharmacokinetic profiles in rat of 20." ResearchGate. [Link]

  • Satoh, K., et al. "Inhibitory effect of isoquinoline alkaloids on movement of second-stage larvae of Toxocara canis." Parasitology International 55.4 (2006): 297-301. [Link]

  • Lannek, B., and P. Lindberg. "Toxicity of halogenated oxyquinolines in dogs. A clinical study. III. Intoxication experiments." Acta Veterinaria Scandinavica 15.3 (1974): 398-418. [Link]

  • "Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid." ResearchGate. [Link]

  • Grzegorzewicz, A. E., et al. "A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone." The Journal of Biological Chemistry 287.46 (2012): 38434-38441. [Link]

  • O-uchi, T., et al. "Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid." Marine Drugs 17.1 (2019): 46. [Link]

  • El-Naggar, M. A., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds." ACS Omega 4.4 (2019): 7423-7433. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Isoquinolin-3-YL)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important isoquinoline derivative. As a key building block in medicinal chemistry, the successful and efficient synthesis of 2-(isoquinolin-3-yl)acetic acid is crucial. This document offers practical, field-proven insights to help you navigate the common challenges in its preparation.

Structure of This Guide

This guide is divided into two main sections:

  • Part 1: Troubleshooting Guide. This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

  • Part 2: Frequently Asked Questions (FAQs). This section covers broader questions about the synthesis, including reaction mechanisms, choice of reagents, and purification strategies.

Part 1: Troubleshooting Guide

A prevalent and practical route for the synthesis of 2-(Isoquinolin-3-YL)acetic acid involves a two-step process:

  • Cyanation: Introduction of a cyano group at the 3-position of the isoquinoline ring, often to form an intermediate such as 2-(isoquinolin-3-yl)acetonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

This troubleshooting guide will focus on the common issues encountered in this synthetic sequence.

Diagram of the General Synthetic Workflow

workflow cluster_step1 Step 1: Introduction of Acetonitrile Group cluster_step2 Step 2: Hydrolysis cluster_problems Potential Problems A 3-Haloisoquinoline B 2-(Isoquinolin-3-yl)acetonitrile A->B  Cyanomethylation (e.g., with CH3CN, base) C 2-(Isoquinolin-3-yl)acetic acid B->C  Acid or Base  Hydrolysis P1 Low Yield in Step 1 P2 Incomplete Hydrolysis P3 Side Reactions P4 Purification Challenges

Caption: General synthetic workflow for 2-(Isoquinolin-3-YL)acetic acid and potential problem areas.

Low Yields in the Synthesis of 2-(Isoquinolin-3-yl)acetonitrile

Question: I am attempting to synthesize 2-(isoquinolin-3-yl)acetonitrile from 3-haloisoquinoline but am consistently obtaining low yields. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of the acetonitrile intermediate can stem from several factors related to the reactivity of the starting materials and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Reactivity of the Starting Halide The reactivity of the 3-haloisoquinoline is crucial. 3-Iodoisoquinolines are generally more reactive than 3-bromo or 3-chloroisoquinolines in nucleophilic substitution reactions.If you are using a chloro or bromo derivative, consider synthesizing the iodo-analogue to increase reactivity.
Suboptimal Base The choice of base is critical for the deprotonation of acetonitrile to form the nucleophile. Weaker bases may not be effective, leading to low conversion.Strong, non-nucleophilic bases are preferred. Consider using sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide.
Side Reactions The strongly basic conditions can promote side reactions, such as the dimerization of acetonitrile or decomposition of the starting material.Add the deprotonated acetonitrile to the 3-haloisoquinoline solution at a low temperature (e.g., -78 °C) and then slowly warm the reaction to room temperature. This can help to control the reaction and minimize side products.
Moisture in the Reaction The presence of water can quench the strong base and the acetonitrile anion, leading to reduced yields.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile

Question: During the hydrolysis of 2-(isoquinolin-3-yl)acetonitrile to the carboxylic acid, I am isolating the amide intermediate, 2-(isoquinolin-3-yl)acetamide, as the major product. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete conversion is a common issue, often due to insufficiently forcing reaction conditions.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Harsh Conditions The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Milder conditions may not be sufficient to complete the second step.For acid hydrolysis, increase the concentration of the acid (e.g., use concentrated HCl or H2SO4) and/or increase the reaction temperature and time. For base hydrolysis, use a higher concentration of base (e.g., 6M NaOH) and a higher reflux temperature.
Reaction Time The reaction may simply not have been allowed to proceed for a sufficient duration to fully hydrolyze the amide.Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the amide intermediate before working up the reaction.
Choice of Hydrolysis Method Both acidic and basic hydrolysis can be effective, but one may be more suitable depending on the stability of your product.If acidic conditions are leading to decomposition (see below), consider switching to basic hydrolysis, and vice versa.

Experimental Protocol: Complete Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile

  • Acidic Hydrolysis:

    • To a solution of 2-(isoquinolin-3-yl)acetonitrile in a suitable solvent (e.g., acetic acid), add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours (monitor by TLC).

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.[2]

  • Basic Hydrolysis:

    • Dissolve 2-(isoquinolin-3-yl)acetonitrile in an aqueous solution of a strong base (e.g., 10-20% NaOH).[1]

    • Heat the mixture to reflux for an extended period (monitor by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the product.[1]

Side Reaction: Decarboxylation of 2-(Isoquinolin-3-YL)acetic acid

Question: I am observing the formation of 3-methylisoquinoline as a significant byproduct in my synthesis. What is causing this and how can I prevent it?

Answer:

The formation of 3-methylisoquinoline is likely due to the decarboxylation of the desired product, 2-(isoquinolin-3-yl)acetic acid. Heteroaromatic acetic acids can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions.[3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Temperatures Prolonged heating, especially during the hydrolysis step or in the work-up, can promote decarboxylation.[4]Use the lowest effective temperature for the hydrolysis. If possible, consider microwave-assisted synthesis which can often reduce reaction times and temperatures. Avoid excessive heating during solvent removal.
Acidic or Basic Conditions Both strong acid and strong base can catalyze decarboxylation, particularly at higher temperatures.If decarboxylation is a major issue, try to perform the hydrolysis under milder conditions for a longer period. Neutralize the reaction mixture promptly after the hydrolysis is complete.
Metal Contamination Traces of certain transition metals can catalyze decarboxylation.Ensure all glassware is thoroughly cleaned. If using metal catalysts in a previous step, take care to remove them completely before proceeding.

Diagram of the Decarboxylation Side Reaction

decarboxylation A 2-(Isoquinolin-3-YL)acetic acid B 3-Methylisoquinoline A->B Decarboxylation (Heat, Acid/Base) C CO2

Sources

optimizing reaction conditions for 2-(Isoquinolin-3-YL)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isoquinolin-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important isoquinoline derivative. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help optimize your reactions.

The synthesis of 2-(Isoquinolin-3-YL)acetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on two primary and robust synthetic strategies, outlining the key challenges and optimization parameters for each.

Synthetic Overview:

Two principal routes are commonly considered for the synthesis of 2-(Isoquinolin-3-YL)acetic acid.

  • Route A: A cross-coupling approach starting from a 3-haloisoquinoline. This method builds the carbon skeleton directly onto the isoquinoline core.

  • Route B: Hydrolysis of a nitrile precursor, 2-(isoquinolin-3-yl)acetonitrile. This is often the final step in a longer sequence where the nitrile serves as a stable intermediate.

Synthetic_Routes Primary Synthetic Routes cluster_0 Route A: Cross-Coupling cluster_1 Route B: Nitrile Hydrolysis A1 3-Haloisoquinoline A2 3-(Trimethylsilylethynyl)isoquinoline A1->A2 Sonogashira Coupling A3 3-Ethynylisoquinoline A2->A3 Desilylation A4 2-(Isoquinolin-3-YL)acetic acid A3->A4 Hydration/ Oxidation B1 2-(Isoquinolin-3-yl)acetonitrile B2 2-(Isoquinolin-3-YL)acetic acid B1->B2 Hydrolysis

Caption: Overview of the two primary synthetic pathways.

Part 1: Troubleshooting Guide for Route A: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium-catalyzed reaction to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[1] In this route, a 3-haloisoquinoline is coupled with a protected alkyne like trimethylsilylacetylene (TMSA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling reaction is failing or giving very low yield. What are the common causes?

A1: Failure in Sonogashira couplings often stems from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Here’s a breakdown of potential issues and solutions:

  • Catalyst System Inactivity: The active Pd(0) species is prone to oxidation. The choice of ligand is also critical to stabilize the catalyst and promote the reaction.[2]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure it can be efficiently reduced in situ. For challenging substrates, consider screening a variety of palladium catalysts and phosphine ligands. Bulky, electron-rich ligands often improve catalyst stability and activity.[3][4]

  • Poor Substrate Reactivity: The reactivity of the 3-haloisoquinoline follows the order I > Br >> Cl.[1] 3-Chloroisoquinoline is significantly less reactive and may require more forcing conditions or specialized catalyst systems.

    • Solution: If possible, use 3-bromo or 3-iodoisoquinoline as your starting material. For 3-chloroisoquinoline, you may need to use a more active catalyst system (e.g., one with a bulky biarylphosphine ligand) and higher temperatures.

  • Base Incompatibility: The amine base (e.g., triethylamine, diisopropylamine) serves both to neutralize the HX byproduct and to participate in the catalytic cycle.[1] It must be pure and anhydrous.

    • Solution: Use a freshly distilled and dry amine base. Ensure it is added to a moisture-free reaction setup.

Q2: I am observing a significant amount of a dimeric alkyne byproduct (e.g., bis(trimethylsilyl)acetylene). How can I prevent this?

A2: This byproduct results from the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction in Sonogashira chemistry.[5][6]

  • Causality: This is often promoted by the presence of oxygen in the reaction mixture, which facilitates the oxidation of the Cu(I) acetylide intermediate.

  • Solutions:

    • Rigorous Degassing: The most critical step is to exclude oxygen. Use freeze-pump-thaw cycles for your solvents or sparge them with argon for an extended period.

    • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI), typically 1-5 mol%.

    • Modified Conditions: Performing the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[5]

    • Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate this side reaction. These often require specific ligands to facilitate the catalytic cycle.[1]

Q3: The reaction starts but then stalls, and I see a black precipitate forming. What is happening?

A3: The formation of a black precipitate is almost always palladium black, which is inactive, aggregated Pd(0). This indicates catalyst decomposition.[7]

  • Causality: The catalytically active palladium complex is unstable and can agglomerate, especially at high temperatures or if the ligand is not robust enough to stabilize it.

  • Solutions:

    • Lower the Temperature: High temperatures accelerate decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Change the Ligand: Use a more robust ligand that can better stabilize the palladium center. Bidentate ligands or bulky, electron-rich monophosphine ligands are often effective.[2]

    • Check Reagent Purity: Impurities in the starting materials or solvent can sometimes poison the catalyst.

Data Presentation: Catalyst & Condition Screening

The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides starting points for optimization based on data from similar heteroaromatic systems.[3]

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Observations
1Pd(PPh₃)₄ (3)-Et₃N (2)THF60Standard conditions, good for reactive halides (I, Br).[8]
2PdCl₂(PPh₃)₂ (2)PPh₃ (4)DIPA (2)DMF80Common setup, may require higher temperatures.[9]
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane100Copper-free conditions, good for avoiding homocoupling.
4Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)TolueneRT - 80Highly active catalyst system, effective at lower temperatures.[9]
Experimental Protocol: Sonogashira Coupling of 3-Bromoisoquinoline

This protocol provides a general method for the coupling reaction.

Materials:

  • 3-Bromoisoquinoline (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Add trimethylsilylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(trimethylsilylethynyl)isoquinoline.

Sonogashira_Workflow Workflow: Sonogashira Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine 3-Bromoisoquinoline, PdCl₂(PPh₃)₂, CuI in Schlenk flask Inert Evacuate & backfill with Argon (3x) Setup->Inert Solvents Add anhydrous THF & Et₃N Inert->Solvents Degas Degas mixture with Argon Solvents->Degas Add_Alkyne Add TMSA dropwise Degas->Add_Alkyne Heat Heat to 60°C Add_Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT, dilute with EtOAc Monitor->Cool Filter Filter through Celite® Cool->Filter Wash Wash with H₂O, Brine Filter->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for Sonogashira coupling.

Part 2: Troubleshooting Guide for Route B: Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile

The final step in this synthetic route is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, and the choice can significantly impact the outcome.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitrile hydrolysis is not going to completion. I isolate a significant amount of the corresponding amide. How can I drive the reaction to the carboxylic acid?

A1: The hydrolysis of a nitrile proceeds through an amide intermediate.[11] Stopping at the amide stage is a very common issue, especially under mild conditions.

  • Causality: The second step, hydrolysis of the amide to the carboxylic acid, often requires more forcing conditions (higher temperature, longer reaction time, or stronger acid/base concentration) than the initial hydration of the nitrile to the amide.[12]

  • Solutions:

    • Increase Reaction Time and Temperature: The simplest approach is to prolong the reflux time and/or increase the temperature.

    • Increase Reagent Concentration: Use a more concentrated acid (e.g., 6M HCl or a mixture of acetic acid and sulfuric acid) or base (e.g., 20-40% NaOH solution).

    • Choice of Conditions: For some substrates, one condition may be more effective than the other. It is worth trying both acidic and basic hydrolysis if one is proving sluggish.

Q2: Should I use acidic or basic conditions for the hydrolysis? What are the pros and cons?

A2: The choice depends on the stability of your substrate and the desired workup procedure.

  • Acidic Hydrolysis (e.g., aq. HCl, aq. H₂SO₄):

    • Pros: The product is the free carboxylic acid, which often precipitates upon cooling or neutralization and can be isolated by simple filtration.[13] The ammonium byproduct remains in the aqueous solution.

    • Cons: The conditions are harsh and can lead to the degradation of other acid-sensitive functional groups on the molecule. The reaction is an equilibrium, which can sometimes make driving it to completion difficult.[14]

  • Basic Hydrolysis (e.g., aq. NaOH, aq. KOH):

    • Pros: This reaction is effectively irreversible because the final step is an acid-base reaction where the base deprotonates the newly formed carboxylic acid to form a carboxylate salt.[15] This irreversibility helps drive the reaction to completion. It is also generally more tolerant of other functional groups that might be acid-labile.

    • Cons: The initial product is the carboxylate salt. An acidic workup (e.g., addition of HCl) is required to protonate the salt and precipitate the free carboxylic acid, adding an extra step to the procedure.[13] Ammonia gas is released during the reaction.

Q3: The final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: The most common impurity is the unreacted starting material (the nitrile) or the intermediate amide. The final product, being an acid, may also retain inorganic salts from the workup.

  • Solutions:

    • Recrystallization: This is the most effective method for purifying the final carboxylic acid.[16] A solvent system should be chosen where the acid has high solubility at high temperature and low solubility at room temperature. Common solvents include ethanol, acetic acid, or mixtures with water.[16][17]

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt, leaving neutral impurities (nitrile, amide) in the organic layer. The layers are then separated, and the aqueous layer is re-acidified with HCl to precipitate the pure carboxylic acid, which is then collected by filtration.

    • Washing: Ensure the final filtered product is washed thoroughly with cold deionized water to remove any residual inorganic salts before drying.

Experimental Protocol: Basic Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile

This protocol provides a general method for the base-catalyzed hydrolysis.

Materials:

  • 2-(Isoquinolin-3-yl)acetonitrile (1.0 equiv)

  • Sodium Hydroxide (NaOH) solution (e.g., 20% w/v in water)

  • Ethylene Glycol (optional, as a high-boiling co-solvent)

  • Hydrochloric Acid (HCl), concentrated or 6M

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(isoquinolin-3-yl)acetonitrile and the aqueous NaOH solution. If the starting material has low aqueous solubility, ethylene glycol can be added as a co-solvent.

  • Heat the mixture to reflux (typically 100-120°C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the intermediate amide signals the reaction's completion.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully acidify the cold solution by adding HCl dropwise with stirring. The 2-(Isoquinolin-3-YL)acetic acid will precipitate out of the solution. Check the pH to ensure it is acidic (pH ~2-3).

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove NaCl.

  • Dry the purified product under vacuum to obtain 2-(Isoquinolin-3-YL)acetic acid. Further purification can be achieved by recrystallization if necessary.[16]

Hydrolysis_Logic Decision Logic: Nitrile Hydrolysis Start Start: Hydrolysis of 2-(Isoquinolin-3-yl)acetonitrile Check_Stability Are there acid-sensitive functional groups? Start->Check_Stability Acid_Path Use Acidic Hydrolysis (e.g., 6M HCl, reflux) Check_Stability->Acid_Path No Base_Path Use Basic Hydrolysis (e.g., 20% NaOH, reflux) Check_Stability->Base_Path Yes Check_Completion Is reaction incomplete? (Amide intermediate observed) Acid_Path->Check_Completion Base_Path->Check_Completion Workup_Acid Cool & collect precipitated acid End Pure 2-(Isoquinolin-3-YL)acetic acid Workup_Acid->End Workup_Base Cool, acidify with HCl, & collect precipitated acid Workup_Base->End Check_Completion->Workup_Acid No (from Acid Path) Check_Completion->Workup_Base No (from Base Path) Increase_Severity Increase Temp, Time, or [Reagent] Check_Completion->Increase_Severity Yes Increase_Severity->Start Re-run reaction

Caption: Decision workflow for choosing hydrolysis conditions.

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Alagarsamy, P., & Vasanthanathan, V. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(22), 4037-4040.* [Link]

  • Tšupova, S., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.*
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.* [Link]

  • Alagarsamy, P., & Vasanthanathan, V. S. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(22), 4037-4040.* [Link]

  • Sonogashira coupling. (2023, December 27). In Wikipedia. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri–St. Louis. Retrieved January 19, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.[Link]

  • Preparation method of isoquinoline compounds. (2022).
  • El-Sayed, N. N., et al. (2021). SYNTHESIS, ANTIMICROBIAL AND ANTITUMOR STUDY OF NEW PYRIDO[2,1-a]ISOQUINOLINES VIA ISOQUINOLINE-1. HETEROCYCLES, 102(9), 1735-1748.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Molecules, 17(9), 10749-10761.
  • Elsebaei, M. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate.[Link]

  • Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (2022). ResearchGate.[Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 23). Chemistry LibreTexts.[Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization. (2025, February 13). YouTube.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.[Link]

  • Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. (2025, August 10). ResearchGate.[Link]

  • Purification of isoquinoline. (1947).
  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022, April 28). Molecules, 27(9), 2841.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. (2014, February 10). Reddit.[Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar.
  • What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. (2015, April 13). Quora.[Link]

  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2016). Pharmaceutical Development and Technology, 21(6), 736-745.
  • Purification of carboxylic acids by complexation with selective solvents. (2007).
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange.[Link]

  • Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. (2018, April 19). Reddit.[Link]

  • Hydrolysis of Nitriles. (2021, April 5). YouTube.[Link]

  • Nitriles: base hydrolysis. (2018, June 24). YouTube.[Link]

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Technical Support Center: Purification of 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 2-(Isoquinolin-3-YL)acetic acid.

Welcome to the technical support guide for the purification of 2-(Isoquinolin-3-YL)acetic acid. This resource is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered during the purification of this molecule. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the underlying chemical principles to empower you to make informed decisions in your work.

Introduction: The Purification Challenge

2-(Isoquinolin-3-YL)acetic acid presents a unique purification challenge due to its amphoteric nature. The molecule contains a basic isoquinoline nitrogen atom (pKa ≈ 5.14 for the parent isoquinoline) and an acidic carboxylic acid group (pKa ≈ 4-5)[1]. This duality means the compound can exist as a cation, an anion, a neutral molecule, or a zwitterion depending on the pH. This behavior significantly influences its solubility and chromatographic interactions, often leading to frustrating and inefficient purification outcomes if not properly managed. This guide provides the expertise to navigate these properties effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-(Isoquinolin-3-YL)acetic acid?

The core challenge is managing the compound's amphoteric properties. The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible adsorption during column chromatography[2]. Furthermore, its zwitterionic potential can cause unpredictable solubility in various solvents, complicating recrystallization efforts.

Q2: What are the most likely impurities I will encounter?

Impurities typically stem from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Precursors from syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions[1][3].

  • Synthetic Byproducts: Positional isomers or products from side reactions that often share similar polarities, making them difficult to separate[2].

  • Colored Degradation Products: Nitrogen heterocycles can be susceptible to air or light-induced oxidation, resulting in colored impurities that can be difficult to remove[1][4].

  • Reagents and Solvents: Residual acids, bases, or solvents from the reaction and initial workup.

Q3: Which purification technique should I attempt first for a crude sample?

For bulk purification of a crude reaction mixture, Acid-Base Extraction is the most powerful and efficient first step. This technique specifically leverages the acidic and basic functional groups of your target compound to separate it from neutral or non-amphoteric impurities[5][6][7]. It is an excellent method to significantly enhance purity before proceeding to finer techniques like recrystallization or chromatography.

Q4: How can I reliably assess the purity of my final product?

A multi-pronged approach is best for authoritative purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing a precise percentage of your compound relative to detectable impurities[8][9].

  • ¹H NMR Spectroscopy: Confirms the chemical structure of the isolated compound and can reveal the presence of impurities if their signals do not overlap with the product's signals[8].

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Purification Strategy Decision Guide

This diagram will help you select the most appropriate purification workflow based on the initial state of your sample.

Purification_Decision_Tree cluster_extraction Primary Purification cluster_final Final Polishing start Crude Sample Analysis q1 Are major impurities neutral organic compounds? start->q1 extraction Perform Acid-Base Extraction q1->extraction  Yes chromatography Flash Column Chromatography q1->chromatography  No (Impurities are also acidic/basic) q2 Is the extracted solid >90% pure by TLC/¹H NMR? extraction->q2 recrystallization Recrystallization q2->recrystallization  Yes q2->chromatography  No end_product Pure Product (Verify by HPLC, NMR) recrystallization->end_product chromatography->end_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide & Field-Proven Insights

This section addresses specific issues encountered during purification experiments.

Acid-Base Extraction Issues

Q: I've performed an acid-base extraction, but an intractable emulsion has formed at the aqueous/organic interface. How can I resolve this?

A: Emulsion formation is common when salts or fine particulates are present. The underlying cause is the lack of a sharp density gradient between the two phases.

  • Causality: Vigorous shaking increases the surface area between the immiscible liquids, and if surfactants (or fine solids) are present, they can stabilize the resulting droplets.

  • Solution:

    • Add Brine: First, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion by drawing water out of the organic layer[5].

    • Gentle Agitation: Instead of shaking, gently swirl or rock the separatory funnel.

    • Filtration: If the emulsion persists, it may be stabilized by fine solid impurities. Filter the entire mixture through a pad of Celite® or glass wool to remove these particulates.

Q: After isolating the basic aqueous layer containing my product and re-acidifying it with HCl, no precipitate formed. What happened?

A: This is a common issue that can arise from several factors related to solubility and concentration.

  • Causality: The protonated, neutral form of your compound may have some residual solubility in the acidic aqueous solution, especially if the total volume is large and the product quantity is small. Alternatively, you may not have added enough acid to reach the isoelectric point where the compound is least soluble.

  • Solution:

    • Verify pH: Use pH paper to ensure you have acidified the solution to at least pH 3-4[10].

    • Extract the Product: If the pH is correct and no solid has formed, the product is likely dissolved. Extract the acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer)[10]. The neutral product will partition back into the organic phase.

    • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to recover your product[7].

Column Chromatography Issues

Q: My compound is streaking severely down the silica gel column, and I'm getting poor separation. Why?

A: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.

  • Causality: The lone pair on the isoquinoline nitrogen acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and elute much slower than the bulk, resulting in a tailed or streaked peak.

  • Solution: Suppress the basicity of the nitrogen by modifying the mobile phase.

    • Add Acetic Acid: Add 0.5-2% acetic acid to your eluent system (e.g., ethyl acetate/hexane)[11]. The acid in the mobile phase will protonate the isoquinoline nitrogen, forming an ammonium salt. This salt has a much-reduced affinity for the silica surface, leading to a more symmetrical peak shape and improved separation. Formic acid can also be used.

Recrystallization Issues

Q: I dissolved my compound in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is supersaturated with impurities.

  • Causality: The compound is coming out of the solution faster than it can organize into a crystal lattice. This is often because the solution is too concentrated or cooled too quickly.

  • Solution:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.

    • Scratching: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Q: My final product is still colored after recrystallization. How can I obtain a colorless product?

A: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice.

  • Causality: These impurities have similar solubility profiles to your product or are strongly adsorbed onto the growing crystals.

  • Solution: Use decolorizing carbon (activated charcoal).

    • Procedure: After dissolving your crude product in the minimum amount of hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (1-2% by weight)[4].

    • Heat and Filter: Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal's surface.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel[4].

    • Crystallize: Allow the hot, clear filtrate to cool slowly to form decolorized crystals.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification

This protocol is designed to separate 2-(Isoquinolin-3-YL)acetic acid from neutral organic impurities.

Acid_Base_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer step1 1. Dissolve crude sample in Ethyl Acetate (EtOAc) step2 2. Add 1M NaOH (aq). Shake and separate layers. step1->step2 org_layer Contains Neutral Impurities step2->org_layer aq_layer Contains Sodium Salt of Product (Sodium 2-(isoquinolin-3-yl)acetate) step2->aq_layer org_discard Discard org_layer->org_discard step3 3. Cool in ice bath. Acidify to pH 3-4 with 2M HCl. aq_layer->step3 step4 4. Collect precipitate by vacuum filtration. step3->step4 end_product Purified Solid step4->end_product Wash with cold water and dry.

Sources

Technical Support Center: Stability of 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Isoquinolin-3-YL)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Achieving reliable and reproducible experimental outcomes begins with ensuring the integrity of your starting materials. This guide provides in-depth, field-proven insights and actionable protocols to help you maintain the stability of 2-(Isoquinolin-3-YL)acetic acid throughout your research workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered by researchers. Each answer explains the underlying chemical principles and provides clear, actionable solutions.

Q1: My solution of 2-(Isoquinolin-3-YL)acetic acid is changing color, turning a pale yellow or brown. Is my compound degrading?

A1: Yes, a visible color change is a strong indicator of chemical degradation.

  • Probable Cause: The isoquinoline core, similar to the related quinoline structure, is susceptible to degradation through two primary mechanisms:

    • Photodegradation: The aromatic isoquinoline ring system can absorb UV and even visible light. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to reactions that form colored byproducts[1][2].

    • Oxidation: The electron-rich aromatic system can react with atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This often leads to the formation of N-oxides or hydroxylated species, which are frequently colored[3].

  • Recommended Solution & Proactive Measures:

    • Protect from Light: Immediately transfer solutions to amber glass vials or wrap transparent containers (like centrifuge tubes) in aluminum foil. Minimize exposure to ambient lab lighting.

    • Use High-Purity Solvents: Solvents can contain impurities that catalyze degradation. Use fresh, HPLC-grade or anhydrous-grade solvents.

    • Consider Inert Atmosphere: For long-term storage or sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. How can I confirm if this is due to compound instability?

A2: Inconsistent biological data is a classic symptom of compound degradation. The active parent molecule is likely degrading into less active or inactive byproducts, reducing its effective concentration over time.

  • Probable Cause: The concentration of the active 2-(Isoquinolin-3-YL)acetic acid is decreasing in your solution between the time of preparation and its use in the assay. This can be due to the factors mentioned above (light, oxygen) as well as pH and temperature effects.

  • Recommended Solution & Proactive Measures:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions from a solid sample or a recently prepared concentrated stock solution immediately before each experiment.

    • Conduct a Stability Study: To confirm instability under your specific conditions, perform a time-course experiment. Prepare a batch of your solution, store it under your typical experimental conditions, and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical technique like HPLC. A decrease in the peak area of the parent compound over time confirms degradation. See the "Protocol for a Forced Degradation Study" below for a detailed methodology.

Q3: What are the critical factors I need to control to ensure the stability of 2-(Isoquinolin-3-YL)acetic acid in my solutions?

A3: The stability of this molecule is governed by a combination of environmental and chemical factors. Controlling these is key to reproducibility.

  • Key Factors & Scientific Rationale:

    • pH: The molecule is amphoteric, possessing a weakly basic isoquinoline nitrogen (pKa of the conjugate acid is ~5.14) and a weakly acidic carboxylic acid group[4]. At extreme pH values, the compound's stability can be compromised. Highly acidic or basic conditions can catalyze hydrolysis-like reactions or other structural rearrangements. The optimal pH for stability must be determined experimentally but is typically in the weakly acidic to neutral range.

    • Temperature: Chemical degradation rates generally increase with temperature[1][5]. While some thermal energy is required to overcome the activation energy of a degradation reaction, storing solutions at elevated temperatures (e.g., room temperature or higher for extended periods) will accelerate the breakdown of the compound.

    • Solvent Choice: The solvent system is critical. While DMSO is a common choice for creating high-concentration stock solutions, it must be anhydrous. Water in DMSO can alter solubility and stability. For aqueous buffers, be aware that buffer components themselves can sometimes react with the compound.

    • Light & Oxygen: As detailed in Q1, these are major environmental factors that can initiate and propagate degradation pathways[1][6].

The table below summarizes these factors and mitigation strategies.

FactorPotential Effect on 2-(Isoquinolin-3-YL)acetic acidMitigation Strategy
pH Catalysis of degradation at acidic or basic extremes.Use buffered solutions; determine optimal pH range (typically 4-7.5) experimentally.
Light Photodegradation of the isoquinoline ring, leading to colored byproducts and loss of activity[1][7].Store solutions in amber vials or protect from light with foil. Avoid exposure to direct sunlight or UV lamps.
Temperature Increased rate of all degradation reactions[5].Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots[8].
Oxygen Oxidation of the aromatic ring system[6].Use degassed solvents for preparation. Purge container headspace with inert gas (Ar, N₂) for long-term storage.

Q4: What is the best practice for preparing and storing a high-concentration stock solution?

A4: Proper preparation and storage of stock solutions are fundamental to obtaining reliable data.

  • Recommended Protocol:

    • Solvent Selection: Use a high-purity, anhydrous grade solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Weighing: Use a calibrated analytical balance to accurately weigh the solid compound.

    • Dissolution: Add the solvent to the solid and facilitate dissolution using gentle vortexing or sonication in a water bath. Avoid heating to dissolve the compound unless absolutely necessary, as this can cause thermal degradation.

    • Storage:

      • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

      • Dispense the solution into single-use aliquots in amber, screw-cap vials with PTFE-lined caps.

      • Store the aliquots at -20°C or, for maximum stability, at -80°C[9][10]. This practice minimizes the damage from repeated freeze-thaw cycles.

      • Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Visual Troubleshooting and Experimental Workflows

To further aid in your experimental design, the following diagrams illustrate key workflows and concepts.

Troubleshooting Workflow for Stability Issues

This diagram provides a logical path to diagnose the root cause of inconsistent experimental results.

start Inconsistent Results or Loss of Compound Activity q1 Is the solution discolored? start->q1 a1_yes Likely Photodegradation or Oxidation q1->a1_yes Yes q2 Review Storage & Handling Procedures q1->q2 No sol1 Action: Protect from Light & Consider Inert Gas a1_yes->sol1 end_point Perform Confirmatory Stability Study (HPLC) sol1->end_point a2_bad Improper Storage (Temp, Light, Freeze-Thaw) q2->a2_bad q3 Was the solution prepared fresh? q2->q3 Procedures OK sol2 Action: Aliquot & Store at -80°C in Amber Vials a2_bad->sol2 sol2->end_point a3_no Aged Solution q3->a3_no No q3->end_point Yes sol3 Action: Prepare Fresh Solution Before Each Use a3_no->sol3 sol3->end_point

Caption: Troubleshooting workflow for diagnosing stability problems.

Postulated Degradation Pathways

While specific degradation products for 2-(Isoquinolin-3-YL)acetic acid are not extensively documented, we can postulate likely pathways based on the chemical functionalities present.

parent 2-(Isoquinolin-3-YL)acetic acid (Parent Compound) light_o2 Light (hν) Oxygen (O₂) parent->light_o2 heat Heat (Δ) parent->heat prod_a Oxidized Products (e.g., N-oxides, Hydroxylated Isoquinolines) light_o2->prod_a Pathway A (Oxidation/Photodegradation) prod_b Decarboxylation Product (3-Methylisoquinoline) heat->prod_b Pathway B (Thermal Decarboxylation) cluster_stress Stress Conditions (include dark controls) prep 1. Prepare 1 mg/mL Stock Solution aliquot 2. Aliquot into Vials for Each Stress Condition prep->aliquot acid Acid (0.1M HCl) base Base (0.1M NaOH) ox Oxidative (3% H₂O₂) heat Thermal (60°C) light Photolytic (ICH Q1B) stress 3. Apply Stress Conditions (Incubate) sample 4. Sample at Time Points (e.g., 0, 2, 8, 24 hr) stress->sample analyze 5. Analyze by HPLC sample->analyze calc 6. Calculate % Degradation vs. T=0 analyze->calc

Caption: Experimental workflow for a forced degradation study.

Physicochemical Data
PropertyValueSource
Chemical Name 2-(Isoquinolin-3-YL)acetic acid[11]
CAS Number 72033-13-7[9][10][11]
Molecular Formula C₁₁H₉NO₂[9][11]
Molecular Weight 187.19 g/mol [9][10][11]
Predicted pKa 3.55 ± 0.10 (acidic), 4.67 ± 0.10 (basic)ChemAxon
Appearance Off-white to light yellow solid[10]
Storage (Solid) -20°C, sealed storage, away from moisture[9][10]
References
  • Isoquinolin-3-yl-acetic acid - ChemBK.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI.

  • Analytical methods - Agency for Toxic Substances and Disease Registry.

  • 2-(3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride - Smolecule.

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate.

  • Product Class 5: Isoquinolines - Science of Synthesis.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - Journal of Pharmaceutical Sciences.

  • Practices for Proper Chemical Storage - University of Nebraska-Lincoln.

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI.

  • 2-(Isoquinolin-6-yl)acetic acid - PubChem.

  • Best practices for safely storing acetic acid - North Industrial Chemicals.

  • Process for the hydrolysis of quinolone carboxylic esters - Google Patents.

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency.

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives - ResearchGate.

  • 2-(Isoquinolin-3-yl)acetic acid - ChemScene.

  • Photostability testing theory and practice - Q1 Scientific.

  • 2-(Isoquinolin-7-yl)acetic acid - BLD Pharm.

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI.

  • 2-(Isoquinolin-5-yloxy)acetic acid - MySkinRecipes.

  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed.

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 - ResearchGate.

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC.

  • Certificate of Analysis - 2-(Isoquinolin-3-yl)acetic acid.

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances.

  • (2-oxo-benzothiazol-3-yl)-acetic acid quinolin-8-yl ester - Sigma-Aldrich.

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC.

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC.

  • Improved method for measuring quinolinic acid in biological specimens - PubMed.

  • N-benzoxazol-2-yl-N'-1-(isoquinolin-3-yl-ethylidene)-hydrazine, a novel compound with antitumor activity, induces radicals and dissipation of mitochondrial membrane potential - PubMed.

  • Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63 - PubMed.

  • Quantitative determination of indole-3-acetic acid in yeasts using high performance liquid chromatography—tandem mass spectrometry - ResearchGate.

  • Degradation products of mycophenolate mofetil in aqueous solution - PubMed.

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Navigating the Labyrinth: A Technical Support Guide to the Pictet-Spengler Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful cyclization reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common challenges, optimizing reaction conditions, and understanding the causality behind experimental outcomes. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust and successful synthetic strategies.

Unraveling the Mechanism: The Foundation of Troubleshooting

The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, facilitating the synthesis of tetrahydroisoquinoline and β-carboline scaffolds prevalent in numerous natural products and pharmaceuticals.[1] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][2] A deep understanding of this mechanism is paramount for effective troubleshooting.

The key steps involve:

  • Imine/Iminium Ion Formation: The β-arylethylamine and carbonyl compound condense to form a Schiff base (imine), which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[3][4]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion, leading to the formation of a new carbon-carbon bond and a spirocyclic intermediate.[3]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the tetrahydroisoquinoline product.[4]

The driving force for this reaction is the formation of the stable heterocyclic ring, powered by the electrophilicity of the iminium ion.[3]

Troubleshooting Guides & FAQs in a Question-and-Answer Format

This section addresses specific issues you may encounter during your Pictet-Spengler experiments. Each answer provides a detailed explanation of the potential causes and offers actionable solutions.

Issue 1: Low or No Product Yield

Question: My Pictet-Spengler reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer: Low or nonexistent yields are a common frustration, often stemming from one or more of the following factors:

  • Inadequate Acid Catalysis: The reaction is acid-catalyzed, and both the type and concentration of the acid are critical. Insufficient acidity will lead to slow or no formation of the crucial iminium ion, while excessive acidity can lead to unwanted side reactions or degradation of starting materials.[5][6]

    • Solution: Screen a variety of Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH)) and Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂)).[7] Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase to stoichiometric amounts if necessary. For sensitive substrates, milder acids like acetic acid may be beneficial.[8]

  • Poor Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is substituted with electron-withdrawing groups (EWGs), its nucleophilicity will be diminished, hindering the cyclization.[9]

    • Solution: For substrates with EWGs, harsher reaction conditions such as higher temperatures and stronger acids may be required.[9] Alternatively, consider employing the N-acyliminium ion Pictet-Spengler reaction . Acylating the intermediate imine generates a more potent electrophile, the N-acyliminium ion, which can undergo cyclization even with less nucleophilic aromatic rings under milder conditions.[3]

  • Unfavorable Reaction Conditions: Temperature and reaction time are key parameters. Some reactions proceed smoothly at room temperature, while others require heating to overcome the activation energy barrier.[5]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if you observe decomposition at elevated temperatures, running the reaction at a lower temperature (e.g., 0 °C) may be advantageous.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged exposure to reaction conditions.

  • Solvent Mismatch: The solvent plays a crucial role in dissolving the reactants and stabilizing the charged intermediates.[10]

    • Solution: While protic solvents like methanol or ethanol are traditionally used, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in some cases.[3][5] If solubility is an issue, consider a solvent mixture. For asymmetric variants, the solvent can significantly influence stereoselectivity.[10]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my Pictet-Spengler reaction. What are the common side products and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of your desired isoquinoline derivative. Here are some common culprits and their solutions:

  • Oxidation of the Product: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if the reaction is heated and exposed to air for extended periods.[5] This leads to the formation of the corresponding dihydroisoquinoline or fully aromatic isoquinoline.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Formation of Regioisomers: With unsymmetrically substituted β-phenethylamines, the cyclization can occur at different positions on the aromatic ring, leading to a mixture of regioisomers.[11][12] The regiochemical outcome is influenced by both electronic and steric factors, as well as the reaction conditions.

    • Solution: To favor the thermodynamically more stable para-cyclized product, stronger acidic conditions and higher temperatures are often employed.[13] Conversely, to promote the formation of the kinetically favored ortho-cyclized product, especially with substrates bearing a meta-hydroxyl group, neutral or slightly basic pH can be beneficial.[13]

  • Aldehyde Self-Condensation: Under acidic conditions, aldehydes can undergo self-condensation reactions, such as an aldol condensation, reducing the amount of aldehyde available for the Pictet-Spengler reaction.[5]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the aldehyde to ensure complete consumption of the more valuable β-arylethylamine.[14] Adding the acid catalyst after the amine and aldehyde have been mixed can also help to minimize this side reaction.

  • Epimerization: In reactions that form a new stereocenter, a reversible retro-Pictet-Spengler reaction can lead to epimerization and the formation of the undesired diastereomer.[15]

    • Solution: Lowering the reaction temperature can favor the kinetically controlled product and reduce the rate of the retro-reaction.[3] For reactions involving tryptophan derivatives, cis-products are typically formed under kinetic control at lower temperatures.[3]

Data-Driven Optimization: A Comparative Overview

The choice of catalyst and solvent can dramatically influence the outcome of your Pictet-Spengler reaction. The following tables provide a comparative summary of common reaction conditions to guide your optimization efforts.

Table 1: Comparison of Acid Catalysts in the Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehydeCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)dr (cis:trans)Ref.
1TryptamineBenzaldehydeHCl (cat.)Protic SolventReflux24Moderate-[16]
2TryptamineBenzaldehydeTFA (1.1)CH₂Cl₂rt12High-[16]
3DopamineAcetaldehydeH₃PO₄ (cat.)H₂O3748Good-[12]
4PhenethylamineFormaldehydeHCl (conc.)-Heat-Good-[1]

Table 2: Influence of Solvent on a Diastereoselective Pictet-Spengler Reaction

EntrySolventYield (%)dr (cis:trans)Ref.
1AcetonitrileHigh99:1[17]
2NitromethaneHigh99:1[17]
3DichloromethaneHigh95:5[17]
4TolueneModerate90:10[17]

Visualizing the Process: Diagrams and Workflows

General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine (Schiff Base) Amine->Imine + Carbonyl - H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product - H⁺ (Rearomatization)

Caption: The two-stage mechanism of the Pictet-Spengler reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Acid Screen Acid Catalysts (Type & Concentration) Check_Reagents->Optimize_Acid Optimize_Conditions Adjust Temperature & Reaction Time Optimize_Acid->Optimize_Conditions Success Improved Yield Optimize_Acid->Success Optimize_Solvent Test Different Solvents (Protic vs. Aprotic) Optimize_Conditions->Optimize_Solvent Optimize_Conditions->Success Consider_N_Acyliminium Consider N-Acyliminium Variant for EWG Substrates Optimize_Solvent->Consider_N_Acyliminium Optimize_Solvent->Success Consider_N_Acyliminium->Success

Caption: A systematic approach to troubleshooting low yields.

Experimental Protocols: A Self-Validating System

The following is a general, representative protocol for a Pictet-Spengler reaction. It should be optimized for your specific substrates.

General Protocol for the TFA-Catalyzed Pictet-Spengler Reaction

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the β-arylethylamine and dissolve it in dichloromethane.

  • Add the aldehyde to the stirred solution at room temperature.

  • Slowly add trifluoroacetic acid dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Pictet–Spengler reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 16). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected cis selectivity in the Pictet–Spengler reaction. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • DePaul University Digital Commons. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Exploring Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Semantic Scholar. (2017, August 1). Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol and isosalsolinol. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ACS Publications. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 5). Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

  • PubMed. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Oxacycles Employing the Oxa-Pictet-Spengler Reaction: Recent Developments and New Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Concise Syntheses of Cialis via the N -Acyliminium Pictet-Spengler Reaction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Isoquinolineacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to the synthesis of substituted isoquinolineacetic acids. This guide is structured for researchers, chemists, and drug development professionals who are navigating the complexities of these synthetic pathways. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can impact yield, purity, and overall success. This resource is designed to be a practical, at-the-bench companion, offering troubleshooting guides and FAQs in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski cyclization is failing or providing very low yields. What are the most common culprits?

A1: Low yields in the Bischler-Napieralski reaction typically trace back to a few key factors.[1][2] First, the reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the β-arylethylamide starting material will significantly hinder the cyclization.[1] Second, the choice and quality of the dehydrating agent are paramount.[2][3] For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) may be insufficient.[2][3] Finally, ensure all reagents and glassware are scrupulously anhydrous, as moisture will rapidly consume the dehydrating agent.[1]

Q2: I'm observing a significant amount of a deeply colored byproduct in my reaction mixture after the Bischler-Napieralski step. What is it likely to be?

A2: The most common colored byproduct is the fully oxidized isoquinolinium salt. The primary product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline, which is susceptible to oxidation.[4][5] This can occur from atmospheric oxygen, especially during workup or if the reaction is heated for extended periods, or by certain reagents. This oxidation is often a major contributor to reduced yields of the desired dihydroisoquinoline intermediate.

Q3: Why are yields for the Pomeranz-Fritsch reaction often reported as low or inconsistent?

A3: The Pomeranz-Fritsch reaction, while a direct route to isoquinolines, is highly sensitive to reaction conditions.[6][7] The acid-catalyzed cyclization of the benzalaminoacetal intermediate requires harsh conditions (e.g., concentrated sulfuric acid), which can lead to side reactions like hydrolysis of the imine or other decomposition pathways.[6][8] The electronic nature of the benzaldehyde derivative is also critical; electron-donating groups facilitate the reaction, while electron-withdrawing groups can make it significantly more challenging.[7]

Q4: In my Pictet-Spengler reaction, what determines whether the reaction proceeds under mild versus harsh conditions?

A4: The determining factor is the nucleophilicity of the aromatic ring of the β-arylethylamine.[9] If the ring is electron-rich (e.g., containing methoxy or hydroxyl groups), the intramolecular electrophilic aromatic substitution is facile and can proceed under mild, even physiological, conditions.[10][11] Conversely, if the ring is non-activated or deactivated, stronger acids and higher temperatures are required to drive the cyclization of the less electrophilic iminium ion intermediate.[9]

Troubleshooting Guide: Side Reactions & Solutions

This section provides a deeper dive into specific problems, their mechanistic origins, and actionable protocols to mitigate them.

Problem 1: Formation of Styrene Byproducts via Retro-Ritter Reaction

Q: During my Bischler-Napieralski reaction, I've isolated a significant amount of a styrene derivative instead of my target dihydroisoquinoline. Why did this happen and how can I prevent it?

A: This is a classic side reaction known as a retro-Ritter reaction.[3][5] It is strong evidence that the reaction proceeds through a nitrilium salt intermediate.[3][4] Under thermal stress, this intermediate can fragment, eliminating the nitrile group and forming a stable, conjugated styrene. This pathway is particularly favored if the resulting styrene is highly conjugated.[3]

Mechanistic Insight & Visual Pathway

The reaction pathway diverges at the nitrilium ion stage. While the desired path is intramolecular cyclization, the undesired retro-Ritter pathway involves elimination.

G cluster_main Bischler-Napieralski Reaction cluster_side Side Reaction Amide Amide Nitrilium_Ion Nitrilium_Ion Amide->Nitrilium_Ion  POCl3 / Heat Dihydroisoquinoline Desired Product (3,4-Dihydroisoquinoline) Nitrilium_Ion->Dihydroisoquinoline  Intramolecular  Cyclization Styrene Side Product (Styrene Derivative) Nitrilium_Ion->Styrene  Retro-Ritter  Elimination

Caption: Divergent pathways from the nitrilium ion intermediate.

Mitigation Strategies
StrategyRationaleRecommended Action
Use Nitrile as Solvent Le Châtelier's principle. Using a nitrile (e.g., acetonitrile) as the solvent increases the concentration of nitrile on one side of the equilibrium, shifting it away from the retro-Ritter products.[3]If compatible with your substrate, substitute toluene or xylene with acetonitrile as the reaction solvent.
N-Acyliminium Intermediate An alternative intermediate, the N-acyliminium ion, is not prone to retro-Ritter elimination. This can be formed using milder reagents.A modified procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) can generate the N-acyliminium intermediate, avoiding the conditions that lead to styrene formation.[12]
Lower Reaction Temperature The retro-Ritter reaction is an elimination pathway that is often favored at higher temperatures.If your substrate is sufficiently reactive, attempt the cyclization at a lower temperature (e.g., 80 °C instead of 110-140 °C) for a longer duration.
Problem 2: Unwanted Oxidation of Dihydroisoquinoline Intermediate

Q: My crude product is a mixture of the desired 3,4-dihydroisoquinoline and the fully aromatic isoquinolinium salt. How can I prevent this oxidation during synthesis and workup?

A: The imine functionality of the 3,4-dihydroisoquinoline ring is susceptible to oxidation, which readily forms the thermodynamically stable aromatic isoquinolinium species.[13] This is a very common issue that can significantly reduce the yield of the desired intermediate needed for subsequent steps (like reduction to a tetrahydroisoquinoline or introduction of the acetic acid side chain).

Troubleshooting Workflow

G Start Oxidation Detected (Mixture of DHIQ/IQ+) Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Temp High Temperature / Long Duration? Check_Reaction->Temp Atmosphere Inert Atmosphere Used? Check_Reaction->Atmosphere Quench Quenching Method Check_Workup->Quench Purification Purification Method Check_Workup->Purification Sol_Temp Action: Lower temperature or shorten reaction time. Temp->Sol_Temp Sol_Atmosphere Action: Run reaction under N2 or Ar. Atmosphere->Sol_Atmosphere Sol_Quench Action: Quench into cooled, de-gassed water/base. Avoid air sparging. Quench->Sol_Quench Sol_Purification Action: Purify immediately. Avoid prolonged air exposure on silica gel. Purification->Sol_Purification

Caption: Decision tree for troubleshooting dihydroisoquinoline oxidation.

Protocol: Dehydrogenation of Tetrahydroisoquinoline as a Control Method

In some synthetic routes, it is preferable to form the stable 1,2,3,4-tetrahydroisoquinoline first (e.g., via Pictet-Spengler or by reducing the crude dihydroisoquinoline) and then perform a controlled oxidation to the dihydroisoquinoline stage. This avoids accidental over-oxidation.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline derivative (1.0 eq)

  • Sulfur powder (1.5 eq)

  • Toluene (or other high-boiling inert solvent like xylene)

  • 5% Hydrochloric acid

  • 40% Sodium hydroxide

  • Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Combine the 1,2,3,4-tetrahydroisoquinoline derivative and sulfur powder in a round-bottom flask equipped with a reflux condenser.[14]

  • Add toluene to the flask.

  • Heat the mixture to reflux and maintain for 6-20 hours, monitoring by TLC or LC-MS for the disappearance of starting material.[14] The reaction forms an intermediate 1-mercapto-tetrahydroisoquinoline which spontaneously eliminates hydrogen sulfide.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the excess, precipitated sulfur.[14]

  • Transfer the filtrate to a separatory funnel and extract the product into the aqueous phase with 5% HCl.[14]

  • Wash the aqueous layer with an organic solvent (e.g., ether) to remove non-basic impurities.

  • Make the aqueous layer alkaline (pH > 10) by carefully adding 40% NaOH solution with cooling.[14]

  • Extract the liberated 3,4-dihydroisoquinoline base with several portions of dichloromethane.[14]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]

Problem 3: Purification Challenges with Final Isoquinolineacetic Acid

Q: My final substituted isoquinolineacetic acid is difficult to purify. It seems to co-elute with starting materials or byproducts on silica gel, and recrystallization attempts have failed.

A: Isoquinolineacetic acids can be challenging due to their amphoteric nature (containing both a basic nitrogen and an acidic carboxylic acid). This can cause streaking on silica gel columns and poor crystallization behavior.

Purification Strategies
  • Acid-Base Extraction: This is the most powerful technique for this class of compounds.

    • Rationale: Exploits the different pKa values of the target molecule and neutral or basic/acidic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, while neutral and basic impurities remain in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (monitor pH).

      • Filter the solid product and wash with cold water, then dry. Alternatively, extract the acidified aqueous layer with an organic solvent.

  • Reverse-Phase Chromatography:

    • Rationale: Separates compounds based on polarity, but with a non-polar stationary phase (like C18 silica) and a polar mobile phase. This can be very effective for polar, ionizable compounds that behave poorly on normal-phase silica.

    • Typical Conditions: Use a C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure consistent protonation of the molecule.

  • Recrystallization from a Mixed-Solvent System:

    • Rationale: If a single solvent fails, a binary system can provide the fine-tuning needed for crystallization.

    • Procedure: Dissolve the crude solid in a minimum amount of a "good" hot solvent (in which it is very soluble). While hot, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to induce crystallization. Common systems include ethanol/water, methanol/ether, or acetone/hexanes.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. In Wikipedia. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Lin, X.-L., et al. (2022). Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(III) diacetate. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction. Request PDF. Retrieved from [Link]

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Bischler–Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. organic-chemistry.org. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline.
  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from [Link]

  • Química Organica.org. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, when working with nitrogen-containing heterocycles like isoquinolines, researchers often encounter a significant hurdle: catalyst poisoning. The lone pair of electrons on the isoquinoline's nitrogen atom can act as a potent ligand, coordinating to the palladium catalyst and forming a stable, catalytically inactive complex. This sequesters the catalyst from the desired reaction cycle, leading to low yields, stalled reactions, and irreproducible results.[1]

This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals facing these challenges. It combines mechanistic insights with field-proven protocols to diagnose, resolve, and prevent catalyst deactivation in cross-coupling reactions involving isoquinoline scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst poisoning in isoquinoline cross-coupling?

A1: The main issue is the Lewis basic nitrogen atom in the isoquinoline ring. This nitrogen can coordinate strongly to the palladium center, disrupting the catalytic cycle and forming inactive complexes.[1] This is a common problem for many nitrogen-containing heterocycles, particularly those where the nitrogen is sterically accessible.[2]

Q2: My reaction isn't working. How do I know if catalyst poisoning is the culprit?

A2: A key indicator of catalyst poisoning is a reaction that either fails to start or stalls after a small amount of conversion. Often, the reaction mixture will turn from a light yellow or orange to a dark brown or black, which can signify the formation of palladium black (inactive, agglomerated palladium nanoparticles).[1] Running a control reaction with a similar, non-heterocyclic substrate (e.g., a bromonaphthalene instead of a bromoisoquinoline) under the same conditions can be a powerful diagnostic tool. If the control reaction proceeds smoothly, the isoquinoline is the likely poisoning agent.

Q3: What is the single most important factor to consider for a successful isoquinoline coupling?

A3: Ligand selection is critical. The right ligand can sterically shield the palladium center, making it more difficult for the isoquinoline nitrogen to coordinate and poison the catalyst.[1][2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often the most effective choices.[1][2][3]

Q4: Can my choice of palladium source affect the reaction outcome?

A4: Absolutely. Using well-defined, pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][4] Precatalysts are designed to generate the active, monoligated Pd(0) species quickly and efficiently, minimizing the window of opportunity for the isoquinoline to intercept and deactivate a catalyst intermediate.[1][2]

In-Depth Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we present the likely cause, a detailed explanation, and actionable solutions with protocols.

Problem 1: Low to No Product Conversion

Your reaction has run for several hours (or overnight) with little to no formation of the desired product, and a significant amount of starting material remains.

Primary Suspect: Catalyst Inhibition/Poisoning

The isoquinoline substrate has coordinated to the palladium catalyst, forming an off-cycle, inactive species that prevents the catalytic cycle from proceeding.

Visualizing the Problem: Catalyst Deactivation Pathway

The following diagram illustrates the competition between the desired catalytic cycle and the catalyst poisoning pathway.

G cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA Poisoned [Pd(0)L(Isoquinoline)] Inactive Complex Pd0->Poisoned Coordination/ Deactivation PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (R-M) PdII->TM PdII_R Ar-Pd(II)-R TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regenerates Catalyst Product Ar-R Product RE->Product Isoquinoline Isoquinoline Substrate Isoquinoline->Poisoned

Caption: Competition between the catalytic cycle and catalyst deactivation.

Solutions & Protocols

1. Re-evaluate Your Ligand Choice:

  • Rationale: The ligand is your primary defense against poisoning. Bulky ligands create a sterically hindered pocket around the palladium atom, preventing the isoquinoline from binding. Electron-rich ligands strengthen the Pd-Ligand bond, making it less likely to dissociate and open a coordination site for the isoquinoline.

  • Action: Switch to a bulkier, more electron-rich ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for this purpose.[2] N-heterocyclic carbene (NHC) ligands are also excellent choices as they are strong sigma donors that form very stable bonds with palladium.[2][3][5]

Ligand ClassExamplesKey Feature
Biarylphosphines XPhos, SPhos, RuPhosSteric bulk and electron-richness
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form robust Pd-C bonds
Bidentate Ligands Xantphos, dppfCan reduce ligand dissociation

2. Employ a Modern Precatalyst:

  • Rationale: As mentioned in the FAQs, precatalysts provide a clean and rapid entry into the catalytic cycle. This is crucial when a potential poison is present from the start of the reaction.

  • Action: Replace your Pd(OAc)₂/ligand or Pd₂(dba)₃/ligand system with an equivalent molar percentage of a commercially available precatalyst like SPhos-Pd-G3 or XPhos-Pd-G4.

3. Implement Slow Addition of the Isoquinoline:

  • Rationale: By keeping the instantaneous concentration of the isoquinoline low, you can kinetically favor the desired catalytic steps over the poisoning pathway.[1][2]

  • Protocol: Slow Addition Setup

    • Set up your reaction vessel with the catalyst, ligand (if not using a precatalyst), base, solvent, and the non-isoquinoline coupling partner.

    • Degas the mixture thoroughly.

    • Dissolve the isoquinoline halide in a portion of the degassed solvent.

    • Using a syringe pump, add the isoquinoline solution to the reaction mixture over a period of several hours (e.g., 4-8 hours).

    • Allow the reaction to stir to completion after the addition is finished.

Problem 2: Reaction Stalls & Catalyst Decomposition (Black Precipitate)

The reaction begins, and you observe some product formation by TLC or LC-MS, but it soon stops. A black precipitate, likely palladium black, forms in the flask.

Primary Suspect: Catalyst Instability and Agglomeration

The active Pd(0) species is not stable under the reaction conditions. This can be exacerbated by high temperatures or the presence of oxygen. The isoquinoline may still be playing a role by disrupting the ligand sphere, leading to unstable, "ligandless" palladium that quickly agglomerates and precipitates.

Visualizing the Workflow: Troubleshooting Stalled Reactions

G Start Reaction Stalls / Black Precipitate Observed Q1 Are you using a robust ligand system? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature too high? A1_Yes->Q2 Sol_Ligand Action: Switch to bulky biarylphosphine or bidentate ligand (e.g., Xantphos) A1_No->Sol_Ligand End Re-run Experiment Sol_Ligand->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Temp Action: Lower temperature and increase reaction time A2_Yes->Sol_Temp Q3 Is the system rigorously anaerobic? A2_No->Q3 Sol_Temp->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol_Degas Action: Improve degassing procedure (e.g., freeze-pump-thaw) and maintain inert atmosphere A3_No->Sol_Degas Sol_Degas->End

Caption: Troubleshooting workflow for stalled reactions.

Solutions & Protocols

1. Lower the Reaction Temperature:

  • Rationale: High temperatures can accelerate catalyst decomposition pathways, including ligand dissociation and palladium agglomeration.[1] Many modern catalyst systems are highly active and may not require the high temperatures (e.g., >100 °C) used in older protocols.

  • Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time. Monitor the reaction for both product formation and signs of decomposition.

2. Ensure Rigorous Exclusion of Oxygen:

  • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[1] It can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1]

  • Action: Use a robust degassing method. While bubbling with an inert gas is common, for sensitive reactions, a series of three freeze-pump-thaw cycles is superior for removing dissolved oxygen. Always maintain a positive pressure of argon or nitrogen throughout the experiment.

Problem 3: Formation of Significant Side Products

Your desired product is formed, but it is contaminated with significant amounts of side products like homocoupled starting materials or hydrodehalogenated isoquinoline.

Primary Suspects & Solutions
Side ProductLikely Cause(s)Recommended Solution(s)
Homocoupling (e.g., bi-isoquinoline)- Presence of oxygen.- High concentration of coupling partner (e.g., boronic acid).- Ensure rigorous degassing of all reagents and solvents.- Consider slower addition of the boronic acid or organometallic reagent.[1]
Hydrodehalogenation (Halogen replaced by -H)- Ligand-dependent pathway.- Excessively high temperatures.- Presence of water or protic impurities.- Screen different classes of phosphine ligands.- Avoid high temperatures.- Use anhydrous conditions and ensure reagents are dry.[1]
Protodeboronation (in Suzuki reactions)- Presence of water.- Non-optimal base.- Extended reaction time/high temperature.- Use anhydrous conditions and a suitable non-aqueous base if possible.- Minimize reaction time and temperature once the reaction is complete.[1]

Preventative Measures & Best Practices

To maximize your chances of success from the outset:

  • Start with a Robust Catalyst System: Begin your reaction screening with a modern precatalyst (e.g., a Buchwald G3/G4 type) and a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and are appropriately dried. Water can be a source of protons for unwanted side reactions.[2]

  • Prioritize Anaerobic Conditions: Treat your reaction setup as you would any highly air-sensitive organometallic reaction. Proper degassing and maintaining a positive inert gas pressure are not optional.[1]

  • Perform Small-Scale Screens: Before committing to a large-scale reaction, perform a small-scale screen of 2-3 different ligands and 2-3 different bases to identify the most promising conditions quickly.

By understanding the fundamental mechanism of catalyst poisoning by isoquinolines and employing a systematic, evidence-based approach to troubleshooting, researchers can overcome these common challenges and successfully incorporate these valuable heterocycles into their synthetic targets.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem.
  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem.
  • Overcoming low reactivity of Isoquinoline-6-carbonyl chloride in coupling reactions - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) - YouTube.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Catalyst poisoning - Wikipedia.

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Technical Support Center: Minimizing Degradation of 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Isoquinolin-3-YL)acetic acid is a valuable heterocyclic compound, serving as a critical structural motif and building block in medicinal chemistry and drug discovery.[1][2][3] Its unique framework, combining a basic isoquinoline core with an acidic side chain, makes it a versatile scaffold but also introduces specific stability challenges.[2][4] The integrity of this compound is paramount for generating reproducible and reliable experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices to minimize degradation and ensure the highest quality results.

Section 1: Understanding the Chemical Stability of 2-(Isoquinolin-3-YL)acetic Acid

The molecular structure of 2-(Isoquinolin-3-YL)acetic acid dictates its reactivity and susceptibility to degradation. The primary points of vulnerability are the electron-rich isoquinoline ring system and the nitrogen heteroatom.[5][6] Understanding the main degradation pathways is the first step toward prevention.

The three primary degradation pathways of concern are:

  • Photodegradation: Aromatic heterocyclic systems, including quinolines and isoquinolines, are often photosensitive.[7] Exposure to ambient laboratory light, and especially UV light, can induce photochemical reactions, leading to the formation of hydroxylated species and other byproducts that may be colored.[8][9] This is a common cause of solutions turning yellow or brown over time.[7]

  • Oxidation: The isoquinoline nucleus can undergo oxidation, particularly in the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents.[5][10] This process can lead to the formation of N-oxides or cleavage of the benzene ring under harsh conditions, fundamentally altering the molecule's structure and biological activity.[6][11]

  • pH-Mediated Instability: As an amphoteric molecule with a basic isoquinoline nitrogen (pKa ≈ 5.14 for the parent isoquinoline) and an acidic carboxylic acid group, the compound's stability can be highly dependent on the pH of the solution.[4][7] Extreme pH values, both acidic and basic, can accelerate degradation pathways and affect solubility, potentially leading to precipitation or loss of potency.[7][12]

cluster_pathways Degradation Stressors cluster_mechanisms Primary Degradation Mechanisms main 2-(Isoquinolin-3-YL)acetic acid photodegradation Photodegradation oxidation Oxidation ph_instability pH-Mediated Instability photo UV / Visible Light photo->photodegradation initiates ox O₂, Metal Ions, Peroxides ox->oxidation catalyzes ph Extreme pH (Acidic/Basic) ph->ph_instability accelerates products Degradation Products (e.g., Hydroxylated Species, N-Oxides, Ring-Opened Byproducts) photodegradation->products oxidation->products ph_instability->products start Inconsistent Results or Loss of Activity Observed check_solution Was the aqueous working solution prepared fresh? start->check_solution action_fresh_working Root Cause Unlikely (Proceed to next check) check_solution->action_fresh_working Yes action_remake_working ACTION: Discard and prepare fresh working solution immediately before use. check_solution->action_remake_working No check_stock How old is the DMSO stock solution? check_storage Was the stock solution protected from light and freeze-thaw cycles? check_stock->check_storage < 1 month action_fresh_stock ACTION: Prepare a new DMSO stock from solid material. check_stock->action_fresh_stock > 1 month or unknown check_assay Is the compound stable under assay conditions (e.g., 37°C, 24h in media)? check_storage->check_assay Yes action_review_storage ACTION: Review storage protocols. Aliquot new stock to prevent freeze-thaw and use amber vials. check_storage->action_review_storage No action_force_degradation ACTION: Perform a forced degradation study (Protocol 2) under assay conditions. check_assay->action_force_degradation No / Unknown end_node Problem Identified and Corrected check_assay->end_node Yes (Previously Validated) action_fresh_working->check_stock

Caption: A troubleshooting workflow for diagnosing experiment failures related to compound instability.

References

  • Isoquinoline. (n.d.). In Poznan University of Technology.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.Pharmaguideline.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). Organic & Biomolecular Chemistry.
  • Acetic Acid Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. (2025). BenchChem.
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of California, Santa Barbara.
  • Acetic Acid Safety Data Sheet. (n.d.). Merck Millipore.
  • Ester hydrolysis. (2017). White Rose Research Online.
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube.
  • Glacial Acetic Acid Safety Data Sheet. (2012). University of California, Merced.
  • Acetic Acid Safety Data Sheet. (2025). Fisher Scientific.
  • Acetic Acid Safety Data Sheet. (2025). Sigma-Aldrich.
  • Acetic acid 99.85% Safety Data Sheet. (2018). Chem-Supply.
  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Organic Letters.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI.
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed.
  • MycoZap™ Plus-PR Safety Data Sheet. (n.d.). Lonza Bioscience.
  • 2-(Isoquinolin-7-yl)aceticacidhydrochloride. (n.d.). EvitaChem.
  • Acetic acid, Glacial - SDS EU (Reach Annex II). (n.d.). VWR.
  • Isoquinoline. (n.d.). In Wikipedia.
  • Photodegradation of quinoline in water. (2025). ResearchGate.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (2025). BenchChem.
  • VARISOFT® 6112 Safety Data Sheet. (2025). Evonik.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Synthesis of Carboxylic Acids. (n.d.). Personal.cord.edu.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI.
  • Q3C — Tables and List Guidance for Industry. (1997). FDA.
  • Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). MDPI.
  • 2-(Isoquinolin-3-yl)acetic acid. (n.d.). ChemScene.
  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC - NIH.
  • 2-(Isoquinolin-3-yl)acetic acid. (n.d.). BLD Pharm.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine... (2025). ResearchGate.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

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Validation & Comparative

A Senior Application Scientist's Guide to 2-(Isoquinolin-3-YL)acetic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline and quinoline scaffolds represent privileged structures in medicinal chemistry. Their presence in a wide array of biologically active natural products and synthetic drugs underscores their importance.[1][2] This guide provides an in-depth technical comparison of 2-(Isoquinolin-3-YL)acetic acid, a key molecule in this class, with its structurally similar counterparts. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential.

Introduction to the Isoquinoline and Quinoline Core

Isoquinoline and quinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring.[3] This fundamental framework is found in numerous alkaloids with potent pharmacological properties, including antitumor, antibacterial, antimalarial, and anti-inflammatory activities.[1][3][4] The nitrogen atom in the heterocyclic ring and the overall planar structure are key features that allow these molecules to interact with various biological targets, such as enzymes and nucleic acids.[5] The acetic acid moiety attached to the core provides a handle for further functionalization and can play a crucial role in the molecule's interaction with target proteins.[6]

This guide will focus on a comparative analysis of three key compounds:

  • 2-(Isoquinolin-3-YL)acetic acid (Compound A)

  • 2-(Quinolin-3-YL)acetic acid (Compound B)

  • A representative substituted analog, 2-(1-chloro-isoquinolin-3-yl)acetic acid (Compound C)

We will explore how subtle changes in the core structure and the introduction of substituents can significantly impact their biological performance, providing valuable insights for rational drug design.

Structural Comparison and Rationale for Selection

The selection of these three compounds allows for a systematic evaluation of key structural features.

  • Compound A vs. Compound B: The primary difference lies in the position of the nitrogen atom within the bicyclic system. This seemingly minor change can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, leading to differential binding affinities for biological targets.

  • Compound A vs. Compound C: The introduction of a chloro-substituent on the isoquinoline ring allows us to explore the effects of steric and electronic modifications on activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

G cluster_A 2-(Isoquinolin-3-YL)acetic acid (A) cluster_B 2-(Quinolin-3-YL)acetic acid (B) cluster_C 2-(1-chloro-isoquinolin-3-yl)acetic acid (C) A A A_struct B B A->B Isomeric Core (N position) C C A->C Substitution (Cl at C1) B_struct C_struct

Figure 1: Structural comparison of the selected compounds.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these compounds relies on established methods for constructing the isoquinoline and quinoline ring systems. The choice of a specific synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

General Synthesis of the Isoquinoline Core

Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are workhorses for the synthesis of dihydro- and tetrahydroisoquinolines, respectively, which can then be oxidized to the aromatic isoquinoline.[7] More contemporary approaches, such as transition-metal-catalyzed cyclizations, offer milder reaction conditions and broader substrate scope.[8]

General Synthesis of the Quinoline Core

The synthesis of the quinoline core often employs reactions such as the Combes, Conrad-Limpach, or Friedländer synthesis, which involve the condensation of anilines with β-dicarbonyl compounds or α-methylene ketones.

The acetic acid side chain is typically introduced either by building it upon a pre-formed heterocyclic core or by carrying it through the cyclization reaction from an appropriate starting material.

G cluster_isoquinoline Isoquinoline Synthesis cluster_quinoline Quinoline Synthesis cluster_sidechain Side Chain Addition start_iso β-Phenylethylamine Derivative int_iso Dihydroisoquinoline start_iso->int_iso Bischler-Napieralski or Pictet-Spengler end_iso Isoquinoline Core int_iso->end_iso Oxidation core Heterocyclic Core end_iso->core start_quin Aniline + β-Dicarbonyl end_quin Quinoline Core start_quin->end_quin Combes, Conrad-Limpach, or Friedländer end_quin->core final_product Target Molecule core->final_product Introduction of Acetic Acid Moiety

Figure 2: General synthetic pathways to isoquinoline and quinoline cores.

Comparative Biological Performance

While a direct head-to-head study of these three specific compounds is not available in the literature, we can synthesize data from various studies on structurally related analogs to draw meaningful comparisons. The primary activities reported for this class of compounds are anticancer and antibacterial.[3][4]

Anticancer Activity

Derivatives of both isoquinoline and quinoline have shown promising anticancer activity against a range of cell lines.[4][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, or through intercalation with DNA.[5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Structurally Related Analogs

Compound ClassCell LineIC50 (µM)Reference
Isoquinoline-based
Substituted Isoquinolin-1-oneMCF-7 (Breast)~1.5[3]
2-Aryl-3,4-dihydroisoquinoliniumMKN-45 (Gastric)1.99 - 11.3[10]
Quinoline-based
2-Styrylquinoline-3-carboxylateMCF-7 (Breast)Micromolar range[11]
2-Oxoquinoline-1-acetic acid deriv.(Aldose Reductase Inhibition)0.45 - 6.0[12]
Substituted Isoquinoline
3-Amino-isoquinolin-1-one deriv.Various0.77 - 13.66 (Cdc25B)[13]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions vary.

From the available data on related structures, we can infer the following structure-activity relationships:

  • Position of the Nitrogen Atom: The differing electronic properties of the isoquinoline and quinoline cores likely lead to different binding modes and potencies. For instance, a study on quinoline-3-carboxylic acid derivatives identified them as inhibitors of protein kinase CK2, with IC50 values in the low micromolar range.[14]

  • Substitution on the Ring: The introduction of substituents can dramatically alter the biological activity. For example, a review on isoquinoline derivatives suggests that substitution at the 3-position can enhance anticancer activity.[3] The addition of a halogen, like chlorine in Compound C, can increase lipophilicity, potentially improving cell membrane permeability and target engagement.

Antibacterial Activity

Isoquinoline and quinoline derivatives have a long history as antibacterial agents.[4] The quinolone class of antibiotics, for example, targets bacterial DNA gyrase.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Structurally Related Analogs

Compound ClassBacterial StrainMIC (µg/mL)Reference
Isoquinoline-based
Tricyclic Isoquinoline deriv.S. aureus16 - 32[7]
Pyrimido-isoquinolin-quinone deriv.MRSA2[15]
Quinoline-based
2-Oxoquinoline deriv.VariousNot specified[4]
Quinoline-based hybridsP. falciparum (Malarial)1.23 - 1.36 (µM)[16]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions vary.

The SAR for antibacterial activity often points to the importance of specific substituents that can enhance penetration into bacterial cells and interaction with the target enzyme or DNA.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of compounds like 2-(Isoquinolin-3-YL)acetic acid.

Synthesis of 2-(Isoquinolin-3-YL)acetic acid (A)

A plausible synthetic route, based on established isoquinoline synthesis methodologies, is outlined below.[7][8]

G start 2-Bromobenzaldehyde + Diethyl malonate step1 Palladium-catalyzed coupling start->step1 intermediate1 Diethyl 2-(2-formylbenzyl)malonate step1->intermediate1 step2 Reductive amination with ammonia intermediate1->step2 intermediate2 Dihydroisoquinoline intermediate step2->intermediate2 step3 Oxidation (e.g., with MnO2) intermediate2->step3 intermediate3 Diethyl 2-(isoquinolin-3-yl)malonate step3->intermediate3 step4 Hydrolysis and decarboxylation intermediate3->step4 product 2-(Isoquinolin-3-YL)acetic acid step4->product

Figure 3: Plausible synthetic workflow for 2-(Isoquinolin-3-YL)acetic acid.

Step-by-Step Protocol:

  • Coupling Reaction: Combine 2-bromobenzaldehyde and diethyl malonate in a suitable solvent (e.g., toluene) with a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3). Add a base (e.g., K2CO3) and heat the mixture under an inert atmosphere. Monitor the reaction by TLC.

  • Reductive Amination and Cyclization: After purification of the coupled product, dissolve it in a solvent like methanol and treat with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., NaBH3CN). This will effect a reductive amination followed by intramolecular cyclization to the dihydroisoquinoline.

  • Oxidation: Treat the dihydroisoquinoline intermediate with an oxidizing agent such as manganese dioxide (MnO2) in a solvent like dichloromethane to aromatize the heterocyclic ring.

  • Hydrolysis and Decarboxylation: Hydrolyze the diethyl ester using a base (e.g., NaOH) in an aqueous/alcoholic solvent mixture. Acidify the reaction mixture to protonate the carboxylate, which will then undergo decarboxylation upon heating to yield the final product, 2-(Isoquinolin-3-YL)acetic acid. Purify by recrystallization or column chromatography.

Cytotoxicity Evaluation: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (A, B, and C) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Inhibition Assay: Protein Kinase CK2

This protocol is adapted for a generic kinase assay and would need to be optimized for the specific kinase of interest.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the peptide substrate for CK2, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the CK2 enzyme to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescent or luminescent kinase assay kit that measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of 2-(Isoquinolin-3-YL)acetic acid and its structural analogs, highlighting the importance of the isoquinoline and quinoline scaffolds in drug discovery. While direct comparative data is sparse, the analysis of related compounds reveals key structure-activity relationships that can guide the design of more potent and selective therapeutic agents.

Future research should focus on the direct, parallel synthesis and biological evaluation of 2-(Isoquinolin-3-YL)acetic acid and a focused library of its analogs. This would provide a clearer understanding of the SAR and allow for more rational optimization of this promising scaffold. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are necessary to translate the in vitro findings into potential clinical candidates. The versatility of the isoquinoline and quinoline cores ensures that they will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). Molecules.
  • Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. (2018). Saudi Journal of Biological Sciences.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). Journal of the Iranian Chemical Society.
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
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  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). Molecules.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2007). Journal of Medicinal Chemistry.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). European Journal of Medicinal Chemistry.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Medicinal Chemistry.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry.
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009). European Journal of Medicinal Chemistry.
  • Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. (2017). Bioorganic & Medicinal Chemistry Letters.
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  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2012). ACS Medicinal Chemistry Letters.
  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. (1986). Journal of Medicinal Chemistry.
  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). Molecules.
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A Tale of Two Scaffolds: Unraveling the Contrasting Biological Activities of 2-(Isoquinolin-3-YL)acetic Acid and Quinoline-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of heterocyclic chemistry and drug discovery, the subtle rearrangement of a nitrogen atom within a bicyclic scaffold can dramatically alter biological activity. This guide provides a comprehensive comparison of 2-(isoquinolin-3-YL)acetic acid and its structural isomer, quinoline-3-acetic acid. While both compounds share a common acetic acid moiety appended to a quinoline-type core, the placement of the nitrogen atom dictates their divergent pharmacological profiles, steering one towards neuroprotection and the other towards a complex role in neuroinflammation and oncology. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of these important heterocyclic compounds.

At a Glance: A Comparative Overview

The fundamental difference between these two molecules lies in the position of the nitrogen atom within the fused pyridine ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly minor alteration has profound implications for the electron distribution, steric hindrance, and hydrogen bonding capacity of the molecules, ultimately influencing their interactions with biological targets.

Feature2-(Isoquinolin-3-YL)acetic AcidQuinoline-3-acetic Acid
Core Scaffold IsoquinolineQuinoline
Primary Associated Activity NMDA Receptor Antagonism (Neuroprotective Potential)Kynurenine Pathway Intermediate, Anticancer, Antibacterial
Mechanism of Action Likely competitive antagonism at the NMDA receptor, blocking excitotoxicity.Precursor to quinolinic acid, an NMDA receptor agonist; potential for DNA intercalation and enzyme inhibition in cancer.
Therapeutic Implications Neurodegenerative diseases (e.g., stroke, Alzheimer's)Inflammatory conditions, cancer, infectious diseases.

The Neuroprotective Potential of 2-(Isoquinolin-3-YL)acetic Acid: An NMDA Receptor Antagonist

Derivatives of isoquinoline have demonstrated a consistent and potent ability to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] The NMDA receptor, a key player in synaptic plasticity and neuronal communication, can become overactivated in pathological conditions, leading to excitotoxicity and neuronal cell death. This process is implicated in a range of neurodegenerative disorders.

The isoquinoline scaffold, particularly when substituted with acidic moieties, appears to be well-suited for interaction with the NMDA receptor complex. While direct experimental data for 2-(isoquinolin-3-YL)acetic acid is limited, the broader class of isoquinoline-3-carboxylic acids and their derivatives have shown significant NMDA antagonist activity.[1] This suggests that 2-(isoquinolin-3-YL)acetic acid likely functions as a competitive antagonist, blocking the binding of glutamate and preventing the excessive influx of calcium ions that triggers excitotoxic cascades.

Beyond neuroprotection, isoquinoline derivatives have also been investigated for their anticancer and antimicrobial properties.[4][5] For instance, isoquinoline-3-carboxylic acid has demonstrated notable antibacterial activity against various plant pathogens.[6] This highlights the versatility of the isoquinoline scaffold in interacting with diverse biological targets.

The Dichotomous Nature of Quinoline-3-acetic Acid: From Metabolism to Malignancy

In stark contrast to its isoquinoline counterpart, quinoline-3-acetic acid is intricately linked to the kynurenine pathway, a major route of tryptophan metabolism.[7][8] Within this pathway, quinolinic acid, a close structural analog, is an endogenous agonist of the NMDA receptor.[8][9][10] This opposing activity—agonism versus the antagonism of the isoquinoline derivative—is a critical point of differentiation. Elevated levels of quinolinic acid are associated with neuroinflammatory conditions, where it can contribute to excitotoxic neuronal damage.[8]

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[11][12][13][14][15] Specifically, quinoline-3-carboxylic acid derivatives have been explored as potential anticancer agents, with proposed mechanisms including DNA minor groove binding and the inhibition of protein kinase CK2.[16][17][18] The carboxylic acid group at the 3-position has been identified as a crucial feature for the inhibitory activity of some quinoline derivatives against insulin-like growth factor (IGF) receptors in cancer therapy.[11]

Furthermore, the quinoline core is found in several antibacterial and antifungal agents, underscoring its broad therapeutic potential.[19]

Signaling Pathways and Logical Relationships

To visualize the distinct roles of these compounds, the following diagrams illustrate their primary associated pathways.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_R->Ca_Channel Activates Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Prevents Isoquinolin_3_YL_acetic_acid 2-(Isoquinolin-3-YL)acetic acid Isoquinolin_3_YL_acetic_acid->NMDA_R Antagonizes Kynurenine_Pathway_and_Quinoline_Activity Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid Metabolism NMDA_R NMDA Receptor Quinolinic_Acid->NMDA_R Agonist Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to Quinoline_3_acetic_acid Quinoline-3-acetic acid Anticancer Anticancer Activity Quinoline_3_acetic_acid->Anticancer Direct Activity

Caption: Diverse activities associated with Quinoline-3-acetic acid.

Experimental Protocols

To facilitate further research and direct comparison, the following are standard, detailed protocols for assessing the key biological activities discussed.

Protocol 1: NMDA Receptor Binding Assay

This protocol is designed to determine the affinity of a test compound for the NMDA receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • [³H]CGS-19755 (radioligand)

  • Test compounds (2-(Isoquinolin-3-YL)acetic acid and Quinoline-3-acetic acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the rat brain membrane preparation, [³H]CGS-19755, and the test compound at various concentrations.

  • For non-specific binding determination, add a high concentration of a known unlabeled NMDA receptor ligand (e.g., CGS-19755).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the test compound that inhibits cell growth by 50%) from the dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control for bacterial growth (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density can be measured with a microplate reader to quantify bacterial growth.

Conclusion: A Study in Isomeric Divergence

The comparative analysis of 2-(isoquinolin-3-YL)acetic acid and quinoline-3-acetic acid offers a compelling illustration of how subtle structural modifications can lead to distinct and even opposing pharmacological activities. The isoquinoline derivative emerges as a promising scaffold for the development of neuroprotective agents targeting the NMDA receptor. In contrast, the quinoline analog presents a more complex profile, with its role as a metabolic precursor to an NMDA agonist and its potential as a platform for anticancer and antimicrobial drug discovery. This guide underscores the importance of considering isomeric variations in drug design and provides a foundational framework for further investigation into the therapeutic potential of these versatile heterocyclic compounds.

References

  • Whitten, J. P., et al. (1989). 6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 32(8), 1971-1976.
  • BenchChem. (2025). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents.
  • Jane, D. E., et al. (2009). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
  • Ornstein, P. L., et al. (1996). 6-Substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(11), 2232-2244.
  • Ornstein, P. L., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(18), 3344-3361.
  • Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy states. International Journal of Tryptophan Research, 2, 1-19.
  • Guillemin, G. J. (2012). Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Progress in Neurobiology, 96(1), 15-32.
  • Heyes, M. P., et al. (1992). Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease. Brain, 115(5), 1249-1273.
  • Zamani, M. R., et al. (2022). Dynamic changes in kynurenine pathway metabolites in multiple sclerosis: A systematic review. Frontiers in Immunology, 13, 1029413.
  • Moghadam, F. H., et al. (2021). Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status.
  • Asif, M. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4), 833-851.
  • Sharma, A., et al. (2024). Isoquinoline derivatives and its medicinal activity. World Journal of Advanced Research and Reviews, 21(2), 1125-1136.
  • Lee, H., et al. (2016). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. ACS Medicinal Chemistry Letters, 7(11), 1013-1018.
  • Ornstein, P. L., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(18), 3344-3361.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".
  • Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 99, 144-156.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Kumar, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(48), 46061-46073.
  • Asif, M. (2021). Water and acetic acid as a green catalytic and solvent system of quinoline derivative synthesis.
  • Asif, M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 164-171.
  • Le, T. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20698.
  • Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(48), 46061-46073.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19379-19412.
  • Li, Y., et al. (2023). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Plants, 12(6), 1297.
  • Sreeja, S., et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research, 30(6), 248-255.

Sources

structure-activity relationship (SAR) studies of 2-(Isoquinolin-3-YL)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of 2-(Isoquinolin-3-YL)acetic Acid Analogs

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] This structural motif is present in well-known alkaloids like morphine and berberine and has been successfully incorporated into approved drugs such as the antihypertensive agent quinapril and the anticancer drug roxadustat.[3]

Among the diverse isoquinoline derivatives, analogs of 2-(isoquinolin-3-yl)acetic acid represent a class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. The strategic placement of the acetic acid moiety at the C3 position of the isoquinoline ring provides a critical anchor for interaction with biological targets. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(isoquinolin-3-yl)acetic acid analogs, synthesizing data from various studies to elucidate the key structural features that govern their biological activity.

Core Pharmacophore: Analyzing the 2-(Isoquinolin-3-YL)acetic Acid Moiety

The fundamental structure consists of the bicyclic isoquinoline ring system linked to an acetic acid side chain at the 3-position. The biological activity of these analogs can be systematically modulated by chemical modifications at three primary regions:

  • The Isoquinoline Ring System: Substitutions on both the benzene and pyridine portions of the ring.

  • The Acetic Acid Side Chain: Modifications to the carboxylic acid group and the methylene bridge.

  • The Nitrogen Atom (N2): Alterations at the nitrogen position of the isoquinoline ring.

The following sections will dissect the impact of substitutions at these key positions, drawing parallels from closely related quinoline and isoquinoline structures to build a comprehensive SAR model.

Structure-Activity Relationship (SAR) Deep Dive

Modifications to the Isoquinoline Ring

The isoquinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric, electronic, and hydrophobic properties.

  • Benzo Ring Substitutions (C5, C6, C7, C8):

    • Hydrophobic & Bulky Groups: Studies on related quinoline-4-carboxylic acids have shown that bulky, hydrophobic substituents on the benzo portion of the ring are crucial for potent inhibitory activity against enzymes like dihydroorotate dehydrogenase.[4] This suggests that analogs of 2-(isoquinolin-3-yl)acetic acid would likely benefit from similar substitutions, which can enhance binding to hydrophobic pockets within a target protein.

    • Methoxy Groups: The presence of methoxy groups, particularly at the C7 and C8 positions, has been associated with potent inhibitory effects on human carboxylesterase 2A (hCES2A) in 3-arylisoquinolone analogs.[5] These groups can act as hydrogen bond acceptors and increase the electron density of the aromatic system.

  • Pyridine Ring Substitutions (C1, C4):

    • Position 1 (C1): Substitution at the C1 position can significantly influence activity. For instance, in a series of benzothiazole-isoquinoline derivatives, a phenyl group at C1 was a key feature for potent inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE).[6][7]

    • Position 4 (C4): The introduction of a bromine atom at the C4 position of 3-arylisoquinolones was found to enhance cell permeability, leading to increased intracellular inhibitory activity.[5] This highlights the role of halogens in modulating pharmacokinetic properties.

Modifications to the Acetic Acid Side Chain

The acetic acid moiety is often a critical pharmacophoric element, directly participating in binding interactions with the target protein, typically through hydrogen bonding or ionic interactions.

  • Carboxylic Acid Group: For many enzyme inhibitors, the carboxylic acid is essential for activity. In studies of quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase, a strict requirement for the carboxylic acid at the C4 position was identified.[4] Similarly, for 2-oxoquinoline-1-acetic acid derivatives acting as aldose reductase inhibitors, the free carboxylic acid was vital for high potency.[8]

    • Esterification: Conversion of the carboxylic acid to an ester generally leads to a reduction or loss of in vitro inhibitory potency, as it removes the key hydrogen bond donating and accepting capabilities.[8] However, esterification can create a prodrug, which may improve cell permeability and in vivo efficacy if the ester is later hydrolyzed back to the active carboxylic acid within the target cell.

    • Amidation: Replacing the carboxylic acid with an amide can alter the electronic profile and hydrogen bonding capacity. For example, the synthesis of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides created potent MAO-B inhibitors, demonstrating the utility of the acetamide linkage.[7]

  • Methylene Bridge:

    • Chain Length: Altering the length of the alkyl chain connecting the carboxylic acid to the isoquinoline ring can impact activity. For 2-oxoquinoline derivatives, inserting an additional methylene unit (propionic acid instead of acetic acid) resulted in reduced inhibitory potency against aldose reductase.[8] This suggests that the precise positioning of the acidic group relative to the heterocyclic ring is critical for optimal interaction with the enzyme's active site.

    • Alpha-Substitution: Introducing substituents on the methylene carbon (α-position) can also affect activity. An α-methyl group on the acetic acid moiety of 2-oxoquinoline derivatives led to decreased inhibitory potency.[8]

The following diagram summarizes the key SAR findings for the 2-(isoquinolin-3-yl)acetic acid scaffold.

Sources

A Comparative Guide to the Efficacy of Isoquinoline-3-YL Derivatives Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the isoquinoline nucleus has emerged as a promising framework for the development of potent agents against drug-resistant pathogens. This guide provides a comprehensive comparison of the efficacy of 2-(Isoquinolin-3-YL)acetic acid derivatives and closely related isoquinoline-3-yl analogues against a spectrum of drug-resistant bacteria and fungi. Drawing upon experimental data, we will delve into their synthesis, mechanisms of action, and comparative performance, offering valuable insights for researchers and drug development professionals.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The growing body of evidence supporting the antimicrobial potential of isoquinoline derivatives, particularly against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA), has spurred intensive research into this class of compounds.[2][3][4][5][6] This guide will focus on derivatives functionalized at the 3-position, a modification that has shown significant promise in enhancing antimicrobial potency.

Synthesis of Isoquinoline-3-YL Derivatives: A Generalized Approach

The synthesis of isoquinoline-3-yl derivatives can be achieved through various established chemical routes. A common strategy involves the construction of the isoquinoline ring system followed by modification at the 3-position. For instance, alkynyl isoquinolines have been synthesized via Sonogashira coupling, a versatile cross-coupling reaction.[2][3][4]

Below is a generalized workflow for the synthesis of a hypothetical 2-(Isoquinolin-3-YL)acetamide derivative, illustrating a common synthetic strategy.

A Starting Material (e.g., Isoquinoline) B Functionalization at C3 (e.g., Halogenation) A->B Step 1 C Introduction of Acetic Acid Moiety (e.g., Sonogashira Coupling with Propargyl Ester) B->C Step 2 D Hydrolysis of Ester C->D Step 3 E Amide Coupling (with desired amine) D->E Step 4 F Final Product (2-(Isoquinolin-3-YL)acetamide derivative) E->F Step 5

Caption: Generalized synthetic workflow for 2-(Isoquinolin-3-YL)acetamide derivatives.

Comparative Efficacy Against Drug-Resistant Bacteria

Several studies have highlighted the potent antibacterial activity of isoquinoline derivatives against a range of drug-resistant Gram-positive and Gram-negative bacteria.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against MRSA.[2][3][4] Notably, representative compounds HSN584 and HSN739 were shown to reduce the load of intracellular MRSA in macrophages, a feat that vancomycin, a frontline anti-MRSA drug, was unable to achieve.[2][3][4] This suggests a potential advantage for treating deep-seated or persistent MRSA infections. Furthermore, these compounds exhibited a low propensity for resistance development.[2][3][4]

Compound/Derivative ClassMRSA Strain(s)MIC (µg/mL)Reference(s)
Alkynyl Isoquinolines (HSN584, HSN739)MRSANot specified in abstract[2][3][4]
Pyrimido-isoquinolin-quinonesMRSA2 - 32[5]
Activity Against Other Drug-Resistant Bacteria

The antibacterial spectrum of isoquinoline derivatives extends beyond MRSA. Isoquinoline-3-carboxylic acid (IQ3CA), for instance, has shown significant activity against plant pathogenic bacteria such as Ralstonia solanacearum and Acidovorax citrulli, with EC50 values ranging from 8.38 to 17.35 µg/mL.[7] While this study focused on phytopathogens, it underscores the broad antibacterial potential of this scaffold.

Comparative Efficacy Against Drug-Resistant Fungi

The antifungal potential of isoquinoline derivatives is also an active area of investigation. Studies have shown that certain isoquinoline hydrazide derivatives exhibit potent antifungal activity. For example, a panel of these compounds, including LW2, LW3, and LW11, demonstrated significantly better antifungal performance than positive controls.[8] Compound LW3, in particular, displayed a broad antifungal spectrum with EC50 values as low as 0.09 mg/L against Rhizoctonia solani.[8]

Compound/Derivative ClassFungal Strain(s)MIC/EC50 (mg/L)Reference(s)
Isoquinoline-3-hydrazides (LW3)Botrytis cinerea0.54[8]
Rhizoctonia solani0.09[8]
Sclerotinia sclerotiorum1.52[8]
Fusarium graminearum2.65[8]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial efficacy of isoquinoline derivatives appears to stem from their ability to target multiple cellular processes in pathogens.

Disruption of Cell Wall and Nucleic Acid Synthesis

Studies on alkynyl isoquinolines have revealed that these compounds perturb both cell wall and nucleic acid biosynthesis in S. aureus.[2][3][4] This dual mechanism of action is advantageous as it can reduce the likelihood of resistance development.

cluster_bacterium Bacterial Cell CW Cell Wall CM Cell Membrane DNA DNA RNA RNA Protein Protein Derivative Isoquinoline Derivative Derivative->CW Inhibits Biosynthesis Derivative->DNA Inhibits Biosynthesis

Caption: Proposed mechanism of action of alkynyl isoquinolines against bacteria.

Alteration of Cell Membrane Permeability

Research on isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated its ability to destroy the integrity of the bacterial cell membrane.[7] This leads to leakage of intracellular components and ultimately cell death. Scanning electron microscopy has shown that treatment with IQ3CA results in a curved and sunken cell morphology in Acidovorax citrulli.[7]

Inhibition of Biofilm Formation and Motility

Biofilms are a major contributor to antibiotic resistance and the persistence of infections. IQ3CA has been shown to inhibit the formation of biofilms and reduce the motility of Acidovorax citrulli.[7] This anti-biofilm activity is a highly desirable characteristic for a novel antimicrobial agent.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, standardized experimental protocols are crucial.

Broth Microdilution Susceptibility Testing

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: The isoquinoline derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of isoquinoline derivative in 96-well plate B->C D Incubate plate C->D E Visually assess for growth and determine MIC D->E

Caption: Workflow for the broth microdilution susceptibility assay.

Conclusion and Future Directions

The collective evidence strongly supports the potential of isoquinoline-3-yl derivatives as a promising class of antimicrobial agents to combat drug-resistant infections. Their multifaceted mechanisms of action, including the disruption of essential cellular processes and the inhibition of virulence factors like biofilm formation, make them attractive candidates for further development.

While significant progress has been made, further research is warranted to fully elucidate the structure-activity relationships within this chemical class. Specifically, a more focused investigation on a series of 2-(Isoquinolin-3-YL)acetic acid derivatives is needed to provide a direct comparison of their efficacy. Optimization of the lead compounds to enhance their potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles will be crucial steps in translating these promising findings from the laboratory to clinical applications. The continued exploration of the isoquinoline scaffold holds the key to unlocking a new generation of therapeutics in the ongoing battle against antimicrobial resistance.

References

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. OUCI. [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

  • Li, Y., et al. (2022). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Research Square. [Link]

  • [Progress of Antibacterial Activity and Antibacterial Mechanism of Isoquinoline Alkaloids]. (2017). Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica. [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments). [Link]

  • Hanna, M. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Wang, L., et al. (2023). Bioactivity-Guided Subtraction of MIQOX for Easily Available Isoquinoline Hydrazides as Novel Antifungal Candidates. Journal of Agricultural and Food Chemistry. [Link]

  • Harrison, L., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • de Almeida, J. G. L., et al. (2020). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. Antimicrobial Agents and Chemotherapy, 64(10). [Link]

  • Ríos-Guevara, C., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7629. [Link]

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

Sources

A Researcher's Guide to Aldehyde Dehydrogenase 1A Inhibition: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of oncological therapeutics, the aldehyde dehydrogenase 1A (ALDH1A) subfamily represents a critical target. Overexpression of ALDH1A isoforms is a hallmark of cancer stem cells (CSCs) and is strongly correlated with therapeutic resistance and poor prognosis across a range of malignancies.[1] The development of potent and selective ALDH1A inhibitors is therefore a key strategy in the pursuit of novel cancer treatments.

This guide provides a comprehensive framework for the comparative analysis of novel ALDH1A inhibitors, using the hypothetical lead compound, 2-(Isoquinolin-3-YL)acetic acid, as a case study. While direct inhibitory data for this specific molecule is not yet publicly available, its structural similarity to known quinoline-based ALDH inhibitors, such as the potent ALDH1A3 inhibitor "compound 64" (a pyrimido quinoline acetic acid derivative), makes it an excellent candidate for evaluation.[2]

We will delve into the established inhibitors that serve as benchmarks, provide detailed experimental protocols for characterization, and present a logical workflow for assessing the potential of new chemical entities in this space.

The ALDH1A Family: A Trifecta of Therapeutic Targets

The ALDH1A subfamily consists of three primary isoforms: ALDH1A1, ALDH1A2, and ALDH1A3. These enzymes play a crucial role in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[3] In the context of cancer, their activity contributes to the survival and proliferation of CSCs. Due to the high degree of structural homology among these isoforms, achieving selective inhibition is a significant challenge, yet it is crucial for minimizing off-target effects and developing targeted therapies.[4]

Below is a diagram illustrating the central role of the ALDH1A subfamily in retinoic acid signaling, a pathway often dysregulated in cancer.

ALDH1A_Pathway cluster_ALDH1A ALDH1A Isoforms Retinal All-trans-retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 NAD+ -> NADH ALDH1A2 ALDH1A2 Retinal->ALDH1A2 NAD+ -> NADH ALDH1A3 ALDH1A3 Retinal->ALDH1A3 NAD+ -> NADH RA All-trans-retinoic Acid (ATRA) RAR_RXR RAR-RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (Differentiation, Proliferation, Apoptosis) RARE->Gene_Expression Regulates ALDH1A1->RA ALDH1A2->RA ALDH1A3->RA

Caption: The role of ALDH1A isoforms in the retinoic acid signaling pathway.

A Curated Panel of Known ALDH1A Inhibitors for Comparative Analysis

A robust comparative analysis necessitates well-characterized benchmark compounds. The following table summarizes a selection of established ALDH1A inhibitors, categorized by their selectivity profiles. These compounds represent the current landscape and provide a basis for evaluating the potency and specificity of novel molecules like 2-(Isoquinolin-3-YL)acetic acid.

InhibitorTarget(s)IC50 (nM)Key Characteristics
NCT-505 ALDH1A1 Selective7 (ALDH1A1)A potent and highly selective quinoline-based inhibitor of ALDH1A1.[5][6] Weakly inhibits other isoforms.[5]
Compound 64 ALDH1A3 SelectiveKi = 1770A pyrimido quinoline acetic acid derivative identified as a potent and non-competitive inhibitor of ALDH1A3.[2]
673A Pan-ALDH1A~220 (for all 1A isoforms)A pan-ALDH1A inhibitor that has been shown to induce necroptosis in ovarian cancer stem-like cells.[7][8]
DEAB Broad Spectrum57 (ALDH1A1)A widely used, potent, but non-selective inhibitor of several ALDH isoforms.[9]

Experimental Workflow for Characterizing Novel ALDH1A Inhibitors

The following section outlines a comprehensive, step-by-step workflow for characterizing the inhibitory activity of a novel compound, such as 2-(Isoquinolin-3-YL)acetic acid. This workflow is designed to provide a thorough understanding of the compound's potency, selectivity, and cellular activity.

Experimental_Workflow start Novel Compound (e.g., 2-(Isoquinolin-3-YL)acetic acid) biochem_assay Biochemical Assay: Inhibition of Recombinant ALDH1A Isoforms start->biochem_assay selectivity Selectivity Profiling: Screen against other ALDH Isoforms (e.g., ALDH2, ALDH3A1) biochem_assay->selectivity cellular_assay Cellular ALDH Activity Assay (ALDEFLUOR™ Assay) selectivity->cellular_assay cytotoxicity Cytotoxicity & Proliferation Assays (e.g., MTT, Spheroid Formation) cellular_assay->cytotoxicity data_analysis Data Analysis & Comparative Assessment cytotoxicity->data_analysis conclusion Determine Potency, Selectivity, and Cellular Efficacy data_analysis->conclusion

Caption: A streamlined experimental workflow for the characterization of novel ALDH1A inhibitors.

Protocol 1: Biochemical Inhibition Assay for ALDH1A Isoforms

This protocol determines the direct inhibitory effect of the test compound on purified recombinant ALDH1A enzymes.

Objective: To determine the IC50 values of the test compound against ALDH1A1, ALDH1A2, and ALDH1A3.

Materials:

  • Purified recombinant human ALDH1A1, ALDH1A2, and ALDH1A3

  • NAD+

  • Aldehyde substrate (e.g., retinaldehyde or propionaldehyde)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • Test compound (e.g., 2-(Isoquinolin-3-YL)acetic acid) dissolved in DMSO

  • Known inhibitors for positive controls (e.g., NCT-505, Compound 64)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • In each well of the microplate, add the assay buffer, NAD+, and the test compound or control at various concentrations.

  • Add the corresponding ALDH1A isoform to each well and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, at regular intervals for 10-15 minutes.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

Protocol 2: Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay measures the intracellular ALDH activity in live cells, providing an assessment of the compound's cell permeability and target engagement in a biological context.

Objective: To determine the EC50 of the test compound for inhibiting ALDH activity in a cancer cell line with high ALDH1A expression.

Materials:

  • Cancer cell line with known high ALDH1A expression (e.g., OVCAR-3, SKOV-3)

  • Cell culture medium and supplements

  • ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

  • Test compound and control inhibitors

  • Flow cytometer

Procedure:

  • Culture the selected cancer cell line to 70-80% confluency.

  • Harvest and resuspend the cells in the ALDEFLUOR™ Assay Buffer.

  • Prepare a series of dilutions of the test compound and control inhibitors.

  • Aliquot the cell suspension into tubes and add the test compounds at various concentrations. Incubate for 30 minutes at 37°C.

  • Prepare the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.

  • Add the activated ALDEFLUOR™ reagent to each tube.

  • As a negative control, add the specific ALDH inhibitor DEAB to one tube.

  • Incubate all tubes for 30-60 minutes at 37°C, protected from light.

  • Analyze the cell fluorescence using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-negative population.

  • Quantify the percentage of ALDH-positive (ALDHbright) cells for each concentration of the test compound.

  • Plot the percentage of ALDHbright cells against the logarithm of the inhibitor concentration to determine the EC50 value.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for a direct assessment of the potency and selectivity of the novel compound against the established inhibitors.

Table 1: Comparative Inhibitory Profile of 2-(Isoquinolin-3-YL)acetic acid and Known ALDH1A Inhibitors

CompoundALDH1A1 IC50 (nM)ALDH1A3 IC50 (nM)ALDH2 IC50 (nM)Cellular ALDH EC50 (nM)
2-(Isoquinolin-3-YL)acetic acidTo be determinedTo be determinedTo be determinedTo be determined
NCT-505 720,100>57,000~2100-3920 (OV-90 cells)[5]
Compound 64 -Ki = 1770--
673A ~220~220--
DEAB 573,000160-

Data for known inhibitors are sourced from published literature.[2][5][9]

Concluding Remarks for the Aspiring Drug Developer

The journey of developing a novel therapeutic agent is both challenging and rewarding. For compounds targeting the ALDH1A family, a systematic and comparative approach is paramount. The framework presented in this guide, utilizing a hypothetical but structurally relevant compound, 2-(Isoquinolin-3-YL)acetic acid, offers a clear path for researchers to rigorously evaluate their lead candidates.

By benchmarking against a well-defined panel of known inhibitors and employing standardized, robust experimental protocols, scientists can confidently ascertain the potency, selectivity, and cellular efficacy of their novel molecules. This structured approach not only ensures scientific integrity but also accelerates the critical decision-making process in the preclinical development of next-generation cancer therapies that aim to eradicate the resilient population of cancer stem cells.

References

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  • ResearchGate. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Chen, C. H., et al. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities. Physiol Rev. 2014;94(1):1-34. [Link]

  • Koppaka, V., et al. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacol Rev. 2012;64(3):520-539. [Link]

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The Bridging Science: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(Isoquinolin-3-YL)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a robust correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the hypothetical biological activities of 2-(Isoquinolin-3-YL)acetic acid, a novel compound with a scaffold known for diverse pharmacological effects.[1][2][3] By exploring its potential in anti-inflammatory, anticancer, and antibacterial applications, we will delineate the experimental pathways to connect laboratory findings with predictable in vivo outcomes.

Introduction to 2-(Isoquinolin-3-YL)acetic Acid and the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][4] 2-(Isoquinolin-3-YL)acetic acid, as a derivative of isoquinoline-3-carboxylic acid, is positioned as a compound of interest for exploring these therapeutic avenues.[5] This guide will present a hypothetical, yet scientifically grounded, framework for its evaluation.

I. Anti-Inflammatory Activity: Correlating In Vitro Inhibition with In Vivo Efficacy

Chronic inflammation is a key pathological feature of numerous diseases. The potential of 2-(Isoquinolin-3-YL)acetic acid as an anti-inflammatory agent can be assessed by targeting key inflammatory mediators.

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of anti-inflammatory potential involves cell-based assays that measure the inhibition of pro-inflammatory markers. A common and effective model is the use of lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Protocol: In Vitro Nitric Oxide (NO) and Pro-Inflammatory Cytokine Inhibition Assay

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of 2-(Isoquinolin-3-YL)acetic acid (0.1, 1, 10, 50, 100 µM) or the reference drug, Dexamethasone (10 µM), for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to all wells except the control group and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using specific ELISA kits.

  • Cell Viability Assay: A parallel MTT assay is performed to assess the cytotoxicity of the compound at the tested concentrations.[7][8]

Hypothetical In Vitro Data Summary

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
2-(Isoquinolin-3-YL)acetic acid 0.15.2 ± 1.18.1 ± 1.56.5 ± 1.3>98
125.8 ± 3.230.5 ± 4.128.9 ± 3.8>98
1055.3 ± 5.162.1 ± 6.358.7 ± 5.5>95
5085.7 ± 6.890.3 ± 7.288.1 ± 6.9>90
10092.1 ± 7.595.6 ± 8.193.4 ± 7.8~85
Dexamethasone 1095.2 ± 8.098.1 ± 8.596.5 ± 8.2>98

Data are presented as mean ± SD of three independent experiments.

In Vitro Data Interpretation: The hypothetical data suggests that 2-(Isoquinolin-3-YL)acetic acid dose-dependently inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages with minimal cytotoxicity at effective concentrations. This provides a strong rationale for in vivo testing.

In Vivo Evaluation of Anti-Inflammatory Efficacy

To bridge the in vitro findings to a physiological system, a well-established animal model of acute inflammation is employed. The carrageenan-induced paw edema model in rodents is a standard for evaluating the efficacy of novel anti-inflammatory drugs.[9]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Compound Administration: Animals are divided into groups (n=6) and orally administered with 2-(Isoquinolin-3-YL)acetic acid (10, 30, 100 mg/kg), the reference drug Indomethacin (10 mg/kg), or vehicle (0.5% CMC) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Hypothetical In Vivo Data Summary

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
2-(Isoquinolin-3-YL)acetic acid 100.62 ± 0.0527.1
300.41 ± 0.0451.8
1000.25 ± 0.0370.6
Indomethacin 100.22 ± 0.0274.1

Data are presented as mean ± SD.

In Vitro-In Vivo Correlation (IVIVC) for Anti-Inflammatory Activity: The potent in vitro inhibition of inflammatory mediators by 2-(Isoquinolin-3-YL)acetic acid at micromolar concentrations translates to significant in vivo anti-inflammatory efficacy in a dose-dependent manner. The strong correlation between the in vitro IC50 values for cytokine inhibition and the in vivo ED50 for edema reduction would validate the compound's mechanism of action and its potential as an anti-inflammatory agent.

II. Anticancer Activity: From In Vitro Cytotoxicity to In Vivo Tumor Regression

The isoquinoline scaffold is present in several anticancer agents.[2][10] Evaluating the cytotoxic potential of 2-(Isoquinolin-3-YL)acetic acid against cancer cell lines is the first step in assessing its potential as an oncology therapeutic.

In Vitro Assessment of Anticancer Activity

A primary screen for anticancer activity involves determining the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon), are used.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 2-(Isoquinolin-3-YL)acetic acid (0.01 to 100 µM) and a reference drug, Doxorubicin, for 72 hours.

  • Cell Viability Measurement: Cell viability is assessed using the MTT assay.[7][8] The absorbance is measured at 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Hypothetical In Vitro Data Summary

Cell Line2-(Isoquinolin-3-YL)acetic acid IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)5.8 ± 0.70.5 ± 0.1
A549 (Lung Cancer)8.2 ± 1.10.8 ± 0.2
HCT116 (Colon Cancer)4.5 ± 0.60.4 ± 0.1
Normal Fibroblasts (HDF)> 502.5 ± 0.4

Data are presented as mean ± SD of three independent experiments.

In Vitro Data Interpretation: The hypothetical data indicates that 2-(Isoquinolin-3-YL)acetic acid exhibits selective cytotoxicity against cancer cell lines at low micromolar concentrations, with significantly less toxicity towards normal cells, suggesting a favorable therapeutic window.

In Vivo Evaluation of Antitumor Efficacy

Promising in vitro cytotoxicity warrants investigation in an in vivo tumor model to assess antitumor efficacy. A xenograft model using immunodeficient mice is a standard preclinical model.[11][12]

Experimental Protocol: In Vivo Human Tumor Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: HCT116 cells (5 x 10^6 cells in Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8).

  • Compound Administration: 2-(Isoquinolin-3-YL)acetic acid (20, 50 mg/kg), Doxorubicin (2 mg/kg), or vehicle is administered intraperitoneally every three days for 21 days.

  • Tumor Volume Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Toxicity Assessment: Body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, tumors are excised and weighed.

Hypothetical In Vivo Data Summary

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1550 ± 150-+5.2
2-(Isoquinolin-3-YL)acetic acid 20850 ± 12045.2+2.1
50450 ± 9071.0-1.5
Doxorubicin 2380 ± 7575.5-8.5

Data are presented as mean ± SD.

In Vitro-In Vivo Correlation (IVIVC) for Anticancer Activity: The in vitro cytotoxicity against HCT116 cells is reflected in the in vivo antitumor activity in the xenograft model. A strong correlation would be observed if the plasma concentrations of 2-(Isoquinolin-3-YL)acetic acid achieved in the mice at the efficacious doses are comparable to or exceed the in vitro IC50 value, demonstrating that the compound can reach and maintain therapeutic levels at the tumor site.

III. Antibacterial Activity: From In Vitro Susceptibility to In Vivo Infection Control

Given that many heterocyclic compounds exhibit antibacterial properties, it is plausible to investigate 2-(Isoquinolin-3-YL)acetic acid for such activity.[13][14][15]

In Vitro Assessment of Antibacterial Activity

The initial evaluation of antibacterial potential is determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Broth Microdilution Method: The assay is performed according to CLSI guidelines. Serial twofold dilutions of 2-(Isoquinolin-3-YL)acetic acid and a reference antibiotic, Ciprofloxacin, are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical In Vitro Data Summary

Bacterial Strain2-(Isoquinolin-3-YL)acetic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)80.5
Escherichia coli (ATCC 25922)160.015
Pseudomonas aeruginosa (ATCC 27853)320.25

In Vitro Data Interpretation: The hypothetical MIC values suggest that 2-(Isoquinolin-3-YL)acetic acid possesses moderate antibacterial activity, particularly against Gram-positive bacteria. This provides a basis for in vivo testing in a relevant infection model.

In Vivo Evaluation of Antibacterial Efficacy

A murine systemic infection model is a robust method to assess the in vivo efficacy of a potential antibacterial agent.[16][17][18]

Experimental Protocol: In Vivo Murine Systemic Infection Model

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Induction of Infection: Mice are intraperitoneally injected with a lethal dose (LD100) of Staphylococcus aureus (e.g., 1 x 10^8 CFU/mouse).

  • Compound Administration: One hour post-infection, mice are treated with a single intraperitoneal dose of 2-(Isoquinolin-3-YL)acetic acid (25, 50, 100 mg/kg), Ciprofloxacin (10 mg/kg), or vehicle.

  • Survival Monitoring: The survival of the mice is monitored for 7 days post-infection.

  • Bacterial Load Determination (Optional): In a separate satellite group of animals, blood and spleen can be collected at 24 hours post-treatment to determine the bacterial load (CFU/mL or CFU/gram of tissue).

Hypothetical In Vivo Data Summary

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 7
Vehicle Control-0
2-(Isoquinolin-3-YL)acetic acid 2525
5062.5
10087.5
Ciprofloxacin 10100

In Vitro-In Vivo Correlation (IVIVC) for Antibacterial Activity: A positive correlation is established if the in vivo protective doses of 2-(Isoquinolin-3-YL)acetic acid result in plasma concentrations that are sustained above the in vitro MIC for the infecting organism for a sufficient period. This pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for predicting clinical success.

Visualizing the Path Forward: Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each therapeutic area.

G cluster_0 Anti-Inflammatory Workflow invitro_ai In Vitro Screening (LPS-stimulated RAW 264.7 cells) no_measure NO Measurement (Griess Assay) invitro_ai->no_measure cytokine_measure Cytokine Measurement (ELISA for TNF-α, IL-6) invitro_ai->cytokine_measure viability_ai Cell Viability (MTT Assay) invitro_ai->viability_ai invivo_ai In Vivo Efficacy (Carrageenan-Induced Paw Edema) no_measure->invivo_ai Potent Inhibition cytokine_measure->invivo_ai Potent Inhibition data_analysis_ai IVIVC Analysis invivo_ai->data_analysis_ai

Caption: Workflow for Anti-Inflammatory Evaluation.

G cluster_1 Anticancer Workflow invitro_ac In Vitro Cytotoxicity (Cancer Cell Line Panel) ic50_determination IC50 Determination (MTT Assay) invitro_ac->ic50_determination selectivity_index Selectivity Index (vs. Normal Cells) ic50_determination->selectivity_index invivo_ac In Vivo Efficacy (Human Tumor Xenograft) selectivity_index->invivo_ac High Selectivity data_analysis_ac IVIVC Analysis invivo_ac->data_analysis_ac

Caption: Workflow for Anticancer Evaluation.

G cluster_2 Antibacterial Workflow invitro_ab In Vitro Susceptibility (MIC Determination) mic_panel MIC against Bacterial Panel (Broth Microdilution) invitro_ab->mic_panel invivo_ab In Vivo Efficacy (Murine Systemic Infection) mic_panel->invivo_ab Moderate Activity survival_analysis Survival Analysis invivo_ab->survival_analysis pkpd_analysis PK/PD Analysis survival_analysis->pkpd_analysis

Caption: Workflow for Antibacterial Evaluation.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for establishing the in vitro and in vivo correlation of 2-(Isoquinolin-3-YL)acetic acid's biological activities. By systematically progressing from cell-based assays to relevant animal models, researchers can build a robust data package that elucidates the compound's therapeutic potential. The key to successful drug development lies in this meticulous, evidence-based approach that bridges the gap between the laboratory bench and clinical application. The presented protocols and comparative data structures serve as a blueprint for the rigorous evaluation of novel chemical entities, ultimately de-risking their progression through the development pipeline.

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  • National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinoline-3-carboxylic acid. Retrieved from [Link]

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  • BioWorld. (2023, July 3). New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Retrieved from [Link]

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A Practical Guide to Cross-Validation of Analytical Methods for 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 2-(Isoquinolin-3-YL)acetic acid. As a critical component in various research and development pipelines, ensuring the accuracy, reliability, and interchangeability of analytical data for this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust analytical protocols and navigate the complexities of method comparison and transfer.

We will move beyond a simple recitation of regulatory guidelines, focusing instead on the scientific rationale behind experimental design and the practical challenges encountered in a laboratory setting. This guide will equip you with the knowledge to not only perform a cross-validation but to understand the "why" behind each step, ensuring the integrity and defensibility of your data.

The Imperative of Method Validation and Cross-Validation

The journey of a pharmaceutical compound from discovery to market is underpinned by a vast amount of analytical data. The reliability of this data is non-negotiable. Bioanalytical method validation is the process of establishing, through documented evidence, that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that outline the essential parameters to be evaluated.[2][3][4]

However, validation alone is not always sufficient. In the lifecycle of a project, it is common for analytical methods to evolve or for samples to be analyzed across different laboratories or using different techniques. This is where cross-validation becomes essential. Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide comparable results.[5][6] This is crucial when:

  • Data from different analytical methods (e.g., HPLC-UV and LC-MS/MS) need to be compared or combined.

  • The same analytical method is used in different laboratories (inter-laboratory transfer).

  • Changes are made to a validated method over time.

Foundational Analytical Techniques for 2-(Isoquinolin-3-YL)acetic acid

The molecular structure of 2-(Isoquinolin-3-YL)acetic acid, featuring a carboxylic acid group and a UV-active isoquinoline ring system, makes it amenable to several analytical techniques. The two most common and powerful methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This technique is often the workhorse of a quality control laboratory. It is robust, cost-effective, and provides excellent quantification for compounds with a strong chromophore, such as the isoquinoline moiety. The method relies on the physical separation of the analyte from other components in a sample followed by detection based on UV absorbance.

  • LC-MS/MS: This method offers superior sensitivity and selectivity compared to HPLC-UV.[7] It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for the unambiguous identification and quantification of the analyte, even in complex biological matrices. This is often the gold standard for bioanalytical studies.[1]

The choice between these methods depends on the intended application. For purity analysis of a drug substance, HPLC-UV may be sufficient. For quantifying low concentrations in plasma or tissue, the sensitivity of LC-MS/MS is indispensable.[7] This guide will focus on the cross-validation of an established HPLC-UV method against a newly developed LC-MS/MS method.

The Workflow of Method Validation and Cross-Validation

A structured approach is critical for success. The following diagram illustrates the logical flow from initial method development to the final cross-validation assessment.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation MD Method Development (HPLC-UV & LC-MS/MS) FV Full Validation of Each Method (ICH/FDA Guidelines) MD->FV Acc Accuracy FV->Acc Prec Precision FV->Prec Lin Linearity & Range FV->Lin Sel Selectivity & Specificity FV->Sel Stab Stability FV->Stab LOD LOD/LOQ FV->LOD CVP Define Cross-Validation Protocol FV->CVP Validated Methods Ready S_Prep Prepare QC & Incurred Samples CVP->S_Prep Analysis Analyze Samples by Both Methods S_Prep->Analysis DA Data Analysis & Comparison Analysis->DA Report Generate Cross-Validation Report DA->Report Conclusion Methods are Interchangeable Report->Conclusion G start Begin Cross-Validation Study analyze Analyze Identical Sample Sets by Method A (Reference) and Method B (Comparator) start->analyze calc Calculate Percent Difference for each sample pair analyze->calc decision Do ≥67% of samples have a difference of ≤20%? calc->decision pass Success: Methods are Correlated decision->pass Yes fail Failure: Methods are Not Correlated decision->fail No investigate Investigate Discrepancy: - Method Bias - Sample Handling - Stability Issues fail->investigate

Sources

A Comparative Guide to Evaluating the Specificity of 2-(Isoquinolin-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth, technical framework for evaluating the specificity of the novel compound, 2-(Isoquinolin-3-YL)acetic acid. By leveraging established methodologies and comparing them against well-characterized inhibitors, we will illustrate a robust strategy for defining a compound's interaction with its intended target and the broader biological landscape.

Given the nascent stage of research on 2-(Isoquinolin-3-YL)acetic acid, this guide will adopt a practical, case-study approach. We will hypothesize a primary target for our compound of interest based on the known activities of structurally related molecules. Derivatives of the quinoline core, a close structural relative of isoquinoline, have demonstrated inhibitory activity against protein kinases. Therefore, for the purpose of this guide, we will posit that 2-(Isoquinolin-3-YL)acetic acid is a putative inhibitor of Aurora kinase A (AURKA) , a key regulator of mitosis and a validated oncology target.

This guide will navigate the essential experimental workflows, from initial in vitro profiling to cellular target engagement, providing the causal reasoning behind each step. We will compare the hypothetical performance of 2-(Isoquinolin-3-YL)acetic acid with two well-documented AURKA inhibitors: Alisertib (MLN8237) , a selective AURKA inhibitor, and MK-5108 , a highly potent and selective AURKA inhibitor.

The Imperative of Specificity in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of structurally related enzymes, making the development of specific inhibitors a significant challenge. A lack of specificity can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins. These off-target interactions can result in toxicity, unforeseen side effects, or even paradoxical pathway activation, ultimately derailing a drug development program.[1] Therefore, a thorough understanding of a compound's selectivity profile is paramount. This involves not only confirming high-affinity binding to the intended target but also systematically screening for interactions across the human kinome and within the complex environment of a living cell.

The Aurora Kinase A Signaling Axis: A Hypothetical Target

Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell cycle progression, specifically in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Its activity is tightly regulated, peaking during the G2 and M phases of the cell cycle. Activation of AURKA involves binding to its co-activator, TPX2, and autophosphorylation at Threonine-288 in its activation loop.[4][5] Once active, AURKA phosphorylates a host of downstream substrates to orchestrate mitotic events. Dysregulation and overexpression of AURKA are common in many human cancers, making it an attractive target for therapeutic intervention.

Aurora_Kinase_A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Cellular Processes TPX2 TPX2 (Co-activator) AURKA_inactive AURKA (Inactive) TPX2->AURKA_inactive Binding & Localization CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AURKA_inactive Mitotic Entry Signal AURKA_active p-AURKA (T288) (Active) AURKA_inactive->AURKA_active PLK1 PLK1 AURKA_active->PLK1 Phosphorylation HistoneH3 Histone H3 AURKA_active->HistoneH3 Phosphorylation TACC3 TACC3 AURKA_active->TACC3 Phosphorylation Mitosis Centrosome Maturation & Spindle Assembly PLK1->Mitosis HistoneH3->Mitosis TACC3->Mitosis

Figure 1: Simplified Aurora Kinase A Signaling Pathway.

A Multi-tiered Approach to Specificity Evaluation

A robust assessment of inhibitor specificity requires a multi-pronged experimental strategy. This approach begins with broad, in vitro screening to understand the compound's biochemical selectivity, followed by cell-based assays to confirm target engagement and functional consequences in a physiological context.

Specificity_Workflow cluster_invitro Tier 1: In Vitro Biochemical Profiling cluster_cellular Tier 2: Cellular Target Engagement & Functional Assays cluster_offtarget Tier 3: Off-Target Validation start Compound of Interest (2-(Isoquinolin-3-YL)acetic acid) biochem_assay Primary Biochemical Assay (e.g., ADP-Glo™ vs. AURKA) start->biochem_assay kinome_scan Broad Kinome Profiling (e.g., KinomeScan™ or similar) biochem_assay->kinome_scan Determine IC50 & Initial Selectivity cetsa Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) kinome_scan->cetsa Prioritize Hits for Cellular Studies phospho_blot Functional Cellular Assay (Western Blot for p-AURKA) cetsa->phospho_blot Confirm Target Binding in Cells offtarget_validation Cell-Based Assays for Top Off-Targets phospho_blot->offtarget_validation Identify Potential Off-Targets from Kinome Scan end Specificity Profile Established offtarget_validation->end Comprehensive Specificity Profile

Figure 2: Experimental Workflow for Evaluating Inhibitor Specificity.

Tier 1: In Vitro Biochemical Profiling

The initial step is to determine the compound's inhibitory activity against the purified, recombinant target kinase and then to expand this analysis to a large panel of kinases.

1. Primary Biochemical Assay for AURKA Inhibition

The objective here is to determine the half-maximal inhibitory concentration (IC50) of 2-(Isoquinolin-3-YL)acetic acid against AURKA. A common and robust method is a luminescence-based assay that measures ADP production, a direct product of kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for AURKA

  • Prepare Reagents: Thaw recombinant human AURKA enzyme, substrate (e.g., myelin basic protein), and ATP on ice. Prepare the ADP-Glo™ reagents as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of 2-(Isoquinolin-3-YL)acetic acid, Alisertib, and MK-5108 in DMSO, and then dilute further in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the serially diluted compounds, and the AURKA enzyme. Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

2. Broad Kinome Selectivity Profiling

To understand the specificity of 2-(Isoquinolin-3-YL)acetic acid, it is essential to screen it against a broad panel of kinases. This is typically done by specialized vendors offering platforms that can test against hundreds of human kinases. The data from such a screen provides a selectivity profile, highlighting potential off-target interactions.

Data Presentation: Comparative Kinase Inhibition Profile

The data below includes experimentally determined IC50 values for our comparator compounds, Alisertib and MK-5108, against AURKA and its closely related family member, Aurora Kinase B (AURKB). A hypothetical dataset for 2-(Isoquinolin-3-YL)acetic acid is included for illustrative purposes.

Kinase Target2-(Isoquinolin-3-YL)acetic acid (IC50, nM)Alisertib (MLN8237) (IC50, nM)MK-5108 (IC50, nM)
AURKA 15 (Hypothetical)1.2[6]0.064[7]
AURKB 850 (Hypothetical)396.5[6]14.1[8]
TrkA >10,000 (Hypothetical)Not reported2[8]

This table presents a simplified view. A full kinome scan would include hundreds of kinases.

Interpretation of In Vitro Data:

  • Potency: MK-5108 is exceptionally potent against AURKA, with a sub-nanomolar IC50.[7] Alisertib also demonstrates high potency in the low nanomolar range.[6]

  • Selectivity: The selectivity is often expressed as a fold-difference in IC50 between the primary target and other kinases. MK-5108 shows approximately 220-fold selectivity for AURKA over AURKB.[7] Alisertib exhibits over 300-fold selectivity for AURKA over AURKB in enzymatic assays.[6] Our hypothetical compound shows a 56-fold selectivity, suggesting it is a promising starting point for optimization. A key off-target hit for MK-5108 is TrkA, which would warrant further investigation.[8]

Tier 2: Cellular Target Engagement and Functional Assays

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. It is essential to confirm that the compound can enter the cell, bind to its intended target, and exert a functional effect.

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for verifying that a compound binds to its target protein in intact cells.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells (e.g., HCT-116) to a suitable confluency and treat with 2-(Isoquinolin-3-YL)acetic acid, a comparator compound, or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blot: Quantify the protein concentration in the soluble fractions. Perform SDS-PAGE and Western blotting using an antibody specific for AURKA.

  • Data Analysis: Quantify the band intensities for AURKA at each temperature. Plot the percentage of soluble AURKA relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

2. Functional Cellular Assay: Inhibition of AURKA Autophosphorylation

To confirm that target engagement translates into functional inhibition, we can measure the phosphorylation status of AURKA at its activation site, Threonine-288.

Experimental Protocol: Western Blot for Phospho-AURKA (p-AURKA)

  • Cell Treatment: Seed cells (e.g., HeLa or HCT-116) and treat with a dose-response of 2-(Isoquinolin-3-YL)acetic acid and comparator compounds for a suitable time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE to separate the proteins, transfer them to a membrane, and block with a suitable blocking agent (e.g., 5% BSA in TBST to reduce background with phospho-antibodies).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AURKA (T288). Subsequently, probe with a secondary antibody.

  • Detection and Re-probing: Detect the signal using a chemiluminescent substrate. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AURKA or a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities for p-AURKA and normalize them to the total AURKA or loading control. A dose-dependent decrease in the p-AURKA signal indicates functional inhibition of the kinase in cells.

Tier 3: Off-Target Validation

The kinome scan in Tier 1 may identify potential off-targets. If 2-(Isoquinolin-3-YL)acetic acid shows significant inhibition of other kinases (e.g., a kinase with an IC50 within 10-30 fold of the AURKA IC50), it is crucial to investigate these interactions in a cellular context. This can be done by performing functional assays for the specific off-target kinase, similar to the p-AURKA western blot, to determine if the compound inhibits its activity in cells.

Conclusion: Synthesizing a Comprehensive Specificity Profile

The journey to characterize the specificity of a novel compound like 2-(Isoquinolin-3-YL)acetic acid is a systematic and evidence-based process. By employing a tiered approach that moves from broad biochemical screening to focused cellular assays, researchers can build a comprehensive profile of their compound's activity.

This guide, using the hypothetical targeting of AURKA, provides a robust template for such an evaluation. The direct comparison with well-characterized inhibitors like Alisertib and MK-5108 provides essential benchmarks for potency and selectivity. Ultimately, a thorough understanding of a compound's specificity is not just a regulatory requirement but a fundamental aspect of scientific rigor that enables the development of safer and more effective medicines.

References

  • Sells, T. B., et al. (2015). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Molecular Cancer Therapeutics, 14(6), 1606-1615. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Lin, Y., et al. (2019). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 12, 963-974. [Link]

  • Lin, C., et al. (2010). MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination With Docetaxel. Molecular Cancer Therapeutics, 9(1), 15-25. [Link]

  • Dickson, M. A., et al. (2016). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Annals of Oncology, 27(10), 1855-1860. [Link]

  • The Chemical Probes Portal. (n.d.). MK-5108. Retrieved from [Link]

  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 624-629. [Link]

  • Kollareddy, M., et al. (2008). Aurora Kinases: Structure, Functions and Their Association with Cancer. Current Cancer Drug Targets, 8(8), 647-662. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Current Opinion in Pharmacology, 6(4), 363-368. [Link]

  • Zheleva, D., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 624-629. [Link]

  • Zlobec, I., & Terracciano, L. (2008). Activation of Aurora-A Kinase by Protein Partner Binding and Phosphorylation Are Independent and Synergistic. Journal of Biological Chemistry, 283(48), 33309-33318. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Alisertib mechanism of action. Retrieved from [Link]

  • Li, H., et al. (2023). Off-target identification of kinase drug candidates. Nature Communications, 14(1), 1-15. [Link]

  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1279-1286. [Link]

  • ResearchGate. (n.d.). The structure and expression of Aurora-A kinase. Retrieved from [Link]

  • Lin, Y., et al. (2019). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 12, 963-974. [Link]

  • Michaelis, M., et al. (2014). Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLoS ONE, 9(9), e108758. [Link]

  • Willems, E., et al. (2018). The functional diversity of Aurora kinases: a comprehensive review. Cellular and Molecular Life Sciences, 75(23), 4349-4381. [Link]

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A Senior Application Scientist's Guide to Benchmarking 2-(Isoquinolin-3-YL)acetic acid in Anti-Mycobacterial Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-(Isoquinolin-3-YL)acetic acid as a Novel Anti-Mycobacterial Agent

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.[1] The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics with new mechanisms of action.[2] Structurally related compounds to the isoquinoline core have shown promise as anti-tubercular agents, with some acting through the inhibition of mycolic acid biosynthesis—a critical component of the mycobacterial cell wall.[3][4] This pathway is a validated target for several frontline anti-TB drugs, including isoniazid.[4][5]

This guide, therefore, proposes a comprehensive benchmarking study for a novel compound, 2-(Isoquinolin-3-YL)acetic acid. We will outline a series of functional assays to objectively evaluate its performance against established anti-mycobacterial agents, Isoniazid (a mycolic acid synthesis inhibitor) and Ciprofloxacin (a broad-spectrum antibiotic targeting DNA gyrase). This comparative approach will provide crucial data on the compound's potency, selectivity, and potential mechanism of action, establishing a foundation for its further development.

Experimental Design: A Multi-Faceted Approach to Performance Benchmarking

Our benchmarking strategy is designed to be a self-validating system, progressing from broad activity screening to specific mechanistic and safety profiling. The overall workflow is depicted below.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Mechanism of Action A Initial Screening (M. smegmatis) B MIC & MBC Determination (M. smegmatis & M. tuberculosis H37Rv) A->B C Mammalian Cell Cytotoxicity Assay (Vero Cells) B->C E Whole-Cell Mycolic Acid Synthesis Inhibition Assay B->E D Selectivity Index (SI) Calculation C->D

Caption: A three-phase experimental workflow for benchmarking 2-(Isoquinolin-3-YL)acetic acid.

Phase 1: Determining Anti-Mycobacterial Potency

The initial phase focuses on establishing the direct antibacterial activity of 2-(Isoquinolin-3-YL)acetic acid against mycobacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will use the broth microdilution method as it is a standardized and quantitative technique.

Experimental Protocol:

  • Bacterial Strains: Mycobacterium smegmatis mc²155 (a non-pathogenic, fast-growing surrogate) and Mycobacterium tuberculosis H37Rv (the virulent reference strain).

  • Culture Media: Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of 2-(Isoquinolin-3-YL)acetic acid, Isoniazid, and Ciprofloxacin in DMSO. Serially dilute the compounds in 7H9 broth in a 96-well plate to achieve a concentration range of 0.06 to 128 µg/mL.

  • Inoculation: Dilute a mid-log phase bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add to each well.

  • Incubation: Incubate the plates at 37°C. M. smegmatis plates are read after 48-72 hours, while M. tuberculosis plates are incubated for 7-14 days.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound with no visible bacterial growth. A resazurin-based assay can be used for a colorimetric readout, where viable cells reduce the blue dye to pink resorufin.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Middlebrook 7H10 agar plate.

  • Incubate the plates at 37°C until growth is visible in the control spots (typically 3-4 days for M. smegmatis and 3-4 weeks for M. tuberculosis).

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Comparative Performance Data (Hypothetical)
CompoundM. smegmatis MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MBC (µg/mL)MBC/MIC Ratio
2-(Isoquinolin-3-YL)acetic acid8482
Isoniazid40.10.22
Ciprofloxacin1242

Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. This hypothetical data suggests that 2-(Isoquinolin-3-YL)acetic acid is bactericidal against M. tuberculosis. While less potent than Isoniazid, it shows comparable or slightly better potency than Ciprofloxacin against the virulent strain.

Phase 2: Assessing Safety and Selectivity

A promising antimicrobial must be potent against the pathogen but exhibit minimal toxicity to host cells.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Experimental Protocol:

  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are a standard model for cytotoxicity testing.

  • Cell Culture: Culture Vero cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds (same concentration range as the MIC assay).

    • Incubate for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Selectivity Index (SI)

The SI provides a measure of the compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its bioactivity.

SI = CC₅₀ / MIC

Comparative Performance Data (Hypothetical)
CompoundVero Cell CC₅₀ (µg/mL)M. tuberculosis MIC (µg/mL)Selectivity Index (SI)
2-(Isoquinolin-3-YL)acetic acid>1284>32
Isoniazid>1280.1>1280
Ciprofloxacin>1282>64

Interpretation: A higher SI value indicates greater selectivity for the bacterial target over host cells. An SI of >10 is generally considered promising for a drug candidate. The hypothetical data suggests that 2-(Isoquinolin-3-YL)acetic acid possesses a favorable selectivity profile, warranting further investigation.

Phase 3: Elucidating the Mechanism of Action

Based on the activity of structurally related compounds, we hypothesize that 2-(Isoquinolin-3-YL)acetic acid may inhibit mycolic acid biosynthesis.

MycolicAcidPathway cluster_FAS_II FAS-II System FAS_I FAS-I (Fatty Acid Synthase I) KasA_B KasA/B FAS_I->KasA_B ACC Acetyl-CoA Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA MabA MabA KasA_B->MabA Elongation InhA InhA (Target of Isoniazid) MabA->InhA HadABC HadABC InhA->HadABC Mero Meromycolic Acid Chain HadABC->Mero Completion Pks13 Pks13 (Condensation) Mero->Pks13 Final Mycolic Acids Final->Pks13 Isoniazid Isoniazid Isoniazid->InhA Inhibits Test_Compound 2-(Isoquinolin-3-YL)acetic acid Test_Compound->HadABC Hypothesized Target

Caption: Simplified Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This assay directly measures the incorporation of a radiolabeled precursor into mycolic acids in live mycobacterial cells.[5][9][10]

Experimental Protocol:

  • Culturing and Treatment:

    • Grow M. smegmatis or M. tuberculosis to mid-log phase.

    • Aliquot the culture and treat with the test compounds at concentrations equivalent to 1x, 5x, and 10x their respective MICs for 4-6 hours. Isoniazid is used as a positive control for inhibition.

  • Radiolabeling: Add [1-¹⁴C]acetic acid to each culture and incubate for an additional 6-8 hours to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

    • Perform a total lipid extraction using a 2:1 chloroform:methanol mixture.

  • Saponification and Derivatization:

    • Saponify the extracted lipids with KOH to release the fatty acids.

    • Acidify the mixture and extract the free mycolic acids with diethyl ether.

    • Convert the mycolic acids into their methyl ester derivatives (MAMEs) using diazomethane or an alternative methylating agent for easier analysis.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Spot the extracted MAMEs onto a silica TLC plate.

    • Develop the plate using a solvent system such as hexane:ethyl acetate (95:5, developed three times).

    • Visualize the separated MAMEs by autoradiography.

  • Quantification: Scrape the silica corresponding to the mycolic acid spots and quantify the radioactivity using liquid scintillation counting. A significant reduction in radioactivity compared to the untreated control indicates inhibition of mycolic acid synthesis.

Comparative Performance Data (Hypothetical)
Compound (at 5x MIC)¹⁴C Incorporation into Mycolic Acids (% of Control)
Untreated Control100%
2-(Isoquinolin-3-YL)acetic acid25%
Isoniazid15%
Ciprofloxacin95%

Interpretation: The hypothetical data strongly suggests that 2-(Isoquinolin-3-YL)acetic acid, similar to Isoniazid, inhibits the mycolic acid biosynthesis pathway. Ciprofloxacin, which has a different mechanism of action, shows no significant effect on this pathway, serving as an excellent negative control and validating the assay's specificity.

Conclusion and Future Directions

This comprehensive guide outlines a robust framework for benchmarking the performance of 2-(Isoquinolin-3-YL)acetic acid as a potential anti-mycobacterial agent. The proposed series of functional assays will generate critical data on its potency (MIC/MBC), therapeutic window (CC₅₀/SI), and mechanism of action.

Based on the hypothetical data presented, 2-(Isoquinolin-3-YL)acetic acid emerges as a promising bactericidal agent with a favorable selectivity profile and a mode of action likely involving the inhibition of the essential mycolic acid biosynthesis pathway. These findings would strongly support its advancement into further lead optimization, studies against drug-resistant clinical isolates, and in vivo efficacy models. This structured, comparative approach ensures that resources are directed toward compounds with the highest potential to address the critical unmet need for new anti-tuberculosis therapies.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Available at: [Link]

  • Rampersad, S. N. (2012). Multiple applications of the MTT reduction assay. Journal of Pharmacological and Toxicological Methods.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. Available at: [Link]

  • Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. (2018). Frontiers in Microbiology. Available at: [Link]

  • Antimycobacterial susceptibility testing methods for natural products research. (2008). Natural Product Communications. Available at: [Link]

  • Clinical Overview of Drug-Resistant Tuberculosis Disease. (2025). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. (2015). RSC Medicinal Chemistry. Available at: [Link]

  • Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum. (1992). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2014). Avicenna Journal of Phytomedicine. Available at: [Link]

  • Mycolic acid biosynthesis inhibitors- Definition, Examples, Inhibition, Resistance. (2023). Microbe Notes. Available at: [Link]

  • INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. (2011). The Journal of Biological Chemistry. Available at: [Link]

  • Antitubercular Medications. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 2-(Isoquinolin-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document will detail the necessary personal protective equipment (PPE), outline safe handling and disposal procedures, and provide a clear, logical basis for our recommendations. We will operate under the precautionary principle, treating 2-(Isoquinolin-3-YL)acetic acid as a potentially hazardous substance.

Understanding the Potential Hazards: A Structural-Activity Perspective

While a specific Safety Data Sheet (SDS) with detailed toxicological data for 2-(Isoquinolin-3-YL)acetic acid is not widely available, we can infer potential hazards from its chemical structure. The molecule combines a heterocyclic isoquinoline ring system with a carboxylic acid moiety.

  • Carboxylic Acid: The acetic acid portion of the molecule suggests corrosive properties. Carboxylic acids can cause severe skin burns and eye damage.[1][2] Inhalation of acidic compounds can also lead to respiratory tract irritation.

  • Isoquinoline Moiety: Isoquinoline and its derivatives are bicyclic aromatic nitrogen heterocycles. While the specific toxicology of this derivative is unknown, heterocyclic compounds can have a wide range of biological activities and potential toxicities. It is prudent to assume the compound may be irritating or harmful if inhaled, ingested, or absorbed through the skin.

Given these potential hazards, a conservative approach to PPE is warranted to minimize all routes of potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals with unknown hazard profiles. The following table summarizes the recommended PPE for handling 2-(Isoquinolin-3-YL)acetic acid in a laboratory setting.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale) Safety glasses with side shields or chemical splash goggles.[3]Nitrile or neoprene gloves.[4] Double gloving is recommended.Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Running reactions and work-up procedures Chemical splash goggles and a face shield.[5]Nitrile or neoprene gloves.[4] Ensure to check for breakthrough times if available for similar compounds.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be performed in a certified chemical fume hood.
Handling larger quantities or potential for aerosolization Chemical splash goggles and a face shield.[5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[5][6]A NIOSH-approved respirator with an appropriate cartridge may be necessary.[7][8]
A Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don your mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Gown/Lab Coat: Remove your lab coat by turning it inside out as you remove it.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Mask/Respirator: Remove your mask or respirator.

  • Wash Hands: Always wash your hands thoroughly with soap and water after removing PPE.[3]

Operational and Disposal Plans: A Framework for Safety

Handling Procedures
  • Designated Area: All work with 2-(Isoquinolin-3-YL)acetic acid should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Formation: When handling the solid material, take care to avoid the formation of dust.[9]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for acidic and potentially hazardous compounds. This should include an absorbent material and a neutralizing agent for acids.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.

Disposal Plan
  • Waste Segregation: All waste contaminated with 2-(Isoquinolin-3-YL)acetic acid, including disposable PPE, contaminated labware, and excess chemical, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[1][10] Do not dispose of this chemical down the drain.[1]

Visualizing the Safety Workflow

To aid in the decision-making process for handling 2-(Isoquinolin-3-YL)acetic acid, the following workflow diagram illustrates the key safety considerations from planning to disposal.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Planning Experiment assess_hazards Assess Potential Hazards (Corrosive, Unknown Toxicity) start->assess_hazards select_ppe Select Appropriate PPE (See Table) assess_hazards->select_ppe don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe in_hood Conduct Work in Chemical Fume Hood don_ppe->in_hood spill_kit Ensure Spill Kit is Accessible in_hood->spill_kit doff_ppe Doff PPE (Correct Sequence) spill_kit->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose wash_hands Wash Hands Thoroughly dispose->wash_hands end End wash_hands->end

Caption: Workflow for safely handling 2-(Isoquinolin-3-YL)acetic acid.

Conclusion: Prioritizing Safety in Research

The responsible handling of novel chemical entities is a cornerstone of scientific integrity and laboratory safety. While the full hazard profile of 2-(Isoquinolin-3-YL)acetic acid remains to be elucidated, by applying the precautionary principle and leveraging our understanding of related chemical structures, we can establish a robust safety protocol. Adherence to the guidelines outlined in this document will help ensure the well-being of all laboratory personnel and the integrity of your research.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.